Acetylene-d2
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dideuterioethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28265-43-2 | |
| Record name | Ethyne-1,2-d2, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00147868 | |
| Record name | Acetylene-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [Sigma-Aldrich MSDS] | |
| Record name | Acetylene-d2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1070-74-2 | |
| Record name | Ethyne-1,2-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylene-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetylene-d2 (C₂D₂): A Comprehensive Technical Guide on its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene-d2 (C₂D₂), also known as dideuterioethyne, is the deuterated isotopologue of acetylene (B1199291). Its unique chemical and physical properties, arising from the substitution of hydrogen with deuterium (B1214612), make it an invaluable tool in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the core chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. The information presented herein is intended to serve as a comprehensive resource for understanding and utilizing this compound in experimental and theoretical studies.
Physical and Molecular Properties
The substitution of protium (B1232500) with the heavier deuterium isotope results in subtle but significant changes in the physical and molecular properties of this compound when compared to its non-deuterated counterpart, acetylene (C₂H₂). These differences are fundamental to its application in kinetic isotope effect studies and vibrational spectroscopy.
General Physical Properties
The macroscopic physical properties of this compound are very similar to those of acetylene. Due to the slight increase in molecular mass, minor differences in phase transition temperatures and density are expected.
| Property | This compound (C₂D₂) | Acetylene (C₂H₂) |
| Molecular Weight | 28.05 g/mol [1] | 26.04 g/mol [2] |
| Boiling Point | approx. -84 °C | -84 °C[2] |
| Melting Point | approx. -81.8 °C | -81.8 °C[2] |
| Gas Density (STP) | approx. 1.25 kg/m ³ | 1.1747 kg/m ³[3] |
| Appearance | Colorless gas | Colorless gas[2] |
Molecular Structure and Bond Parameters
This compound is a linear molecule belonging to the D∞h point group, similar to acetylene. High-resolution spectroscopic studies have enabled precise determination of its bond lengths.
| Parameter | Value for this compound (C₂D₂) |
| C≡C Bond Length (rₑ) | 1.20241 ± 0.00009 Å[4] |
| C-D Bond Length (rₑ) | 1.06250 ± 0.00010 Å[4] |
| Rotational Constant (B₀) | 0.84794 ± 0.00005 cm⁻¹[5] |
| Centrifugal Distortion Constant (D₀) | 7.85 x 10⁻⁷ ± 0.4 x 10⁻⁷ cm⁻¹[5] |
Spectroscopic Properties
The vibrational and rotational spectra of this compound are of significant interest as they provide a clear demonstration of the isotopic effect on molecular energy levels.
Vibrational Spectroscopy (IR and Raman)
This compound has five fundamental vibrational modes. Due to its centrosymmetric linear structure, the molecule adheres to the mutual exclusion principle: Raman active modes are infrared inactive, and vice versa. The substitution of hydrogen with deuterium leads to a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in acetylene.
| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) for C₂D₂ | Frequency (cm⁻¹) for C₂H₂ | Activity |
| ν₁ | Σg⁺ | Symmetric C-D stretch | ~2700 | 3374 | Raman |
| ν₂ | Σg⁺ | C≡C stretch | ~1762 | 1974 | Raman |
| ν₃ | Σu⁺ | Antisymmetric C-D stretch | ~2439 | 3289 | Infrared |
| ν₄ | Πg | Symmetric trans-bend | ~511 | 612 | Raman |
| ν₅ | Πu | Antisymmetric cis-bend | ~538 | 730 | Infrared |
Note: The frequencies are approximate values compiled from various spectroscopic studies.[4][6][7][8][9][10][11][12]
Comparison of vibrational modes of C₂H₂ and C₂D₂.
Chemical Reactivity and Kinetic Isotope Effect
The reactivity of this compound is largely similar to that of acetylene, participating in reactions typical of alkynes such as addition, combustion, and polymerization. However, the difference in zero-point energy between the C-D and C-H bonds leads to a significant kinetic isotope effect (KIE) in reactions where the C-D bond is broken in the rate-determining step.
The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This primary KIE is a powerful tool for elucidating reaction mechanisms. Studies on the reactions of C₂(X¹Σg⁺) radicals with H₂ and D₂ have shown a measurable KIE, which has been used to validate theoretical models of the reaction pathway.[13] Similarly, the rotation of acetylene and this compound on a Cu(001) surface, induced by a scanning tunneling microscope, exhibits a pronounced isotope effect, providing insights into the energy transfer and reaction dynamics at the single-molecule level.[14]
Experimental Protocols
Synthesis of this compound
The most common and straightforward method for the laboratory synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[15][16][17][18][19]
Reaction: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)
Materials and Equipment:
-
Calcium carbide (CaC₂), technical grade
-
Heavy water (D₂O), 99.8 atom % D or higher
-
Gas generation flask or a three-necked flask equipped with a dropping funnel and a gas outlet
-
Gas washing bottles (scrubbers)
-
Cold trap (e.g., dry ice/acetone or liquid nitrogen)
-
Gas collection system (e.g., gas burette or Tedlar® bag)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. The gas outlet from the reaction flask should be connected in series to gas washing bottles and a cold trap before the collection system.
-
Purging: Purge the entire system with an inert gas to remove air and moisture.
-
Reactant Charging: Place a weighed amount of calcium carbide into the reaction flask. Fill the dropping funnel with a stoichiometric excess of heavy water.
-
Gas Generation: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. The reaction is exothermic and will generate this compound gas immediately. Control the rate of addition to maintain a steady evolution of gas.
-
Purification (In-line): Pass the generated gas through a series of scrubbers. A common sequence is a water scrubber to remove any Ca(OD)₂ aerosol, followed by a concentrated sulfuric acid scrubber to remove basic impurities like ammonia (B1221849) and phosphine (B1218219), and then a solid potassium hydroxide (B78521) or soda lime trap to remove acidic gases and water vapor.
-
Collection: Collect the purified this compound gas by displacement of water or in a gas-tight syringe or bag. For higher purity, the gas can be condensed in a cold trap cooled with liquid nitrogen.
Purification of this compound
Commercial calcium carbide often contains impurities such as calcium phosphide, calcium sulfide (B99878), and calcium nitride, which react with water to produce phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃), respectively.[20] These impurities must be removed for most applications.
Common Purification Techniques:
-
Wet Scrubbing: Involves passing the gas through a series of solutions to remove specific impurities. Concentrated sulfuric acid is effective for removing phosphine and ammonia.[21]
-
Dry Scrubbing: Utilizes solid absorbents. For example, passing the gas through a tube packed with acidified copper(II) sulfate (B86663) on a solid support can remove phosphine and hydrogen sulfide.
-
Cryogenic Distillation: For very high purity this compound, the gas can be condensed at liquid nitrogen temperature and then purified by fractional distillation to separate it from more volatile impurities like nitrogen and oxygen, and less volatile impurities.
Workflow for the synthesis and purification of this compound.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of research:
-
Mechanistic Studies: The significant kinetic isotope effect associated with the C-D bond makes this compound an excellent probe for determining the rate-determining steps of chemical reactions, particularly in catalysis and enzyme kinetics.
-
Spectroscopic Reference: The well-characterized vibrational and rotational spectra of this compound serve as a benchmark for calibrating spectrometers and for testing theoretical models of molecular structure and dynamics.
-
Tracer Studies: In drug metabolism and environmental fate studies, deuterium-labeled compounds are used as tracers to follow the metabolic pathways of a parent molecule without altering its fundamental chemical reactivity.
-
Neutron Scattering: In materials science, deuterated molecules are often used in neutron scattering experiments to enhance the signal from the material of interest by reducing the incoherent scattering from hydrogen.[22]
Conclusion
This compound is a molecule of fundamental importance in chemistry and related sciences. Its distinct spectroscopic signature and the pronounced kinetic isotope effect associated with its C-D bonds provide researchers with a powerful tool for investigating molecular structure, dynamics, and reaction mechanisms. This guide has summarized the core chemical properties of this compound and provided detailed experimental protocols to facilitate its synthesis and use in the laboratory. As research continues to push the boundaries of molecular understanding, the applications of this compound are poised to expand, further solidifying its role as a key compound in the chemist's toolkit.
References
- 1. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. docs.airliquide.com.au [docs.airliquide.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectrum of Dideuteroacetylene (C2D2) [opg.optica.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Infrared Spectrum and Molecular Constants of C2D2 | Semantic Scholar [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. sibert.chem.wisc.edu [sibert.chem.wisc.edu]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Mechanism and kinetic isotope effect of the reaction of C2(X1Sigma(g)+) radicals with H2 and D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]
- 18. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. eiga.eu [eiga.eu]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Acetylene-d2 (C₂D₂), an important isotopologue of acetylene (B1199291). For researchers in drug development, metabolic studies, and materials science, understanding these properties is critical for its application as a tracer, in spectroscopic analysis, and as a starting material for synthesizing deuterated compounds. This document outlines its key physical data, details common experimental protocols for its synthesis and characterization, and provides logical workflows for its preparation and analysis.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. Data has been compiled from various chemical and safety databases.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-dideuterioethyne | [1] |
| Synonyms | Deuterated acetylene, Ethyne-d2 | [2] |
| CAS Number | 1070-74-2 | [1][2] |
| Molecular Formula | C₂D₂ (or C₂H₂) | [1] |
| Molecular Weight | 28.05 g/mol | [1] |
| Monoisotopic Mass | 28.0282035557 Da | [1] |
| Physical State | Colorless Gas | [1] |
| Isotopic Purity | Typically ≥99 atom % D | |
| Sublimation Point | ~ -84.0 °C (at 1 atm) | [3] |
| Triple Point | ~ -80.8 °C (at 1.27 atm) | [3] |
| Gas Density | ~ 1.17 kg/m ³ (at 0 °C, 1 atm) | [4] |
Experimental Protocols
The following sections detail the common methodologies for the synthesis and characterization of this compound.
A prevalent and straightforward method for generating this compound is the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O).
Reaction Principle: The chemical reaction is analogous to the generation of standard acetylene from water: CaC₂ + 2 D₂O → C₂D₂ (g) + Ca(OD)₂
Materials:
-
Calcium carbide (CaC₂), technical grade, pre-heated to ~600°C to remove residual H₂O or C₂H₂.
-
Deuterium oxide (D₂O), 99.5%+ isotopic purity.
-
Gas generation flask (e.g., Erlenmeyer flask with a side-arm).
-
Dropping funnel.
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen).
-
Gas collection system (e.g., gas bag or inverted cylinder).
Procedure:
-
Place a weighed amount of pre-treated calcium carbide into the gas generation flask.
-
Assemble the apparatus in a well-ventilated fume hood, connecting the flask to the cold trap and the subsequent gas collection system.
-
Fill the dropping funnel with a stoichiometric equivalent of deuterium oxide.
-
Slowly add the D₂O dropwise onto the calcium carbide. The rate of addition should be controlled to maintain a steady and manageable evolution of gas.
-
Pass the evolved gas mixture through the cold trap, cooled to approximately -78 °C, to remove any unreacted D₂O vapor and other condensable impurities.
-
Collect the purified this compound gas. For immediate use, the gas stream can be directed into a reaction vessel. For storage, it can be collected in a suitable gas bag.
Safety Precaution: Acetylene is a highly flammable gas and can form explosive mixtures with air. The apparatus should be purged with an inert gas (e.g., argon) before starting the reaction. All operations must be conducted in a fume hood, away from ignition sources.
Confirming the chemical and isotopic purity of the synthesized this compound is a critical step.
A. Isotopic Purity Determination via Mass Spectrometry (MS)
Principle: Mass spectrometry is the definitive method for determining the isotopic distribution of the product. The different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂) are readily distinguished by their unique molecular weights.
Instrumentation:
-
Gas-source mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Gas inlet system.
Procedure:
-
Introduce a sample of the synthesized gas into the mass spectrometer's ion source via the gas inlet.
-
Acquire the mass spectrum over a range that includes the molecular ions of interest (m/z 26-29).
-
Analyze the spectrum to identify the relative intensities of the peaks corresponding to:
-
C₂H₂: ~26.016 m/z
-
C₂HD: ~27.022 m/z
-
C₂D₂: ~28.028 m/z
-
-
Calculate the isotopic purity (atom % D) from the relative abundances of the detected ions.
B. Structural Confirmation via Vibrational Spectroscopy
Principle: Infrared (IR) and Raman spectroscopy can confirm the molecular structure and provide information about vibrational modes, which are sensitive to isotopic substitution.
Procedure:
-
Introduce the gas sample into a gas cell with appropriate windows (e.g., KBr for IR).
-
Obtain the IR or Raman spectrum.
-
Compare the observed vibrational frequencies with literature values for C₂D₂ to confirm its identity. The isotopic substitution from hydrogen to deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for this compound characterization.
References
An In-depth Technical Guide to the Molecular Structure of Acetylene-d2 (Dideuterioacetylene)
Abstract
Acetylene-d2 (C₂D₂), or dideuterioacetylene, is a deuterated isotopologue of acetylene (B1199291), a fundamental linear molecule. Its structural and spectroscopic properties are of significant interest for studying isotopic effects, refining molecular structure theories, and serving as a benchmark for computational models. This guide provides a comprehensive overview of the molecular structure of this compound, presenting key quantitative data derived from high-resolution spectroscopic studies. It details the experimental protocols employed for these determinations and includes visualizations of the molecular structure and a representative experimental workflow.
Molecular Geometry and Symmetry
This compound is a linear and symmetric molecule, belonging to the D∞h point group, the same as its hydrogenated counterpart, acetylene (C₂H₂).[1][2] This linear geometry dictates that all constituent atoms—deuterium, carbon, carbon, deuterium—lie on a single axis. Consequently, all bond angles (D-C-C and C-C-D) are precisely 180°.[3] The molecule possesses a center of inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations are Raman-active, while antisymmetric vibrations are infrared-active.[1]
Quantitative Structural and Spectroscopic Data
The precise structural parameters of this compound have been determined through various high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data presented below are derived from analyses of the rotational and vibrational-rotational spectra of the molecule in the gas phase.
Bond Lengths
The equilibrium bond lengths are determined by analyzing the rotational constants of multiple isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium bond lengths are independent of isotopic substitution. Therefore, the C≡C and C-D bond lengths in C₂D₂ are considered identical to the C≡C and C-H bond lengths in C₂H₂ at the equilibrium geometry.
| Parameter | Equilibrium Bond Length (rₑ) [Å] |
| C≡C Triple Bond | 1.20241 ± 0.00009[1][4] |
| C-D Bond | 1.06250 ± 0.00010[1][4] |
Note: The C-D bond length is assumed to be the same as the rₑ(C-H) value determined from combined isotopic analysis.
Rotational Constants
Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been determined with high precision. These constants are inversely related to the molecule's moment of inertia.
| Constant | Value (cm⁻¹) | Reference(s) |
| B₀ (Ground State) | 0.84794 ± 0.00005 | [5] |
| B₀ (Ground State) | 0.84770 ± 0.00007 | [6] |
| Bₑ (Equilibrium) | 0.85075 | [7] |
| D₀ (Centrifugal Distortion) | (7.85 ± 0.4) x 10⁻⁷ | [5] |
| D₀ (Centrifugal Distortion) | (7.04 ± 0.63) x 10⁻⁷ | [6] |
Fundamental Vibrational Frequencies
This compound has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom, which correspond to five fundamental vibrational modes due to the degeneracy of the bending vibrations.
| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |
| ν₁ | Σg⁺ | Symmetric C-D Stretch | ~2700 | Raman |
| ν₂ | Σg⁺ | C≡C Stretch | ~1762 | Raman |
| ν₃ | Σu⁺ | Antisymmetric C-D Stretch | 2439.24[6] | Infrared |
| ν₄ | Πg | Trans-bend | ~511 | Raman |
| ν₅ | Πu | Cis-bend | ~538 | Infrared |
Note: Frequencies are approximate for Raman-active modes as reported in various spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]
Experimental Protocols
The determination of the molecular structure of C₂D₂ relies on high-resolution gas-phase spectroscopy. Below are generalized protocols for the key experimental techniques cited in the literature.
High-Resolution Infrared (IR) Spectroscopy
This method probes the vibrational-rotational energy levels of the molecule and is used to determine the infrared-active fundamental frequencies (ν₃, ν₅) and precise rotational constants.
-
Sample Preparation: Gaseous C₂D₂ is introduced into a long-path absorption cell. To observe weak overtone and combination bands, path lengths of several meters are often required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas pressures are typically in the range of a few Torr to tens of Torr.[5]
-
Spectrometer Setup: A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision, resolutions of 0.03 cm⁻¹ or better are employed.[5]
-
Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is detected. Cooled detectors like lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) are often used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral range (e.g., 500 to 8000 cm⁻¹).[9]
-
Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to individual rotational transitions within a vibrational band (the P and R branches).
-
Parameter Extraction: By assigning quantum numbers (J values) to each line and applying the combination differences method, highly accurate values for the ground state rotational constants (B₀, D₀) and upper state constants can be extracted. The band origin provides the vibrational frequency.
High-Resolution Raman Spectroscopy
This technique is complementary to IR spectroscopy and is used to observe the Raman-active fundamental vibrations (ν₁, ν₂, ν₄).
-
Sample Excitation: Gaseous C₂D₂ at a pressure of 130-200 Torr is held in a multiple-reflection Raman cell.[1][4]
-
Laser Source: A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar⁺) laser, is used to excite the sample.[1][4]
-
Scattered Light Collection: The scattered light is collected at 90° to the incident laser beam.
-
Dispersion and Detection: The collected light is passed through a high-resolution spectrograph and recorded, historically on photographic plates, though modern systems use CCD detectors.[1][4] A narrow spectral slit width (~0.1 cm⁻¹) is necessary to resolve the rotational fine structure.[1][4]
-
Analysis: The analysis of the rotational structure of the Raman bands yields the vibrational frequencies and changes in rotational constants for the Raman-active modes.
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for its experimental determination.
Caption: Molecular structure of this compound (C₂D₂).
Caption: Workflow for Spectroscopic Structure Determination.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectrum of Dideuteroacetylene (C2D2) [opg.optica.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Acetylene-d2 from Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of acetylene-d2 (C₂D₂) via the reaction of calcium carbide (CaC₂) with heavy water (D₂O). This guide details the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization methods pertinent to researchers in synthetic chemistry and drug development.
Introduction
This compound, a deuterated isotopologue of acetylene (B1199291), serves as a valuable building block in organic synthesis and as a tracer in mechanistic studies. Its synthesis from readily available calcium carbide and heavy water is a common laboratory-scale procedure. The reaction is analogous to the production of acetylene from calcium carbide and water, with deuterium (B1214612) oxide substituting for protium (B1232500) oxide to yield the deuterated product. The overall reaction is as follows:
CaC₂ (s) + 2D₂O (l) → C₂D₂ (g) + Ca(OD)₂ (aq)[1][2]
This process, while straightforward in principle, requires careful control of reaction conditions and rigorous purification of the product to remove impurities inherent to the starting materials and side reactions.
Experimental Protocols
The synthesis of this compound from calcium carbide is an exothermic reaction that requires a controlled environment to manage the rate of gas evolution and ensure safety.[3]
Materials and Apparatus
A typical laboratory setup for this synthesis includes a gas generation flask, a dropping funnel for the controlled addition of heavy water, and a purification train to remove impurities.
Table 1: Materials and Equipment
| Item | Specification | Purpose |
| Calcium Carbide (CaC₂) | Technical grade, lumps or granular | Reactant |
| Heavy Water (D₂O) | ≥99 atom % D | Deuterium source |
| Gas Generation Flask | Two-neck, round-bottom flask | Reaction vessel |
| Dropping Funnel | Pressure-equalizing | Controlled addition of D₂O |
| Gas Outlet Tube | To direct the gas flow | |
| Purification Train | Series of bubblers or scrubbers | Removal of impurities |
| Gas Collection System | Gas burette or cold trap | Collection of purified C₂D₂ |
Synthesis Procedure
-
Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. Place a known quantity of calcium carbide into the two-neck flask.
-
Purging: Purge the entire system with an inert gas, such as nitrogen or argon, to remove air and prevent the formation of explosive mixtures.
-
Reaction Initiation: Slowly add heavy water from the dropping funnel onto the calcium carbide.[4] The rate of addition should be carefully controlled to maintain a steady evolution of this compound gas. The reaction can be carried out at room temperature.[5]
-
Gas Purification: Pass the generated gas through a purification train to remove impurities.
-
Product Collection: Collect the purified this compound gas. For small-scale experiments, this can be done by displacing a suitable liquid in a gas burette. For larger quantities or for subsequent reactions, the gas can be condensed in a cold trap cooled with liquid nitrogen.
Purification of this compound
Acetylene generated from technical-grade calcium carbide is often contaminated with phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃) due to impurities in the carbide.[6][7] A multi-step purification process is essential to obtain high-purity this compound.
Table 2: Purification Methods for this compound
| Purification Step | Reagent/Method | Impurities Removed |
| Acidic Scrubbing | Acidified copper sulfate (B86663) solution | Phosphine, Arsine |
| Alkaline Scrubbing | Sodium hydroxide (B78521) or potassium hydroxide solution | Hydrogen sulfide, Carbon dioxide |
| Drying | Cold trap (-80 °C) or drying tube with calcium chloride | Water vapor |
A typical purification train would involve bubbling the gas sequentially through these solutions before collection.
Quantitative Data
The yield and isotopic purity of the synthesized this compound are critical parameters.
Table 3: Representative Quantitative Data
| Parameter | Value | Notes |
| Theoretical Yield | Dependent on the limiting reagent (CaC₂ or D₂O) | Calculated based on stoichiometry |
| Typical Reaction Temperature | 0 - 100 °C[4] | The reaction is exothermic |
| Typical Reaction Pressure | 0 - 0.5 MPa[4] | Can be performed at atmospheric pressure |
| Isotopic Purity (achievable) | >99 atom % D[8] | Dependent on the purity of the D₂O used |
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 4: Spectroscopic Data for this compound (C₂D₂)
| Technique | Observed Frequencies/Masses | Reference |
| FTIR Spectroscopy | Vibrational bands characteristic of C-D and C≡C bonds | [9] |
| Raman Spectroscopy | Complementary vibrational data to FTIR | [10] |
| Mass Spectrometry | Molecular ion peak at m/z = 28.0282 g/mol | [11][12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Purification Pathway
Caption: Purification pathway for this compound gas.
Reaction Logic
Caption: Logical flow of the synthesis reaction.
References
- 1. What is formed when calcium carbide reacts with heavy water? [allen.in]
- 2. brainly.in [brainly.in]
- 3. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 4. CN104692991A - Preparation method of deuteroethylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eiga.eu [eiga.eu]
- 7. Quantification and Removal of Some Contaminating Gases from Acetylene Used to Study Gas-Utilizing Enzymes and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isotope [newradargas.com]
- 9. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Acetylene-d1|C2HD|Deuterated Reagent [benchchem.com]
- 12. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Laboratory Preparation of Deuterated Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the laboratory-scale synthesis of deuterated acetylene (B1199291) (C₂D₂). Deuterated acetylene is a valuable isotopically labeled compound utilized in a wide array of scientific applications, from elucidating reaction mechanisms and metabolic pathways to serving as a spectroscopic standard. This document details the primary synthetic methodology, purification techniques, characterization, and critical safety protocols.
Introduction to Deuterated Acetylene
Deuterated acetylene, also known as deuteroacetylene, is an isotopologue of acetylene where both hydrogen atoms are replaced by deuterium (B1214612) atoms. The introduction of deuterium, a stable isotope of hydrogen, provides a powerful tool for researchers. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) allows for the tracking of molecules in complex systems using techniques like mass spectrometry and provides a probe for studying kinetic isotope effects.
The most prevalent and straightforward method for the laboratory preparation of deuterated acetylene involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2][3] This method is favored for its simplicity and the ready availability of the starting materials.
Synthetic Methodology: Reaction of Calcium Carbide with Heavy Water
The reaction between calcium carbide and water is a well-established industrial process for the production of acetylene.[4][5][6] By substituting normal water (H₂O) with heavy water (D₂O), deuterated acetylene can be synthesized efficiently.
Reaction Principle:
The reaction is a double displacement reaction where the deuterium atoms from the heavy water replace the calcium in calcium carbide, and the calcium cation combines with the deuteroxide anion. The balanced chemical equation for this reaction is:
CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)[2][7]
This reaction is highly exothermic, releasing a significant amount of heat.[4][5] The generated deuterated acetylene gas is typically collected by the displacement of water or in a gas-tight syringe or balloon.
Experimental Protocol
This section outlines a general procedure for the laboratory synthesis of deuterated acetylene.
3.1 Materials and Reagents
-
Calcium Carbide (CaC₂) chunks
-
Heavy Water (D₂O, ≥99.8% isotopic purity)
-
Two-neck round-bottom flask or gas generation flask
-
Dropping funnel or pressure-equalizing addition funnel
-
Gas outlet adapter
-
Gas-tight syringe or gas collection apparatus (e.g., balloon, gas bag)
-
Drying tube with a suitable desiccant (e.g., silica (B1680970) gel)
-
Connecting tubing
3.2 Experimental Setup and Procedure
-
Assembly: Assemble the gas generation apparatus as shown in the workflow diagram below. Place a few chunks of calcium carbide into the two-neck round-bottom flask. Fill the dropping funnel with heavy water.
-
Purging: Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture and air, which could contaminate the product with C₂H₂ and C₂HD.
-
Reaction: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide.[8] The reaction will begin immediately, generating deuterated acetylene gas. The rate of gas evolution can be controlled by adjusting the rate of addition of the heavy water.[8]
-
Gas Collection: Pass the generated gas through a drying tube to remove any unreacted heavy water vapor. Collect the dry deuterated acetylene gas in a gas-tight syringe or a balloon.
-
Safety: Perform the reaction in a well-ventilated fume hood due to the high flammability of acetylene.[9][10]
Purification of Deuterated Acetylene
The crude deuterated acetylene gas produced may contain several impurities that need to be removed for high-purity applications.
Common Impurities: [11]
-
Ammonia (NH₃), Phosphine (PH₃), and Arsine (AsH₃): These arise from impurities present in the calcium carbide.
-
Hydrogen Sulfide (H₂S): Originates from sulfur-containing impurities.[11]
-
Unreacted Heavy Water (D₂O): Can be carried over with the gas stream.
-
Other Acetylene Isotopologues (C₂HD, C₂H₂): Resulting from any residual protium in the heavy water or from atmospheric moisture.
Purification Techniques:
-
Chemical Scrubbing: This is effective for removing acidic and basic impurities.[11] The gas can be bubbled through a series of wash bottles containing solutions such as dilute sulfuric acid (to remove ammonia) and sodium hydroxide (B78521) (to remove hydrogen sulfide).
-
Cold Traps: Passing the gas through a cold trap (e.g., a U-tube immersed in a dry ice/acetone (B3395972) bath) can effectively remove moisture and other less volatile impurities.
-
Preparative Gas Chromatography (GC): For achieving very high isotopic and chemical purity, preparative GC is the most common and effective method.[1][12] This technique can separate the different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂).[1]
Characterization and Data Presentation
The isotopic purity and identity of the synthesized deuterated acetylene are primarily confirmed using mass spectrometry and infrared spectroscopy.
-
Mass Spectrometry (MS): This is the principal technique for determining the isotopic distribution of the product.[1] The different isotopologues will have distinct molecular weights. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for quantifying isotopic purity by analyzing the relative abundance of the molecular ions.[12]
-
Fourier Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly different from those of C-H bonds. FTIR spectroscopy can be used to confirm the presence of deuteration and to analyze the vibrational-rotational spectra of the molecule.[13]
Table 1: Molecular Weights of Acetylene Isotopologues
| Isotopologue | Chemical Formula | Molecular Weight ( g/mol ) |
| Acetylene | C₂H₂ | 26.0157 |
| Monodeuterated Acetylene | C₂HD | 27.0219[1] |
| Dideuterated Acetylene | C₂D₂ | 28.0282[1] |
Table 2: Isotopic Purity and Yield Data
| Parameter | Description | Typical Value | Analytical Method |
| Isotopic Enrichment (D₂O) | Purity of the heavy water starting material. | ≥ 99.8% | Supplier Specification |
| Isotopic Purity (C₂D₂) | Percentage of the desired C₂D₂ isotopologue in the final product. | > 98% | Mass Spectrometry |
| Chemical Purity | Percentage of deuterated acetylene relative to other chemical impurities. | > 99% | Gas Chromatography (GC) |
| Reaction Yield | The amount of product obtained relative to the theoretical maximum. | Variable, dependent on setup and collection efficiency. | Volumetric or Gravimetric |
Note: The actual isotopic purity of the final product will be influenced by the isotopic enrichment of the starting D₂O and the exclusion of atmospheric moisture during the synthesis.[14]
Safety Precautions
Acetylene is a highly flammable and unstable gas that requires strict safety protocols.[9][10]
-
Flammability: Acetylene has a very wide explosive range in air (2.5% to 81%).[9] All work must be conducted in a well-ventilated area, away from any sources of ignition such as sparks, open flames, or hot surfaces.[9][15]
-
Pressure: Acetylene can decompose explosively at pressures above 15 psig (103 kPa).[9][10] The gas should be handled at or near atmospheric pressure.
-
Handling: Use non-sparking tools when working with acetylene.[15] Ensure all connections in the experimental setup are secure to prevent leaks.
-
Storage: If storing the gas, it must be done in specialized cylinders containing a porous material and a solvent like acetone to stabilize it.[10] For laboratory quantities, immediate use is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant clothing, safety goggles, and gloves.[9]
References
- 1. Acetylene-d1|C2HD|Deuterated Reagent [benchchem.com]
- 2. The preparation of the given compounds from deuterium oxide is to be expl.. [askfilo.com]
- 3. When heavy water reacts with calcium carbide the product class 11 chemistry CBSE [vedantu.com]
- 4. Understanding the Reaction of Calcium Carbide with H2O | TYWH [tjtywh.com]
- 5. The Reaction of Calcium Carbide with Water: Explained | TYWH [tjtywh.com]
- 6. dencityapp.in [dencityapp.in]
- 7. byjus.com [byjus.com]
- 8. CN104692991A - Preparation method of deuteroethylene - Google Patents [patents.google.com]
- 9. tft-pneumatic.com [tft-pneumatic.com]
- 10. hsseworld.com [hsseworld.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 14. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 15. airgas.com [airgas.com]
Infrared spectrum of solid Acetylene-d2
An In-depth Technical Guide to the Infrared Spectrum of Solid Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of solid this compound (C₂D₂). It details the vibrational spectroscopy of the two primary crystalline phases of solid C₂D₂, the low-temperature orthorhombic phase and the high-temperature cubic phase. This document synthesizes experimental data on vibrational frequencies, provides detailed experimental protocols for sample preparation and spectroscopic analysis, and presents a theoretical framework for the interpretation of the observed spectra, including the effects of crystal structure on the vibrational modes. The information is intended to serve as a foundational resource for researchers in materials science, astrophysics, and physical chemistry.
Introduction
Acetylene (B1199291) (C₂H₂), the simplest alkyne, and its deuterated isotopologue, this compound (C₂D₂), are molecules of significant interest across various scientific disciplines. In the solid state, acetylene exhibits a rich phase behavior, which is reflected in its vibrational spectrum. Understanding the infrared spectrum of solid C₂D₂ is crucial for identifying this molecule in astrophysical environments, such as on Titan where acetylene is a primary photochemical product, and for fundamental studies of intermolecular interactions and crystal dynamics in molecular solids.[1]
Solid this compound exists in two well-characterized crystalline phases: a low-temperature orthorhombic phase below 133 K and a high-temperature cubic phase between 133 K and its melting point.[1][2] The transition between these phases leads to distinct changes in the infrared spectrum, providing a sensitive probe of the molecular environment and crystal symmetry. This guide will focus on the interpretation of these spectral changes and the underlying molecular and crystal dynamics.
Crystal Structure of Solid this compound
The interpretation of the infrared spectrum of a molecular crystal is intrinsically linked to its crystal structure. The arrangement of molecules in the unit cell and the symmetry of the crystal lattice dictate the selection rules for vibrational transitions and can lead to phenomena such as site splitting and factor group splitting.
2.1. Low-Temperature Orthorhombic Phase
Below 133 K, this compound crystallizes in an orthorhombic structure belonging to the space group Cmca (D2h18). In this phase, the molecules are located at sites of C2h symmetry.[2] This site symmetry is lower than the D∞h point group of the isolated C₂D₂ molecule. This reduction in symmetry has important consequences for the infrared spectrum, as it can lead to the activation of vibrational modes that are infrared-inactive in the gas phase and the splitting of degenerate modes.
2.2. High-Temperature Cubic Phase
Above 133 K, this compound undergoes a phase transition to a cubic structure with the space group Pa3 (Th6). In this phase, the molecular centers are arranged in a face-centered cubic lattice. The molecules are orientationally disordered, giving rise to the higher overall symmetry of the crystal.[3] The infrared spectrum of the cubic phase is generally characterized by broader absorption bands compared to the low-temperature phase, reflecting this dynamic disorder.
Vibrational Modes of this compound
An isolated this compound molecule is linear and belongs to the D∞h point group. It has 3N-5 = 7 fundamental vibrational modes, where N=4 is the number of atoms. These modes are categorized by their symmetry and are either Raman or infrared active, or inactive in both, according to the selection rules for the D∞h point group.
Table 1: Fundamental Vibrational Modes of Gaseous this compound
| Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) | Activity |
| ν₁ | Σg+ | Symmetric C-D Stretch | 2704 | Raman |
| ν₂ | Σg+ | C≡C Stretch | 1762 | Raman |
| ν₃ | Σu+ | Asymmetric C-D Stretch | 2439 | Infrared |
| ν₄ | Πg | trans C-C-D Bend | 505 | Raman |
| ν₅ | Πu | cis C-C-D Bend | 538 | Infrared |
Note: Frequencies are approximate values for the gas phase and serve as a reference for the solid-phase spectra.
Infrared Spectrum of Solid this compound
The infrared spectrum of solid C₂D₂ is significantly different from its gas-phase spectrum. The intermolecular interactions in the crystal lattice perturb the vibrational energy levels, leading to frequency shifts, band splitting, and the appearance of new absorption features.
4.1. Data Presentation
The following table summarizes the observed infrared absorption frequencies for polycrystalline films of C₂D₂ at 63 K (orthorhombic phase). The assignments are based on comparisons with the gas-phase spectrum and studies of the other acetylene isotopologues.
Table 2: Infrared Absorption Bands of Solid this compound at 63 K (Orthorhombic Phase)
| Observed Frequency (cm⁻¹) | Assignment | Comments |
| 2428 | ν₃ (Asymmetric C-D Stretch) | Shifted from the gas phase value of 2439 cm⁻¹. |
| 538 | ν₅ (cis Bend) | Shows multiplet structure due to crystal field effects. |
Data synthesized from literature reports on the infrared spectra of crystalline acetylenes.[2]
4.2. Interpretation of Spectral Features
Frequency Shifts: The vibrational frequencies in the solid state are generally shifted to lower values (red-shifted) compared to the gas phase. This is due to the attractive intermolecular forces in the crystal, which slightly weaken the intramolecular bonds.
Multiplet Structure (Site and Factor Group Splitting): In the low-temperature orthorhombic phase, the ν₅ bending mode exhibits a multiplet structure. This splitting arises from two effects:
-
Site Group Splitting: The degeneracy of the Πu bending mode is lifted because the site symmetry in the crystal (C2h) is lower than the molecular symmetry (D∞h).
-
Factor Group Splitting (Davydov Splitting): The presence of multiple molecules in the unit cell leads to interactions between their vibrational transition dipoles, resulting in a further splitting of the vibrational bands. The observed multiplet structure of the fundamental vibrations is a strong indication that the molecules are located at sites of C2h symmetry in the low-temperature phase.[2]
Combination Bands: The solid-state spectrum also features several absorptions that can be attributed to combinations of lattice modes (vibrations of the crystal lattice as a whole) and molecular fundamentals.[2]
Experimental Protocols
The following sections describe a generalized methodology for the preparation of solid this compound samples and the acquisition of their infrared spectra, based on common laboratory practices.
5.1. Synthesis of this compound
This compound gas can be synthesized by the reaction of calcium carbide (CaC₂) with heavy water (D₂O).
-
Apparatus: A gas generation flask connected to a cold trap and a vacuum line.
-
Procedure:
-
Place calcium carbide in the reaction flask and evacuate the system.
-
Slowly add D₂O dropwise to the calcium carbide.
-
The generated C₂D₂ gas is passed through a cold trap (e.g., a dry ice/isopropanol slush) to remove any unreacted D₂O and other impurities.
-
The purified C₂D₂ gas is then collected in a sample cylinder or used directly for deposition.
-
5.2. Thin Film Deposition for Infrared Spectroscopy
-
Substrate: A cryogenically cooled infrared-transparent window (e.g., KBr, CsI, or ZnSe) is used as the substrate.
-
Deposition:
-
The substrate is mounted in a high-vacuum cryostat and cooled to a temperature below the condensation point of this compound (typically between 20 K and 77 K).
-
A controlled leak of C₂D₂ gas is introduced into the cryostat, where it deposits as a thin solid film on the cold substrate.
-
The rate of deposition and the final film thickness can be monitored using a quartz crystal microbalance or by observing the interference fringes of a laser beam reflected off the growing film.
-
-
Annealing: To obtain the different crystalline phases, the deposited film can be annealed.
-
Amorphous Phase: Deposition at very low temperatures (e.g., below 30 K) typically results in an amorphous solid.
-
Crystalline Phases: The amorphous film can be crystallized by slowly warming it. The low-temperature orthorhombic phase is expected to form upon annealing to temperatures around 60-80 K. Further warming above the phase transition temperature of 133 K will result in the formation of the high-temperature cubic phase.
-
5.3. Infrared Spectroscopic Measurement
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Procedure:
-
A background spectrum of the cold, bare substrate is recorded.
-
The C₂D₂ film is deposited as described above.
-
The infrared spectrum of the solid film is then recorded at the desired temperature.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.
-
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the general workflow for obtaining the infrared spectrum of solid this compound.
Caption: Experimental workflow for C2D2 synthesis and IR spectroscopy.
6.2. Phase Transition and Spectral Changes
This diagram illustrates the relationship between temperature, crystal phase, and the resulting infrared spectrum.
References
Rotational Dynamics of Dideuterioacetylene (C₂D₂): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the rotational constants of Acetylene-d2 (C₂D₂, dideuterioacetylene), a molecule of significant interest in spectroscopic studies. The precise determination of its rotational constants is crucial for understanding its molecular structure, dynamics, and for the validation of theoretical models. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the experimental workflow.
Data Presentation: Rotational Constants of this compound
The rotational constants of C₂D₂ have been determined through various high-resolution spectroscopic techniques. The following table summarizes the key rotational parameters for the ground vibrational state (B₀), the equilibrium state (Bₑ), and the vibration-rotation interaction constants (αᵢ).
| Parameter | Value (cm⁻¹) | Value (GHz) | Reference |
| Ground State Rotational Constant (B₀) | 0.84770 ± 0.00007 | 25.2771 ± 0.0045 | [1][2] |
| Equilibrium Rotational Constant (Bₑ) | 0.85075 | 25.5045 | [3] |
| Vibration-Rotation Interaction Constants (αᵢ) | |||
| α₁ | +0.00588 ± 0.00003 | [2] | |
| α₂ | +0.00316 ± 0.00003 | [2] | |
| α₃ | +0.00442 ± 0.00002 | [2] | |
| α₄ | -0.00120 | [3] | |
| α₅ | -0.0026 | [3] |
Note: Conversion from cm⁻¹ to GHz is performed using the speed of light, c = 29.9792458 GHz/cm⁻¹.
Experimental Protocols
The determination of the rotational constants of C₂D₂ primarily relies on high-resolution spectroscopic methods that can resolve the fine rotational structure within vibrational transitions. The two main techniques employed are High-Resolution Infrared Spectroscopy and Raman Spectroscopy.
High-Resolution Infrared (IR) Spectroscopy
High-resolution infrared spectroscopy is a powerful technique for determining the rotational constants of molecules like C₂D₂ that have infrared-active vibrational modes.
1. Sample Preparation:
-
Synthesis: Dideuterioacetylene (C₂D₂) is synthesized by the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O). The resulting gas is collected and purified to remove any contaminants, particularly residual C₂H₂ and C₂HD.
-
Containment: The purified C₂D₂ gas is introduced into a sample cell of a known path length. For observing weak overtone and combination bands, a multiple-reflection cell (e.g., a White cell) is used to achieve long path lengths, which can be on the order of several meters.[4] The pressure of the gas in the cell is carefully controlled and measured.
2. Spectrometer Setup:
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.[1] These instruments offer high sensitivity and resolution, which are essential for resolving the closely spaced rotational lines. Alternatively, prism-grating spectrometers have also been employed.[4]
-
Light Source: A broadband infrared source is used to irradiate the sample.
-
Detector: Sensitive detectors, such as lead sulfide (B99878) (PbS) or cooled lead telluride (PbTe) cells, are used to detect the transmitted infrared radiation.[2]
3. Data Acquisition:
-
The infrared spectrum of the C₂D₂ sample is recorded over a specific spectral range. For rotational constant determination, the focus is on the rovibrational bands.
-
The resolution of the spectrometer is set to a high value (e.g., 0.004 to 0.009 cm⁻¹) to ensure that individual rotational lines are well-resolved.[5]
-
To improve the signal-to-noise ratio, multiple scans are often co-added.
4. Data Analysis:
-
Line Assignment: The individual absorption lines in the P and R branches of the rovibrational bands are assigned to specific rotational quantum numbers (J).
-
Combination Differences: The method of combination differences is a precise way to determine the ground state rotational constant (B₀). This method uses pairs of transitions in the P and R branches that share a common upper or lower rotational level.
-
Fitting: The positions of the assigned rotational lines are fitted to the appropriate energy level expression for a linear molecule, which includes terms for the vibrational energy, the rotational energy, and the vibration-rotation interaction. This fitting procedure yields the rotational constants for both the ground and the vibrationally excited states.
Raman Spectroscopy
Since C₂D₂ is a non-polar linear molecule, it does not have a pure rotational absorption or emission spectrum in the microwave region. However, its rotational transitions can be observed via Raman spectroscopy.[6]
1. Sample Preparation:
-
The C₂D₂ gas is held in a suitable sample cell, often at a controlled pressure.
2. Spectrometer Setup:
-
Instrumentation: A high-resolution Raman spectrometer is used, which typically consists of a powerful laser source, sample illumination optics, a spectrograph, and a sensitive detector. A 21-foot grating spectrograph has been used to achieve high resolution.[7]
-
Laser Source: A continuous-wave (CW) laser with a narrow linewidth is used to excite the sample.
3. Data Acquisition:
-
The laser beam is focused into the sample cell containing the C₂D₂ gas.
-
The scattered light is collected, typically at a 90-degree angle to the incident beam, and directed into the spectrograph.
-
The Raman spectrum, showing the Stokes and anti-Stokes rotational lines, is recorded.
4. Data Analysis:
-
Selection Rules: For pure rotational Raman spectra of linear molecules, the selection rule is ΔJ = 0, ±2.[8] The transitions with ΔJ = +2 form the S-branch, and those with ΔJ = -2 form the O-branch.
-
Line Spacing: The spacing between the rotational lines in the Raman spectrum is approximately 4B₀.
-
Fitting: By measuring the positions of the rotational lines and applying the selection rules, the ground state rotational constant (B₀) can be determined with high accuracy.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the rotational constants of this compound using high-resolution spectroscopy.
Caption: Experimental workflow for determining the rotational constants of this compound.
References
- 1. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. phys.ubbcluj.ro [phys.ubbcluj.ro]
High-Resolution Spectroscopy of Deuterated Acetylene (C₂D₂): A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques employed in the high-resolution rovibrational spectroscopy of deuterated acetylene (B1199291) (C₂D₂). It is intended for researchers, scientists, and professionals in fields such as molecular physics, astrophysics, and analytical chemistry who require a detailed understanding of the spectroscopic properties of this molecule. The guide covers key experimental techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Cavity Ring-Down Spectroscopy (CRDS), and Photoacoustic Spectroscopy (PAS). Quantitative data, including molecular constants and vibrational frequencies, are summarized for comparative analysis. Furthermore, detailed experimental workflows and data analysis pathways are illustrated using standardized diagrams to facilitate a deeper understanding of the research process.
Introduction
Acetylene (C₂H₂) and its isotopologues are molecules of significant interest in a variety of scientific domains, from fundamental molecular structure and dynamics to the chemistry of planetary atmospheres and interstellar media.[1][2] Deuterated acetylene (dideuteroacetylene, C₂D₂), in particular, serves as an important subject for high-resolution spectroscopy. Its study provides critical insights into isotopic effects on molecular parameters, potential energy surfaces, and intramolecular dynamics. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters the molecule's moments of inertia and vibrational frequencies, allowing for a more rigorous testing of theoretical models.[3]
High-resolution spectroscopy resolves the fine rotational structure associated with each vibrational transition, enabling the precise determination of molecular constants such as rotational constants, centrifugal distortion constants, and vibrational band origins.[4][5] This guide details the advanced experimental techniques used to acquire these high-resolution spectra and presents the key spectroscopic data derived from them.
Theoretical Background: Rovibrational Spectra of a Linear Molecule
As a linear molecule, C₂D₂ has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom. These correspond to five fundamental vibrational modes, two of which are doubly degenerate:
-
ν₁ (σg+): Symmetric C-D stretch (Raman active)
-
ν₂ (σg+): C≡C stretch (Raman active)
-
ν₃ (σu+): Antisymmetric C-D stretch (Infrared active)
-
ν₄ (πg): trans-bending mode (doubly degenerate, Raman active)
-
ν₅ (πu): cis-bending mode (doubly degenerate, Infrared active)
Infrared absorption spectra arise from transitions that cause a change in the molecule's dipole moment. For C₂D₂, only the ν₃ and ν₅ modes are infrared active.[6] However, combination and overtone bands can also appear in the infrared spectrum, allowing for the study of otherwise IR-inactive modes.[7]
Each vibrational band exhibits a rotational fine structure. For a simple Σ-Σ transition (like the ν₃ fundamental), the spectrum consists of two branches:
-
P-branch (ΔJ = -1): A series of lines at frequencies lower than the band origin.
-
R-branch (ΔJ = +1): A series of lines at frequencies higher than the band origin.
The spacing between these lines is related to the molecule's rotational constants, which in turn depend on the internuclear distances.[8]
Experimental Methodologies and Workflows
The acquisition of high-resolution spectra of C₂D₂ requires sophisticated experimental setups. The general workflow, from sample preparation to final data analysis, is outlined below.
Synthesis of Deuterated Acetylene
High-purity C₂D₂ is typically synthesized for spectroscopic studies, as it is not as readily available as its primary isotopologue. A common laboratory method involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[9]
Protocol:
-
A reaction vessel containing CaC₂ is evacuated to remove atmospheric H₂O and N₂.
-
D₂O is slowly introduced into the vessel, reacting with CaC₂ to produce C₂D₂ gas.
-
The generated gas is passed through a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen) to remove unreacted D₂O and other impurities.
-
The purified C₂D₂ gas is then collected in a sample cell for spectroscopic analysis. Care must be taken to avoid solidification and subsequent over-pressurization upon warming.[9]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for obtaining high-resolution broadband infrared spectra. It utilizes a Michelson interferometer to measure the interference pattern of a broadband light source after it has passed through a sample.
References
- 1. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Potential models and local mode vibrational eigenvalue calculations for acetylene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrum and Molecular Constants of C2D2 | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. physics.dcu.ie [physics.dcu.ie]
- 9. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to Acetylene-d2 (CAS Number: 1070-74-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetylene-d2 (Ethyne-d2), a deuterated isotopologue of acetylene (B1199291). This document covers its fundamental properties, synthesis methodologies, spectroscopic data, and significant applications in research and drug development, with a focus on providing practical information for laboratory use.
Core Properties of this compound
This compound, with the chemical formula C₂D₂, is a colorless, flammable gas.[1] It is the simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[2] This isotopic substitution imparts unique properties that are valuable in various scientific applications.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1070-74-2 | [1] |
| Molecular Formula | C₂D₂ | [1] |
| Molecular Weight | 28.05 g/mol | [1] |
| IUPAC Name | 1,2-dideuterioethyne | [1] |
| Synonyms | Ethyne-d2, Perdeuterioacetylene | [1] |
| Physical State | Gas at STP | [1] |
| Melting Point | -81 °C (sublimes) | [3] |
| Boiling Point | Not applicable (sublimes) | [3] |
| Density | 0.612 g/cm³ | [3] |
Synthesis of this compound
The preparation of this compound in a laboratory setting can be achieved through several methods. The most common and straightforward approach involves the reaction of calcium carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a deuterated ethane (B1197151) derivative.
Experimental Protocol 1: Synthesis from Calcium Carbide and Deuterium Oxide
This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium oxide (D₂O) to generate this compound gas.[4] This protocol is suitable for the in situ generation of the gas for immediate use in subsequent reactions.[5]
Materials and Reagents:
-
Calcium carbide (CaC₂)
-
Deuterium oxide (D₂O, 99.8 atom % D or higher)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), if for subsequent reaction)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Gas outlet adapter with a tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or direct inlet to a subsequent reaction.
Procedure:
-
Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an inert gas to remove air and moisture.[5]
-
Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this stage.[5]
-
Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of deuterium oxide.
-
Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while stirring. The generation of this compound gas will commence immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]
-
Gas Collection/Use: The generated gas can be collected over water or passed through a drying tube (e.g., filled with CaCl₂) and used directly in a subsequent reaction. For purification, the gas can be bubbled through a solution of copper sulfate (B86663) to remove impurities like hydrogen sulfide.[6]
Safety Precautions:
-
This compound is highly flammable and can form explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to control the reaction rate and temperature.
-
Ensure all joints in the apparatus are well-sealed to prevent gas leakage.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol 2: Synthesis by Dehydrohalogenation of a Deuterated Precursor
This method involves the elimination of two molecules of a hydrogen halide from a deuterated 1,2-dihaloethane using a strong base.[6]
Materials and Reagents:
-
1,2-Dibromoethane-d4 (B144223) (or another suitable 1,2-dihaloethane-d4)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (anhydrous)
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Gas outlet adapter
-
Inert gas supply
Procedure:
-
Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in anhydrous ethanol with gentle heating to create a concentrated solution.
-
Apparatus Setup: Equip the flask with a reflux condenser, a dropping funnel, and a gas outlet. Purge the system with an inert gas.
-
Addition of Precursor: Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-dibromoethane-d4 dropwise from the dropping funnel into the boiling solution.[6]
-
Reaction and Gas Evolution: A rapid reaction will occur, leading to the generation of this compound gas and the precipitation of potassium bromide.[6]
-
Gas Collection/Use: The evolved gas can be passed through a cold trap to remove any volatile impurities before being collected or used in a subsequent reaction.
Safety Precautions:
-
Handle potassium hydroxide with care as it is corrosive.
-
The reaction should be performed in a well-ventilated fume hood.
-
Ensure the apparatus is securely clamped and that the heating is controlled to maintain a steady reflux.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification and for studying its involvement in chemical reactions.
| Spectroscopic Technique | Observed Data/Features | Reference |
| Infrared (IR) Spectroscopy | The fundamental vibrational bands are shifted to lower frequencies compared to non-deuterated acetylene due to the increased mass of deuterium. Key stretching and bending modes can be identified. | |
| Raman Spectroscopy | The Raman spectra show characteristic bands for the C≡C and C-D stretching vibrations. Rotational fine structure can be observed under high resolution.[7] | |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z = 28.05.[1] Photoionization studies have been conducted to determine ionization energies.[8] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ²H NMR: A single resonance is expected. ¹³C NMR: The carbon signal will be a triplet due to coupling with deuterium (I=1). | [9] |
Applications in Research and Drug Development
The unique properties of this compound, primarily due to the presence of deuterium, make it a valuable tool in pharmaceutical research and development.
Isotopic Tracer and Mechanistic Studies
Deuterium-labeled compounds, including those synthesized from this compound, are widely used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of its breakdown.[2][10]
The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope Effect (KIE) .[] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-D bond is present.[] By selectively deuterating a drug candidate at a metabolically active site, it is possible to slow down its metabolism, which can lead to:
-
Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]
-
Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period.[10][12]
-
Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be minimized.[][12]
Caption: The Kinetic Isotope Effect in drug metabolism.
Synthesis of Deuterated Molecules and Probes
This compound serves as a fundamental building block for the synthesis of more complex deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive compounds.[13][14] The introduction of deuterium via this compound can be a strategic step in the development of novel drug candidates with improved pharmacokinetic profiles.[][12] Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical biology to attach probes for target identification and engagement studies.[13]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Flammability: It is an extremely flammable gas and can form explosive mixtures with air over a wide range of concentrations.[1]
-
Pressure Hazard: It is a gas under pressure and may explode if heated.[1]
-
Reactivity: It can form explosive acetylides with certain metals like copper, silver, and mercury.[15]
-
Asphyxiation: In high concentrations, it can act as a simple asphyxiant.[1]
Always handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Use appropriate personal protective equipment, including safety glasses and gloves. Ensure that all equipment is properly grounded to prevent static discharge.
References
- 1. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 2 H and 13 C NMR-Based Enantiodetection Using Polyacetylene versus Polypeptide Aligning Media: Versatile and Complementary Tools for Chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synmr.in [synmr.in]
Isotopic Effects in Acetylene-d2: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic effects observed in acetylene-d2 (C₂D₂), the deuterated isotopologue of acetylene (B1199291). The substitution of protium (B1232500) with deuterium (B1214612) atoms significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these effects is crucial for various research applications, including reaction mechanism elucidation, spectroscopic analysis, and the development of isotopically labeled compounds in drug discovery.
Spectroscopic Properties: A Comparative Analysis
The change in mass upon isotopic substitution from hydrogen to deuterium profoundly alters the vibrational and rotational energy levels of the acetylene molecule. This is readily observed in its spectroscopic signatures.
Vibrational Frequencies
The vibrational frequencies of C₂D₂ are systematically lower than those of C₂H₂. This is a direct consequence of the heavier mass of deuterium, as predicted by the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The experimental vibrational frequencies for both isotopologues are summarized in Table 1.
| Vibrational Mode | Symmetry | Description | C₂H₂ Frequency (cm⁻¹) | C₂D₂ Frequency (cm⁻¹) | Reference |
| ν₁ | Σg⁺ | Symmetric C-H stretch | 3373.7 | 2705.5 | [1] |
| ν₂ | Σg⁺ | C≡C stretch | 1974.3 | 1764.9 | [1] |
| ν₃ | Σu⁺ | Asymmetric C-H stretch | 3294.8 | 2439.2 | [1] |
| ν₄ | Πg | Symmetric trans-bend | 611.8 | 511.0 | [1] |
| ν₅ | Πu | Asymmetric trans-bend | 730.3 | 538.6 | [1] |
| Table 1: Comparison of Fundamental Vibrational Frequencies of C₂H₂ and C₂D₂. |
Molecular Geometry and Rotational Constants
While isotopic substitution does not alter the equilibrium geometry of the molecule, it does affect the moment of inertia and, consequently, the rotational constants. The increased mass of deuterium in C₂D₂ leads to a larger moment of inertia and a smaller rotational constant (B) compared to C₂H₂. This is reflected in the closer spacing of rotational lines in the spectra of C₂D₂. The experimentally determined bond lengths and rotational constants are presented in Table 2.
| Parameter | C₂H₂ | C₂D₂ | Reference |
| Bond Length (rₑ) | |||
| r(C-H/C-D) (Å) | 1.0625 | 1.0605 | [2] |
| r(C≡C) (Å) | 1.2024 | 1.2024 | [2] |
| Rotational Constant (B₀) | |||
| B₀ (GHz) | 35.3348 ± 0.036 | 25.2771 ± 0.0045 | [2] |
| Table 2: Molecular Geometry and Ground State Rotational Constants of C₂H₂ and C₂D₂. |
Kinetic Isotope Effects: Probing Reaction Mechanisms
The difference in zero-point energy between C-H and C-D bonds leads to significant kinetic isotope effects (KIEs) in reactions involving the cleavage of these bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, resulting in a slower reaction rate for the deuterated species when this bond is broken in the rate-determining step (a primary KIE, kH/kD > 1).
Hydrogenation of Acetylene
The selective hydrogenation of acetylene to ethylene (B1197577) is a crucial industrial process. The reaction typically proceeds via the Horiuti-Polanyi mechanism on the surface of a metal catalyst, such as palladium[3][4][5][6][7]. Isotopic labeling studies using C₂D₂ and D₂ are instrumental in elucidating the elementary steps of this mechanism, including the dissociative adsorption of hydrogen, the stepwise addition of hydrogen atoms to the acetylene molecule, and the desorption of the ethylene product. A significant primary KIE is expected for the C-H/C-D bond-breaking steps.
| Reaction | Catalyst | Temperature (K) | k(C₂H₂) (relative) | k(C₂D₂) (relative) | KIE (kH/kD) | Reference |
| Hydrogenation to Ethylene | Pd/α-Al₂O₃ | 324-335 | 1 | < 1 (inferred) | > 1 | [3][4] |
| Reaction with O(¹D) | - | 50-296 | 1 | 0.94 | 1.06 | [8] |
| Dissociative Excitation with Ne(³P₀,₂) | - | - | 1 | 0.58 (for C₂* formation) | 1.73 | [9] |
| Table 3: Selected Kinetic Isotope Effects in Reactions of Acetylene. (Note: Quantitative KIE values for hydrogenation are often complex and depend on specific reaction conditions. The value presented is a qualitative representation based on mechanistic understanding.) |
Experimental Protocols
Synthesis of this compound (C₂D₂)
A common and straightforward method for the laboratory synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O)[10][11][12][13].
Materials:
-
Calcium carbide (CaC₂)
-
Heavy water (D₂O, 99.8 atom % D)
-
A gas generation flask equipped with a dropping funnel and a gas outlet
-
A gas washing bottle containing concentrated sulfuric acid (for drying) or a cold trap
-
A gas collection system (e.g., gas syringe or collection over water)
Procedure:
-
Place a weighed amount of calcium carbide in the gas generation flask.
-
Fill the dropping funnel with heavy water.
-
Slowly add the heavy water dropwise to the calcium carbide. An immediate reaction will occur, producing this compound gas. The reaction is: CaC₂ + 2D₂O → C₂D₂ + Ca(OD)₂.
-
Pass the generated gas through a drying agent (e.g., a cold trap at -78°C or a gas washing bottle with concentrated H₂SO₄) to remove any unreacted D₂O vapor and other impurities.
-
Collect the purified C₂D₂ gas.
Safety Precautions: Acetylene is a highly flammable and explosive gas. The synthesis must be performed in a well-ventilated fume hood, away from any sources of ignition. All glassware should be properly secured.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for probing the vibrational modes of molecules. For gaseous samples like C₂D₂, a gas cell with a long path length is typically used to obtain a sufficient absorption signal[1][11][14].
Experimental Setup:
-
FTIR spectrometer
-
Gas cell (e.g., 10 cm path length) with infrared-transparent windows (e.g., KBr or NaCl)
-
Vacuum line for evacuating and filling the gas cell
-
Sample of purified C₂D₂ gas
Procedure:
-
Evacuate the gas cell to a low pressure using the vacuum line.
-
Record a background spectrum of the evacuated cell.
-
Introduce the C₂D₂ gas into the cell to a desired pressure (e.g., 10-100 Torr).
-
Record the sample spectrum.
-
The absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR, as different selection rules apply. For a linear molecule with a center of inversion like C₂D₂, the symmetric stretching modes (ν₁ and ν₂) are Raman active but infrared inactive[15][16][17][18][19][20].
Experimental Setup:
-
Raman spectrometer
-
High-power laser source (e.g., Ar⁺ laser)
-
Gas sample cell, often with Brewster angle windows to minimize stray light
-
Collection optics to gather the scattered light at 90° to the incident laser beam
-
Monochromator and detector (e.g., CCD camera)
Procedure:
-
Fill the gas cell with C₂D₂ to a desired pressure.
-
Direct the laser beam through the gas cell.
-
Collect the scattered light at a 90° angle.
-
Pass the collected light through a monochromator to disperse the different wavelengths.
-
Record the spectrum using the detector.
Reaction Mechanisms: The Case of Acetylene Hydrogenation
The Horiuti-Polanyi mechanism describes the stepwise addition of hydrogen to an unsaturated molecule on a catalyst surface. For acetylene hydrogenation on a palladium surface, the key steps are:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The kinetic study of excited singlet oxygen atom O(1D) reactions with acetylene (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. policycommons.net [policycommons.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 20. A Versatile Multiple-Pass Raman System for Industrial Trace Gas Detection [mdpi.com]
The Genesis of a Heavy Isotope: An In-depth Technical Guide to the Discovery and History of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612), has emerged as a transformative strategy in modern science, particularly within drug development. This subtle alteration at the atomic level can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile. To fully appreciate the contemporary applications of deuterated compounds, it is essential to understand their origins. This technical guide provides a comprehensive exploration of the discovery and history of deuterium and deuterated compounds, detailing the seminal experiments that unveiled this "heavy" hydrogen and laid the groundwork for its use in revolutionizing pharmaceutical research.
The Dawn of a New Isotope: The Discovery of Deuterium
In the early 1930s, the concept of isotopes was still relatively new. While the existence of isotopes for heavier elements was accepted, the scientific community had not yet confirmed the existence of a heavy isotope of the lightest element, hydrogen.
The Theoretical Prediction and Experimental Challenge
Based on discrepancies in the atomic weight of hydrogen, some scientists, including Raymond T. Birge and Donald H. Menzel, had speculated about the existence of a hydrogen isotope with a mass of 2. However, direct observation was challenging due to its predicted low natural abundance.[1]
Harold C. Urey, a chemist at Columbia University, hypothesized that if a heavier hydrogen isotope existed, it would have a slightly lower vapor pressure than ordinary hydrogen (protium).[2] This difference, he reasoned, could be exploited to enrich the heavier isotope through the fractional distillation of liquid hydrogen.
The Landmark Experiment of Urey, Brickwedde, and Murphy
In 1931, Harold Urey, in collaboration with Ferdinand G. Brickwedde at the National Bureau of Standards and his associate George M. Murphy, designed an experiment to concentrate and detect this putative heavy hydrogen isotope.[1][3]
Experimental Protocol: Fractional Distillation of Liquid Hydrogen and Spectroscopic Detection
-
Objective: To concentrate a potential heavy hydrogen isotope by exploiting differences in vapor pressure and to detect its presence using atomic spectroscopy.
-
Methodology:
-
Liquefaction and Distillation: Approximately 400 cubic feet of hydrogen gas was liquefied.[4] This liquid hydrogen was then subjected to fractional distillation at the triple point of hydrogen (approximately 14 Kelvin).[5]
-
Enrichment: 5 liters of liquid hydrogen were slowly evaporated down to a final volume of approximately 1 cubic centimeter (1 mL).[6] The theoretical basis was that the heavier isotope, having a lower vapor pressure, would be concentrated in the final liquid residue.
-
Sample Preparation: The gaseous form of this enriched residue was collected for spectroscopic analysis.
-
Spectroscopic Analysis: The gas was subjected to an electric discharge to excite the hydrogen atoms. The emitted light was then analyzed using a 21-foot concave grating spectrograph, which provided high resolution.[6]
-
Detection: Urey and Murphy observed faint satellite lines in the Balmer series of the hydrogen spectrum.[1] These lines were shifted from the primary lines of protium (B1232500) by an amount that precisely matched the theoretical predictions for a hydrogen isotope with a mass of 2.[7] The intensity of these satellite lines was significantly greater in the enriched sample compared to ordinary hydrogen, confirming the existence of the new isotope.[8]
-
This groundbreaking discovery, published in Physical Review in 1932, earned Harold Urey the Nobel Prize in Chemistry in 1934.[3][8] The newly discovered isotope was later named deuterium (from the Greek deuteros, meaning "second").
The Isolation of "Heavy Water"
Following the discovery of deuterium, the next logical step was to isolate it in a more common and stable form: deuterated water, or "heavy water" (D₂O).
Early Enrichment through Electrolysis
Shortly after the discovery of deuterium, Edward W. Washburn and Harold Urey demonstrated that deuterium could be concentrated through the electrolysis of water.[9][10][11] They observed that the hydrogen gas evolved during electrolysis was depleted in deuterium, meaning the remaining water became progressively enriched in the heavier isotope.
Gilbert N. Lewis and the First Pure Sample
In 1933, Gilbert N. Lewis, who had been Urey's mentor, was the first to isolate a pure sample of heavy water.[12][13][14] He utilized a multi-stage electrolytic process to achieve a high concentration of deuterium oxide.
Experimental Protocol: Isolation of Pure Heavy Water by Electrolysis
-
Objective: To produce a pure sample of deuterium oxide (heavy water) by exploiting the differential rates of electrolysis of H₂O and D₂O.
-
Methodology:
-
Multi-Stage Electrolysis: A large volume of ordinary water was subjected to prolonged electrolysis. The hydrogen and oxygen gases produced were vented off.
-
Progressive Enrichment: The volume of the water was significantly reduced through this process. As protium (¹H) is preferentially liberated as hydrogen gas, the remaining water became increasingly concentrated in deuterium.
-
Final Purification: Lewis combined electrolysis with fractional distillation under reduced pressure using a 72-foot-high distillation column to achieve a highly purified sample of heavy water.
-
Confirmation: The purity of the heavy water was confirmed by measuring its density, which is significantly higher than that of ordinary water.
Physicochemical Properties of Deuterated Compounds
The substitution of protium with deuterium, while not altering the chemical identity of a molecule, imparts subtle yet significant changes to its physical and chemical properties. These differences are the foundation for the modern applications of deuterated compounds.
The Carbon-Deuterium Bond and the Kinetic Isotope Effect
The most profound consequence of deuterium substitution is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .
The magnitude of the KIE is expressed as the ratio of the rate constant for the protiated compound (kH) to that of the deuterated compound (kD). A primary KIE (where the bond to the isotope is broken in the rate-determining step) typically has a kH/kD value between 2 and 8.[15]
Tabulated Physical and Chemical Properties
The differences in bond strength and vibrational energy manifest in measurable differences in the macroscopic properties of deuterated compounds.
Table 1: Comparison of Physical Properties of Protiated and Deuterated Bonds
| Property | C-H Bond | C-D Bond |
| Bond Length (Å) | ~1.09 | ~1.085 |
| Bond Strength (kcal/mol) | ~99 | ~100.5 |
| Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 |
Table 2: Physical Properties of Selected Deuterated Compounds vs. Their Protiated Analogs
| Compound | Property | Protiated Value | Deuterated Value |
| Water (H₂O / D₂O) | Boiling Point (°C) | 100.00 | 101.42 |
| Melting Point (°C) | 0.00 | 3.82 | |
| Density at 20°C (g/mL) | 0.998 | 1.105[14] | |
| Benzene (C₆H₆ / C₆D₆) | Boiling Point (°C) | 80.1 | 79.1 |
| Melting Point (°C) | 5.5 | 6.8 | |
| Chloroform (CHCl₃ / CDCl₃) | Boiling Point (°C) | 61.2 | 60.9 |
| Density at 20°C (g/mL) | 1.489 | 1.500 |
Data compiled from various sources, including Sigma-Aldrich and Merck Millipore product information.[16][17]
Deuterated Compounds in Drug Development
The kinetic isotope effect is the cornerstone of the use of deuterated compounds in modern drug development. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, medicinal chemists can favorably alter a drug's pharmacokinetic profile.
Improving Metabolic Stability and Pharmacokinetics
Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond.[18] By deuterating these "soft spots," the rate of metabolism can be significantly reduced. This can lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Increased exposure (AUC): The total amount of drug the body is exposed to is higher.
-
Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.
-
More convenient dosing regimens: A longer half-life may allow for less frequent administration of the drug.
Deuterated Drugs in the Clinic
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017 for the treatment of chorea associated with Huntington's disease.[19] Deutetrabenazine is a deuterated version of tetrabenazine. The deuteration slows its metabolism, leading to a longer half-life and allowing for a lower and less frequent dosing schedule with an improved side-effect profile.[19]
Table 3: Comparative Pharmacokinetic Data of Selected Deuterated Drugs
| Drug | Parameter | Protiated | Deuterated | Fold Change |
| Tetrabenazine | Active Metabolites (t½) | ~4-5 hours | ~9-10 hours | ~2x increase |
| Paroxetine | AUC (Area Under the Curve) | Baseline | Increased | ~1.5-2x |
| Ivacaftor | t½ | ~12-14 hours | ~16-18 hours | ~1.3x increase |
Data is illustrative and compiled from various clinical and preclinical studies.
Workflow for Synthesis and Analysis of Deuterated Pharmaceuticals
The development of a deuterated drug involves a systematic process of synthesis, purification, and analysis to ensure the desired isotopic enrichment and pharmacological profile.
Conclusion
From its discovery in the residue of distilled liquid hydrogen to its current role in optimizing modern pharmaceuticals, deuterium has had a profound impact on science. The pioneering work of Urey, Brickwedde, Murphy, and Lewis not only unveiled a new isotope but also provided the foundational techniques for its separation and concentration. The understanding of the kinetic isotope effect that followed has provided researchers, particularly in drug development, with a powerful tool to rationally design safer and more effective medicines. The history of deuterated compounds serves as a testament to the enduring impact of fundamental scientific discovery on applied technology and human health.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1932, a watershed year in nuclear physics - Physics Today [physicstoday.aip.org]
- 3. 125th Birthday: Harold Urey - ChemistryViews [chemistryviews.org]
- 4. sciencenotes.org [sciencenotes.org]
- 5. ddwwater.org [ddwwater.org]
- 6. columbia.edu [columbia.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Concentration of the H Isotope of Hydrogen by the Fractional Electrolysis of Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]
- 13. Heavy water - Wikipedia [en.wikipedia.org]
- 14. Heavy_water [chemeurope.com]
- 15. gabarx.com [gabarx.com]
- 16. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Portico [access.portico.org]
A Guide to the Safe Handling of Acetylene-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety protocols and handling precautions for Acetylene-d2 (C₂D₂), a deuterated analogue of acetylene. While its isotopic composition distinguishes it for specific research applications, its physical and chemical hazards are nearly identical to those of acetylene. Therefore, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Core Properties and Hazards
This compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] It is also chemically unstable and can react explosively, even in the absence of air, at elevated pressures or temperatures.[1][3] Due to these properties, it is typically supplied dissolved in a solvent, such as acetone, within a porous mass inside a specially designed cylinder to ensure stability.[4][5]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative safety data for this compound.
| Property | Value |
| Lower Explosion Limit (LEL) | 2.5% by volume[1] |
| Upper Explosion Limit (UEL) | 82% by volume[1] |
| Auto-ignition Temperature | 305 °C (581 °F)[1] |
| Flash Point | -18 °C (0 °F)[1] |
| Maximum Cylinder Storage Temperature | 52 °C (125 °F)[2][6] |
| Maximum Operating Pressure | 15 psig (103 kPa)[1][2] |
Experimental Workflow: Safe Handling Protocol
The following sections detail the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.
Engineering Controls and Ventilation
Proper ventilation is the first line of defense against the hazards of this compound.
-
Fume Hood: All work with this compound must be conducted in a well-ventilated laboratory fume hood.[1]
-
Gas Cabinets: For long-term use, cylinders should be stored in a dedicated, ventilated gas cabinet.
-
Explosion-Proof Equipment: All electrical equipment, including lighting and ventilation systems, in the vicinity of this compound use must be explosion-proof.[2][6]
-
Gas Detection: Consider the installation of a flammable gas detection system with an audible alarm in areas where this compound is used or stored.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes or gas release, chemical safety goggles and a face shield should be worn.[8]
-
Hand Protection: Wear appropriate gloves when handling cylinders and equipment.[1]
-
Body Protection: A flame-resistant lab coat should be worn.[7] In case of significant release, impervious clothing may be necessary.[1]
Cylinder Handling and Storage
Safe handling and storage of this compound cylinders are critical to preventing accidents.
-
Storage:
-
Store cylinders in a well-ventilated, dry area, away from heat, sparks, and open flames.[2][6]
-
Cylinders must be stored upright and securely fastened to a wall or a stable support to prevent them from falling.[9][10]
-
Separate this compound cylinders from oxygen and other oxidizing agents.[5]
-
Store full and empty cylinders in separate, clearly marked areas.[5][10]
-
-
Transportation:
-
In-Use Precautions:
-
Use a regulator specifically designed for acetylene.
-
Open the cylinder valve slowly to avoid a sudden pressure surge.[3]
-
Do not use this compound at pressures exceeding 15 psig (103 kPa).[1][2]
-
Use a flashback arrestor in the gas line to prevent the flame from traveling back into the cylinder.[3]
-
Close the cylinder valve after each use and when the cylinder is empty.[2]
-
Incompatible Materials
This compound can form explosive compounds with certain metals. Avoid contact with:
-
Copper, silver, mercury, and their alloys (e.g., brass containing more than 65% copper).[1]
-
Strong oxidizing agents.[1]
-
Halogens.[1]
Emergency Procedures
In the event of a leak or fire, follow these procedures:
-
Leak:
-
If a leak is detected, and it is safe to do so, shut off the gas supply.
-
Remove all sources of ignition from the area.[1]
-
Ventilate the area to disperse the gas.
-
If the leak cannot be stopped, evacuate the area and contact emergency personnel.
-
-
Fire:
-
If a leaking cylinder catches fire, do not attempt to extinguish the flame unless the gas flow can be stopped safely.[2] Extinguishing the flame without stopping the leak can lead to the formation of an explosive gas mixture.
-
Use a water spray to cool the cylinder and surrounding areas.[1][11]
-
Evacuate the area and call for emergency assistance.
-
Visualized Handling Workflow
The following diagram illustrates the logical flow of precautions for the safe handling of this compound.
Conclusion
The safe handling of this compound is non-negotiable in a research environment. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergencies, researchers can mitigate the risks associated with this valuable but hazardous compound. Regular safety training and a vigilant approach to laboratory practices are essential for maintaining a safe working environment for all personnel.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. airgas.com [airgas.com]
- 3. alsafetydatasheets.com [alsafetydatasheets.com]
- 4. eiga.eu [eiga.eu]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. tn.airliquide.com [tn.airliquide.com]
- 8. gasandsupply.com [gasandsupply.com]
- 9. nexair.com [nexair.com]
- 10. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]
- 11. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for Acetylene-d2 in Surface Science Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of acetylene-d2 (C₂D₂) in surface science studies. The substitution of hydrogen with deuterium (B1214612) provides a powerful tool for elucidating surface bonding, reaction mechanisms, and kinetic isotope effects in catalysis and materials science. This document outlines key experimental techniques, presents comparative data for C₂H₂ and C₂D₂, and offers detailed protocols for conducting these experiments.
Introduction to this compound in Surface Science
Acetylene (B1199291) (C₂H₂) and its deuterated isotopologue, this compound (C₂D₂), are fundamental molecules for studying the interaction of unsaturated hydrocarbons with surfaces. The difference in mass between hydrogen and deuterium leads to notable isotopic effects that can be observed in various surface-sensitive techniques. These effects primarily manifest in the vibrational frequencies of the adsorbed molecules and in the kinetics of their surface reactions and desorption. By comparing the behavior of C₂H₂ and C₂D₂, researchers can gain deeper insights into reaction pathways, bond-breaking processes, and the nature of the adsorbate-substrate interaction.[1]
Key Applications and Experimental Techniques
The unique properties of this compound make it an invaluable probe in several advanced surface science techniques:
-
Temperature Programmed Desorption (TPD): TPD is used to study the strength of the adsorbate-surface bond and to identify different adsorbed species. The desorption temperature is related to the activation energy for desorption. Comparing the TPD spectra of C₂H₂ and C₂D₂ can reveal kinetic isotope effects in desorption and surface reactions.
-
High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is a powerful technique for probing the vibrational modes of adsorbed molecules. The substitution of hydrogen with deuterium results in a characteristic red-shift (lowering of frequency) for vibrational modes involving C-H(D) bonds.[1] This isotopic shift provides a definitive way to assign vibrational modes and to understand the bonding geometry of the adsorbed acetylene.
-
Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of adsorbed molecules on a surface with atomic resolution. It can be used to determine the adsorption site, geometry, and surface mobility of acetylene molecules. STM can also be used to induce and observe surface reactions at the single-molecule level.
Data Presentation
The following tables summarize key quantitative data from TPD and HREELS studies comparing the adsorption of C₂H₂ and C₂D₂ on various single-crystal surfaces.
Table 1: Comparative Temperature Programmed Desorption (TPD) Peak Temperatures for C₂H₂ and C₂D₂
| Surface | Molecule | Desorption Peak Temperature (K) | Desorbing Species | Reference |
| Pt(111) | C₂H₂ | ~280, ~450, 500-800 | H₂, C₂H₂, Ethane | [2][3][4] |
| Pt(111) | C₂D₂ | ~495, 515 | D₂ | [4] |
| Pd(111) | C₂H₂ | ~380 | H₂ | [5] |
| Cu(111) | C₂H₂ | ~90 | C₂H₂ | [6] |
Note: Desorption temperatures can vary with surface coverage and heating rate. The data presented are representative values from the literature.
Table 2: Comparative High-Resolution Electron Energy Loss Spectroscopy (HREELS) Vibrational Frequencies for C₂H₂ and C₂D₂ on Ni(111)
| Vibrational Mode | C₂H₂ Frequency (cm⁻¹) | C₂D₂ Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) | Reference |
| ν(C-H) / ν(C-D) | 2920 | 2180 | 740 | |
| ν(C-C) | 1230 | 1190 | 40 | |
| δ(C-H) / δ(C-D) | 930 | 700 | 230 | |
| Metal-C Stretch | 540 | 530 | 10 |
Note: Vibrational frequencies can be influenced by adsorption site and coverage.
Table 3: Theoretical Adsorption Energies of Acetylene on Si(100)-(2x1)
| Adsorption Configuration | Adsorption Energy (eV) | Reference |
| di-σ (on top of a single dimer) | 2.97 | [7][8] |
| di-σ (bridging two dimers) | 2.87 | [7][8] |
| Fourfold bonded (perpendicular) | 2.00 | [7][8] |
| Fourfold bonded (parallel) | 1.20 | [7][8] |
Experimental Protocols
The following are detailed protocols for the key experiments discussed. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental goals.
Protocol 1: Temperature Programmed Desorption (TPD)
Objective: To determine the desorption kinetics and binding energies of this compound on a single-crystal surface.
Materials:
-
Ultra-high vacuum (UHV) chamber equipped with a quadrupole mass spectrometer (QMS) and a sample manipulator with heating and cooling capabilities.
-
This compound (C₂D₂) gas of high purity.
-
Single-crystal sample (e.g., Pt(111)).
-
Sputter gun for sample cleaning.
Procedure:
-
Sample Preparation:
-
Clean the single-crystal sample by cycles of Ar⁺ sputtering and annealing to high temperature (e.g., >1000 K for Pt(111)) until a clean and well-ordered surface is confirmed by a suitable technique like Auger Electron Spectroscopy (AES) or Low-Energy Electron Diffraction (LEED).
-
Cool the sample to the desired adsorption temperature (e.g., 100 K).
-
-
Adsorption of this compound:
-
Introduce C₂D₂ gas into the UHV chamber through a leak valve to a specific pressure (e.g., 1 x 10⁻⁸ mbar) for a set duration to achieve the desired surface coverage. The exposure is typically measured in Langmuirs (1 L = 1 x 10⁻⁶ Torr·s).
-
-
TPD Measurement:
-
Position the sample in front of the QMS aperture to maximize the collection of desorbing species.
-
Set the QMS to monitor the mass-to-charge ratio (m/z) corresponding to C₂D₂ (m/z = 28) and other potential desorption products like D₂ (m/z = 4).
-
Begin heating the sample at a linear rate (e.g., 2 K/s).[2][9] The heating rate should be carefully controlled and monitored.
-
Simultaneously record the QMS signal intensity for the selected masses as a function of the sample temperature.
-
-
Data Analysis:
-
Plot the QMS signal intensity versus temperature to obtain the TPD spectrum.
-
The temperature at which the desorption rate is maximum (the peak temperature) is related to the desorption energy. The Redhead equation can be used for a preliminary analysis, assuming a pre-exponential factor. More sophisticated analysis methods can be employed for more accurate kinetic parameters.
-
Repeat the experiment for different initial coverages to study coverage-dependent effects.
-
Protocol 2: High-Resolution Electron Energy Loss Spectroscopy (HREELS)
Objective: To measure the vibrational spectrum of adsorbed this compound and identify its bonding geometry.
Materials:
-
UHV chamber equipped with a HREEL spectrometer, LEED, and AES.
-
This compound gas.
-
Single-crystal sample (e.g., Ni(111)).
Procedure:
-
Sample Preparation:
-
Clean and prepare the single-crystal surface as described in the TPD protocol.
-
Cool the sample to the adsorption temperature (e.g., 150 K).
-
-
Adsorption of this compound:
-
Dose the surface with C₂D₂ to the desired coverage.
-
-
HREELS Measurement:
-
Set the incident electron beam energy to a low value, typically between 1 and 10 eV.
-
Direct the monochromatic electron beam onto the sample surface at a specific angle of incidence (e.g., 60° from the surface normal).
-
Analyze the energy of the scattered electrons at a specific collection angle (specular or off-specular).
-
Record the electron intensity as a function of energy loss relative to the elastically scattered (zero-loss) peak. This constitutes the HREELS spectrum.
-
-
Data Analysis:
-
Identify the energy loss peaks in the spectrum, which correspond to the vibrational modes of the adsorbed C₂D₂.
-
Compare the obtained spectrum with that of C₂H₂ adsorbed on the same surface to identify the isotopic shifts.
-
Assign the observed vibrational modes by comparing their energies and isotopic shifts to known values for C-D and C-C vibrations in different hybridization states (sp, sp², sp³). This information helps in determining the bonding configuration of the adsorbed molecule.
-
Protocol 3: Scanning Tunneling Microscopy (STM)
Objective: To visualize the adsorption site and arrangement of this compound molecules on a surface.
Materials:
-
UHV system with a low-temperature STM.
-
This compound gas.
-
Single-crystal sample (e.g., Si(100)-(2x1)).
-
Facilities for in-situ sample preparation.
Procedure:
-
Sample and Tip Preparation:
-
Prepare a clean and atomically flat Si(100)-(2x1) surface by flashing to high temperature (e.g., ~1200 °C) in UHV.
-
Prepare a sharp STM tip, typically made of tungsten or Pt-Ir, by in-situ sputtering or field emission.
-
-
Adsorption of this compound:
-
Cool the Si(100) sample to a low temperature (e.g., < 80 K) to minimize surface diffusion.
-
Introduce C₂D₂ into the chamber to achieve a sub-monolayer coverage.
-
-
STM Imaging:
-
Bring the STM tip into tunneling range of the surface.
-
Set the tunneling parameters: bias voltage (e.g., -2.0 V to +2.0 V) and tunneling current (e.g., 10-100 pA). The choice of bias voltage determines whether filled or empty electronic states of the sample are imaged.
-
Scan the tip across the surface to acquire a topographic image. Individual C₂D₂ molecules should be visible.
-
-
Data Analysis:
-
Analyze the STM images to determine the preferred adsorption sites of the C₂D₂ molecules relative to the underlying Si dimer rows.
-
Measure the apparent height and shape of the adsorbed molecules to infer their bonding geometry.
-
By applying voltage pulses from the STM tip, it is possible to induce and observe reactions of individual molecules.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the surface science studies of this compound.
Caption: General experimental workflow for surface science studies of this compound.
Caption: Reaction pathway for the conversion of acetylene to ethylidyne on a Pt(111) surface.[10][11]
Caption: STM-induced dehydrogenation of a single acetylene molecule on a Cu(111) surface.[10][11][12]
Caption: Schematic of acetylene adsorption and chemisorption on a Si(100)-(2x1) surface.[7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 5. scispace.com [scispace.com]
- 6. 100% selective cyclotrimerization of acetylene to benzene on Ag(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 10. Dehydrogenation of a single acetylene molecule on the Cu(111) surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical analysis of the conversion mechanism of acetylene to ethylidyne on Pt(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. roaldhoffmann.com [roaldhoffmann.com]
Application Notes and Protocols for the Deposition of Deuterated Carbon Films Using Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated carbon films, often referred to as diamond-like carbon (DLC) or amorphous carbon films containing deuterium (B1214612) (a-C:D), are of significant interest across various scientific and industrial fields. Their unique properties, including high hardness, low friction, chemical inertness, and tailored optical and electronic characteristics, make them suitable for a range of applications. In the context of drug development and biomedical applications, these films are explored for coatings on medical implants and devices due to their biocompatibility and wear resistance. The incorporation of deuterium in place of hydrogen can also serve as a tracer for studying hydrogen absorption and diffusion in materials, which is particularly relevant in fusion energy research.
This document provides detailed application notes and experimental protocols for the deposition of deuterated carbon films using acetylene-d2 (C₂D₂) as a precursor gas. The methodologies described are primarily based on Plasma-Enhanced Chemical Vapor Deposition (PECVD), a widely used technique for producing high-quality amorphous carbon films.
Deposition Techniques Overview
Several techniques can be employed for the deposition of deuterated carbon films. The choice of method influences the film's properties, such as its density, hardness, and deuterium content.
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This is a versatile method that uses an electrical discharge to decompose the precursor gas (this compound) into reactive ions and radicals, which then deposit onto a substrate.[1][2] PECVD allows for deposition at relatively low temperatures, making it compatible with a variety of substrate materials.[3] The properties of the resulting film can be controlled by adjusting parameters such as gas pressure, flow rate, and plasma power.[1][4]
-
Magnetron Sputtering: In this physical vapor deposition (PVD) technique, a carbon target is sputtered using an inert gas plasma (e.g., Argon), and the ejected carbon atoms are co-deposited with deuterium from a D₂ gas atmosphere onto the substrate.[5][6] This method allows for good control over the film's composition.
-
Ion Beam Deposition: This technique utilizes an ion source to directly deposit carbon and deuterium ions onto a substrate.[7] It offers precise control over the energy of the depositing species, which significantly impacts the film's structure and properties.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the deposition of deuterated and hydrogenated carbon films. This data provides a comparative overview of how different deposition parameters affect the final film characteristics.
Table 1: Influence of Deposition Parameters on Deuterium Concentration and Film Properties
| Precursor(s) | Deposition Method | Substrate Temperature (K) | D₂ Pressure (Pa) | Deuterium Concentration (at. %) | Film Growth Rate | Reference |
| C + D₂ | RF Magnetron Sputtering | 350 - 900 | 0.3 - 8.0 | 1 - 47 | Increases with D₂ pressure, decreases with temperature | [5] |
| Ar + D₂ | Magnetron Sputtering | Ambient | Variable partial pressure | 10 - 54 | Increases with D₂ partial pressure | [6][8] |
| C₂H₂ + Ar | Plasma Jet CVD | Ambient | 1000 | N/A (Hydrogenated) | Decreases with additional hydrogen | [9] |
| C₂H₂ | Thermal CVD | 1173 | 133 - 1333 | N/A (Graphene/Graphite) | Varies with flow rate and pressure | [10] |
Table 2: Properties of Amorphous Carbon Films Deposited with Acetylene
| Precursor | Deposition Method | Acetylene Partial Pressure | Chamber Pressure (Torr) | Film Type | I(D)/I(G) Ratio (Raman) | Reference |
| C₂H₂ in Ar | PECVD | Low | High | Polymer-like Carbon (PLC) | Lower | [1][4] |
| C₂H₂ in Ar | PECVD | High | Low | Diamond-like Carbon (DLC) | Higher | [1][4] |
| C₂H₂ | Plasma Jet CVD | Variable (in Ar) | 1000 | a-C:H | ~1.42 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the deposition of deuterated carbon films using this compound via PECVD.
Protocol 1: General PECVD Procedure for a-C:D Film Deposition
This protocol outlines the fundamental steps for depositing deuterated amorphous carbon films using a capacitively coupled RF-PECVD system with this compound as the precursor.
1. Substrate Preparation:
- Clean the desired substrates (e.g., silicon wafers, quartz, or specific medical-grade materials) to remove any organic and inorganic contaminants.
- A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
- For enhanced adhesion, an in-situ plasma cleaning step using an inert gas like Argon can be performed within the deposition chamber prior to introducing the precursor gas.
2. System Setup and Evacuation:
- Load the cleaned substrates into the PECVD chamber.
- Evacuate the chamber to a base pressure typically in the range of 10⁻⁴ to 10⁻⁶ Torr to minimize contamination from residual gases.
3. Deposition Process:
- Introduce this compound (C₂D₂) into the chamber at a controlled flow rate. An inert carrier gas such as Argon may also be used to stabilize the plasma and control the deposition rate.
- Set the process pressure to the desired value, typically in the range of tens to hundreds of mTorr.[11]
- Apply RF power (13.56 MHz) to the electrodes to generate the plasma. The power density will influence the ion energy and film properties.[12]
- Maintain the deposition for the desired duration to achieve the target film thickness. The deposition rate will depend on the specific process parameters.
- The substrate can be kept at room temperature or heated to influence the film structure.
4. Post-Deposition:
- Turn off the RF power and gas flow.
- Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
- Remove the coated substrates for characterization.
5. Characterization:
- Thickness: Measured using profilometry or ellipsometry.[8]
- Composition and Deuterium Content: Determined by ion beam analysis techniques such as Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA).[13]
- Bonding Structure: Analyzed using Raman spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to assess the sp²/sp³ carbon bonding ratio and the presence of C-D bonds.[1][4][14]
- Mechanical Properties: Hardness and elastic modulus can be evaluated using nanoindentation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the deposition process and the experimental workflow.
References
- 1. scielo.br [scielo.br]
- 2. escholarship.org [escholarship.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium Retention in the Co-Deposition Carbon Layers Deposited by Radio-Frequency Magnetron Sputtering in D<sub>2</sub> Atmosphere [cpl.iphy.ac.cn]
- 6. The Role of Hydrogen Incorporation into Amorphous Carbon Films in the Change of the Secondary Electron Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. University of Bristol CVD Diamond Group - Doped and Undoped DLC Films [chm.bris.ac.uk]
- 12. svc.org [svc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylene-d2 in Atmospheric Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene-d2 (C₂D₂), a deuterated isotopologue of acetylene (B1199291), serves as a critical tool in atmospheric chemistry research. Its unique spectroscopic signature and distinct molecular weight allow it to be used as a tracer in complex reaction mixtures, enabling the elucidation of reaction mechanisms and the quantification of reaction products. This is particularly valuable in studies simulating the chemical evolution of atmospheric aerosols and extraterrestrial ices, where intricate networks of reactions can occur. The substitution of hydrogen with deuterium (B1214612) provides a clear spectroscopic and mass spectrometric handle to track the fate of acetylene and its fragments in photochemical and radiation-induced processes. These studies are fundamental to understanding the formation of complex organic molecules in various environments, from urban smog to the icy surfaces of planetary bodies in our solar system.
Key Applications in Atmospheric Chemistry
-
Isotopic Labeling Studies: this compound is instrumental in isotopic labeling experiments designed to unravel complex reaction pathways. By substituting C₂H₂ with C₂D₂, researchers can definitively identify the products that originate from acetylene in a multi-component system. This is crucial for distinguishing between different formation pathways of organic molecules.
-
Mechanistic Studies of Ice Photochemistry: In laboratory simulations of atmospheric and astrophysical ices, C₂D₂ is used to study the effects of ionizing radiation and ultraviolet (UV) photolysis. These experiments help to understand how simple molecules can lead to the formation of more complex organic species, including those of prebiotic interest.
-
Tracer for Combustion and Emission Studies: While less common than its use in laboratory studies, deuterated species can, in principle, be used in controlled field studies to trace the atmospheric transport and transformation of emissions from specific sources.
Experimental Protocols
Protocol 1: Photolysis of this compound in an Ice Matrix
This protocol outlines a typical experiment to study the photochemical evolution of this compound in an ice matrix, simulating conditions found in atmospheric aerosols or on icy planetary surfaces.
1. Experimental Setup:
-
Ultra-High Vacuum (UHV) Chamber: The experiment is conducted in a stainless steel UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to prevent contamination.
-
Cryogenic Substrate: A polished substrate (e.g., silver or gold-plated copper) is mounted on a cryostat capable of reaching and maintaining temperatures as low as 10 K.
-
Gas Deposition System: A high-precision leak valve connected to a gas line is used to introduce gaseous C₂D₂ (and other gases for mixed-ice studies, such as H₂O or CO) into the chamber for deposition onto the cold substrate.
-
Irradiation Source: A source of ultraviolet radiation, such as a deuterium lamp or a laser, is used to irradiate the ice sample. The wavelength and flux of the radiation should be well-characterized.
-
Analytical Instruments:
-
Fourier Transform Infrared (FTIR) Spectrometer: Positioned to allow the infrared beam to pass through the ice sample for in-situ monitoring of its composition.
-
Quadrupole Mass Spectrometer (QMS) or Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS): Used for Temperature Programmed Desorption (TPD) analysis of the gas phase.
-
2. Procedure:
-
Substrate Preparation: Cool the substrate to the desired deposition temperature (e.g., 10 K).
-
Ice Deposition: Introduce C₂D₂ gas into the UHV chamber through the leak valve at a controlled rate to form an ice film of a specific thickness on the substrate. The thickness can be monitored using laser interference or by calibrating the deposition rate.
-
Pre-irradiation Analysis: Record an FTIR spectrum of the pristine C₂D₂ ice to serve as a baseline.
-
Irradiation: Irradiate the ice sample with the UV source for a defined period. The photon flux and irradiation time determine the total radiation dose.
-
In-situ Monitoring: Periodically acquire FTIR spectra during irradiation to monitor the formation of new chemical species and the depletion of C₂D₂.
-
Post-irradiation Analysis: After the irradiation period, record a final FTIR spectrum.
-
Temperature Programmed Desorption (TPD): Linearly ramp the temperature of the substrate at a controlled rate (e.g., 1 K/min). Simultaneously, monitor the composition of the desorbing gas phase using the mass spectrometer. This allows for the identification of volatile products formed within the ice.
-
Data Analysis: Analyze the FTIR spectra to identify new absorption bands corresponding to photoproducts. Analyze the TPD data to identify the mass-to-charge ratios of the desorbing species and their desorption temperatures. The use of C₂D₂ allows for clear identification of deuterated products in the mass spectra.
Protocol 2: VUV Absorption Cross-Section Measurement of this compound
This protocol describes the measurement of the vacuum ultraviolet (VUV) absorption cross-sections of gaseous C₂D₂, which are crucial for atmospheric modeling.
1. Experimental Setup:
-
VUV Light Source: A synchrotron radiation source or a deuterium lamp coupled to a monochromator to select specific VUV wavelengths.
-
Gas Cell: A temperature-controlled gas cell with VUV-transparent windows (e.g., MgF₂).
-
Pressure Gauge: A high-precision capacitance manometer to accurately measure the pressure of the C₂D₂ gas in the cell.
-
Detector: A VUV-sensitive detector, such as a photomultiplier tube, to measure the intensity of the transmitted light.
2. Procedure:
-
System Evacuation: Evacuate the gas cell to a high vacuum.
-
Reference Spectrum (I₀): Record the spectrum of the VUV light source with the empty gas cell.
-
Sample Introduction: Introduce a known pressure of C₂D₂ gas into the cell.
-
Sample Spectrum (I): Record the spectrum of the VUV light source with the C₂D₂-filled cell.
-
Temperature Variation: Repeat steps 2-4 at different temperatures to determine the temperature dependence of the absorption cross-sections.
-
Data Analysis: Calculate the absorption cross-section (σ) at each wavelength using the Beer-Lambert law: I = I₀ * exp(-n * σ * l) where n is the number density of the gas and l is the path length of the cell.
Data Presentation
The following tables summarize typical quantitative data from experiments involving this compound.
Table 1: Experimental Parameters for Photolysis of C₂D₂ Ice
| Parameter | Typical Value |
| Substrate Temperature | 10 - 50 K |
| Ice Thickness | 100 - 1000 nm |
| C₂D₂ Purity | >99% D |
| Irradiation Source | Deuterium Lamp / Excimer Laser |
| Wavelength Range | 120 - 200 nm (VUV) |
| Photon Flux | 10¹² - 10¹⁵ photons cm⁻² s⁻¹ |
| TPD Heating Rate | 1 - 5 K min⁻¹ |
Table 2: Identified Photoproducts from Irradiated C₂D₂ Ice
| Product | Formula | Key FTIR Band (cm⁻¹) | Key m/z in TPD |
| Dithis compound | C₄D₂ | ~2350 (C≡C stretch) | 52 |
| Vinylacetylene-d4 | C₄D₄ | ~1550 (C=C stretch) | 56 |
| Ethylene-d4 | C₂D₄ | ~1078 (CH₂ wag) | 32 |
| Ethane-d6 | C₂D₆ | ~2225 (C-D stretch) | 36 |
| Benzene-d6 | C₆D₆ | ~1330 (ring mode) | 84 |
Table 3: VUV Absorption Cross-Sections of C₂H₂ (as a proxy for C₂D₂) at Different Temperatures [1][2][3]
| Wavelength (nm) | Cross-section at 296 K (cm²) | Cross-section at 773 K (cm²) |
| 115 | ~1.5 x 10⁻¹⁷ | Increases with temperature |
| 150 | ~5 x 10⁻¹⁸ | Increases with temperature |
| 185 | ~1 x 10⁻¹⁹ | Sharp increase with temperature |
| 230 | ~1 x 10⁻²¹ | Sharp increase with temperature |
| Note: Specific cross-section values for C₂D₂ may differ slightly from C₂H₂ due to isotopic effects. |
Visualizations
References
- 1. [2501.02864] High-temperature measurements of acetylene VUV absorption cross sections and application to warm exoplanet atmospheres [arxiv.org]
- 2. High-temperature measurements of acetylene VUV absorption cross sections and application to warm exoplanet atmospheres [arxiv.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Photodissociation Dynamics of Acetylene-d2 (C₂D₂)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of photodissociation dynamics provides fundamental insights into chemical bond cleavage, energy disposal, and the nature of excited electronic states. Acetylene (C₂H₂) and its isotopologue, acetylene-d2 (C₂D₂), are benchmark polyatomic systems for understanding such dynamics due to their linearity and rich photochemistry. Investigating C₂D₂ is particularly valuable for exploring isotope effects, which arise from differences in mass and zero-point energy, affecting dissociation rates and energy partitioning among the photofragments. These studies are crucial for fields ranging from combustion and atmospheric chemistry to astrophysics. This document outlines the primary experimental and theoretical protocols used to investigate the photodissociation dynamics of C₂D₂ and presents key quantitative data derived from such studies.
Key Photodissociation Pathways
Upon absorption of a vacuum ultraviolet (VUV) photon, C₂D₂ is promoted to an electronically excited state. The primary and most studied dissociation channel involves the cleavage of a single carbon-deuterium bond:
Channel 1: C-D Bond Fission C₂D₂ + hν → C₂D₂* → C₂D + D
The resulting ethynyl-d1 radical (C₂D) can be formed in its ground electronic state (X̃ ²Σ⁺) or, more commonly at higher photon energies, in its first electronically excited state (Ã ²Π). The energy difference between these states influences the kinetic energy of the fragments.
Channel 2: D₂ Elimination C₂D₂ + hν → C₂D₂* → C₂ + D₂
This channel is generally considered a minor pathway compared to C-D bond fission.[1]
The logical flow of these dissociation events from the initial photoexcitation is illustrated in the diagram below.
Caption: Logical diagram of C₂D₂ photodissociation pathways.
Quantitative Data Summary
The energy landscape and product propensities are critical for understanding the dynamics. The following tables summarize key quantitative data.
Table 1: Bond Dissociation Energies (D₀)
The C-D bond is slightly stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE) of the C-D stretching mode.[2][3]
| Bond | Molecule | D₀ (kcal/mol) | D₀ (eV) | D₀ (cm⁻¹) | Notes |
| C-H | C₂H₂ | ~132 | ~5.72 | ~46,100 | A well-established experimental and theoretical value.[4] |
| C-D | C₂D₂ | ~133.5 | ~5.79 | ~46,700 | Value is higher due to the ZPVE difference between C-H and C-D bonds.[2][3] |
Table 2: Product Branching Ratios and Anisotropy
The branching ratio between different electronic states of the C₂D fragment and the spatial anisotropy of the dissociation are highly dependent on the photolysis wavelength and the specific excited state prepared. Data is inferred from analogous studies on C₂H₂.[5]
| Photolysis λ (nm) | Excited State of C₂D₂ | Dominant Channel | Anisotropy Parameter (β) | Dissociation Character |
| 148.35 | C̃ ¹Πu | C₂D(Ã) + D | Energy-dependent, ~1.2 | Fast, direct dissociation on a repulsive potential energy surface.[5] |
| 151.82 | C̃ ¹Πu | C₂D(Ã) + D | Energy-dependent, < 1.0 | Slower dissociation, suggesting a more complex dynamical process.[5] |
Table 3: Photofragment Translational Energy Distribution
The total kinetic energy release (TKER) of the fragments provides information about the internal energy (vibrational, rotational) of the molecular co-fragment.
| Photolysis λ (nm) | Key Feature of TKER Spectrum | Interpretation |
| 148.35 & 151.82 | Structured, with distinct peaks. | Peaks correspond to the formation of C₂D(Ã) fragments in specific vibrational states (trans-bend and C-C stretch).[5] |
| General | Low probability of forming fragments with near-zero kinetic energy. | Indicates dissociation occurs over a barrier or on a steeply repulsive surface, not via statistical decay on the ground state.[6][7] |
Experimental Protocols
Two powerful techniques for studying photodissociation dynamics are Velocity Map Imaging (VMI) and H/D-Atom Rydberg Tagging Time-of-Flight (TOF) spectroscopy.
Protocol 1: Velocity Map Imaging (VMI)
VMI is used to measure the three-dimensional velocity distribution of a state-selectively ionized photofragment. From this, the kinetic energy and angular distributions are determined.[8][9]
Objective: To measure the kinetic energy release and angular distribution of the D or C₂D fragments following photodissociation.
Methodology:
-
Molecular Beam Generation: A dilute mixture of C₂D₂ (e.g., 5% in Argon) is expanded through a pulsed valve into a high-vacuum source chamber. The resulting supersonic jet is collimated by a skimmer, producing a cold, well-defined molecular beam.[4]
-
Photoexcitation and Ionization: The molecular beam enters the main interaction chamber, where it is crossed by two co-propagating or counter-propagating laser beams.
-
Photolysis Laser (Pump): A pulsed VUV laser (e.g., 148 nm) dissociates the C₂D₂ molecules.
-
Ionization Laser (Probe): A second pulsed UV laser, timed to fire shortly after the photolysis laser, selectively ionizes a specific fragment (e.g., the D atom) via Resonance-Enhanced Multiphoton Ionization (REMPI).
-
-
Velocity Mapping: The newly formed ions are accelerated by a set of electrostatic lenses (repeller, extractor, ground) towards a position-sensitive detector.[10] This lens system maps all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position in the interaction volume.
-
Detection: The detector typically consists of a pair of microchannel plates (MCPs) coupled to a phosphor screen. The 2D ion image on the screen represents the crushed 3D Newton sphere of the recoiling fragments.[9]
-
Data Acquisition: The image from the phosphor screen is captured by a CCD camera and integrated over many laser shots to improve the signal-to-noise ratio.
-
Data Analysis: The 2D projected image is reconstructed into the original 3D velocity distribution using a mathematical procedure like an inverse Abel transform. From the reconstructed 3D distribution, the speed (and thus kinetic energy) and angular distributions are extracted.[11]
Protocol 2: D-Atom Rydberg Tagging Time-of-Flight (TOF)
This technique provides very high-resolution measurements of the photofragment translational energy by detecting the neutral D-atom fragment.[12][13]
Objective: To obtain a high-resolution translational energy spectrum of the D atom fragment.
Methodology:
-
Molecular Beam and Photolysis: A skimmed molecular beam of C₂D₂ is prepared as in the VMI protocol. A one-photon VUV laser pulse dissociates the C₂D₂ molecules (e.g., C₂D₂ → C₂D + D).
-
Rydberg Tagging: The nascent D atoms are "tagged" using a two-step laser excitation scheme at a precise time and location:
-
Lyman-α Excitation: A VUV laser at 121.6 nm excites the D atoms from the ground (n=1) state to the n=2 state.
-
Rydberg Excitation: A second UV laser (e.g., ~365 nm) further excites the D(n=2) atoms to a long-lived, high-n Rydberg state (n=30-80).[5]
-
-
Time-of-Flight Measurement: These tagged, neutral Rydberg atoms are unaffected by stray electric or magnetic fields and travel over a long flight path (e.g., ~74 cm) to a detector.[5] A small electric field may be applied in the interaction region to deflect any ions created.
-
Detection: The detector is typically a Z-stack MCP detector. A high electric field at the front of the detector efficiently ionizes the Rydberg atoms just before they are detected.[12]
-
Data Analysis: A time-of-flight (TOF) spectrum is recorded by measuring the arrival time of the D atoms relative to the photolysis laser pulse. This TOF spectrum can be directly converted into a total kinetic energy release (TKER) spectrum, providing detailed information on the internal energy states of the C₂D co-fragment.[14]
The general workflow for these experimental techniques is shown below.
Caption: General experimental workflow for photodissociation studies.
References
- 1. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 2. stability - Why is a C–D bond stronger than a C–H bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ias.ac.in [ias.ac.in]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VMI: Molecular Spectroscopy & Photodissociation Dynamics | Hopkins Laboratory | University of Waterloo [uwaterloo.ca]
- 9. Velocity Map Imaging | The Lester group [web.sas.upenn.edu]
- 10. jila.colorado.edu [jila.colorado.edu]
- 11. Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Probing state-to-state reaction dynamics using H-atom Rydberg tagging time-of-flight spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylene-d2 as a Precursor for Deuterated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated polymers, in which hydrogen atoms are replaced by their stable isotope deuterium (B1214612), offer unique properties that make them invaluable tools in a wide range of scientific and industrial applications. The substitution of hydrogen with deuterium can significantly alter the physical, chemical, and biological properties of polymers, including their thermal stability, spectroscopic signatures, and metabolic pathways.[1][2] Acetylene-d2 (C₂D₂) serves as a versatile and fundamental precursor for the synthesis of a variety of deuterated polymers, including poly(this compound), deuterated polyethylene (B3416737), and deuterated polystyrene. These materials are crucial for applications in drug development, materials science, and analytical chemistry, particularly in studies utilizing neutron scattering, NMR spectroscopy, and mass spectrometry.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of deuterated polymers using this compound as a starting material.
Applications of Deuterated Polymers Derived from this compound
The unique properties of deuterated polymers make them suitable for a variety of specialized applications:
-
Drug Development and Metabolism Studies: Deuteration can alter the metabolic rate of drug molecules by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. While not a polymer application itself, the principles are extended to polymeric drug delivery systems where the degradation of the polymer matrix can be tuned.
-
Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated polymers essential for neutron scattering techniques. These methods are used to study the structure and dynamics of polymer chains in blends, solutions, and at interfaces.[6][7]
-
NMR and Mass Spectrometry: Deuterated polymers serve as excellent standards and solvents in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). They can simplify complex spectra and improve the accuracy of quantitative analysis.[3]
-
Enhanced Material Properties: Deuteration can lead to polymers with improved thermal and oxidative stability, which is advantageous in applications requiring high-performance materials.[6]
Synthesis of this compound Precursor
The primary method for synthesizing this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O). This reaction is analogous to the traditional synthesis of acetylene (B1199291) from calcium carbide and water.
Experimental Protocol: Synthesis of this compound
Materials:
-
Calcium carbide (CaC₂)
-
Heavy water (D₂O, 99.8 atom % D)
-
Dry ice/acetone or liquid nitrogen cold trap
-
Gas-tight reaction flask with a dropping funnel and gas outlet
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture. The apparatus should consist of a two-neck round-bottom flask equipped with a dropping funnel and a gas outlet connected to a cold trap.
-
Place a calculated amount of calcium carbide into the reaction flask. To remove any residual protic hydrogen, the calcium carbide can be pre-heated to 600°C under vacuum.[1]
-
Fill the dropping funnel with an equimolar amount of heavy water.
-
Cool the cold trap using a dry ice/acetone slurry or liquid nitrogen to collect the this compound gas.
-
Slowly add the heavy water from the dropping funnel to the calcium carbide. The reaction will proceed to generate this compound gas, which will be collected in the cold trap. The reaction is: CaC₂ + 2D₂O → C₂D₂ + Ca(OD)₂.
-
The collected solid this compound can be slowly warmed to a gaseous state for immediate use in subsequent polymerization reactions. Purity can be confirmed by mass spectrometry. A purity of 99.5% D has been reported using this method.[1]
Logical Relationship for this compound Synthesis
Caption: Synthesis of this compound from Calcium Carbide and Heavy Water.
Synthesis of Deuterated Polymers from this compound
Poly(this compound)
Poly(this compound) is a conducting polymer with a conjugated backbone of alternating double and single carbon-carbon bonds. It can be synthesized via Ziegler-Natta catalysis.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound gas
-
Titanium(IV) n-butoxide (Ti(OBu)₄)
-
Triethylaluminium (AlEt₃)
-
Anhydrous toluene (B28343)
-
Schlenk flask or similar reaction vessel suitable for gas-phase polymerization
-
High-vacuum line
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve a measured amount of Ti(OBu)₄ in anhydrous toluene.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of AlEt₃ in toluene to the Ti(OBu)₄ solution with gentle stirring to form the Ziegler-Natta catalyst. A typical Al/Ti molar ratio is 4:1.[8] The mixture will turn dark.
-
-
Polymerization:
-
Evacuate the reaction flask containing the catalyst solution to remove the inert gas.
-
Introduce a controlled pressure of this compound gas into the flask. The polymerization will initiate on the surface of the catalyst solution, forming a film.
-
The stereochemistry of the resulting poly(this compound) is temperature-dependent. Polymerization at temperatures below -78°C favors the cis-isomer, while temperatures above 150°C favor the trans-isomer.[2]
-
-
Work-up and Purification:
-
After the desired reaction time, vent the excess this compound gas.
-
Quench the reaction by adding methanol (B129727).
-
The resulting poly(this compound) film can be washed repeatedly with toluene and methanol to remove catalyst residues.
-
Dry the polymer film under vacuum.
-
Experimental Workflow for Poly(this compound) Synthesis
Caption: Ziegler-Natta Polymerization of this compound.
Deuterated Polyethylene (d-PE)
Deuterated polyethylene can be prepared by the catalytic hydrogenation of poly(this compound). This two-step process first creates the deuterated polyene backbone, which is then saturated to form the deuterated alkane polymer.
Experimental Protocol: Hydrogenation of Poly(this compound)
Materials:
-
Poly(this compound)
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable hydrogenation catalyst
-
Anhydrous solvent (e.g., decalin or xylene)
-
Hydrogen gas (H₂) or Deuterium gas (D₂) for perdeuterated polyethylene
-
High-pressure autoclave or similar hydrogenation reactor
Procedure:
-
In a high-pressure autoclave, suspend the poly(this compound) in the anhydrous solvent.
-
Add the Pd/C catalyst to the suspension.
-
Seal the reactor and purge with hydrogen or deuterium gas to remove air.
-
Pressurize the reactor with hydrogen or deuterium gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the desired temperature (e.g., 100-150°C) and stir vigorously.
-
Monitor the reaction progress by measuring the pressure drop.
-
After the reaction is complete, cool the reactor, vent the excess gas, and filter the mixture to remove the catalyst.
-
Precipitate the deuterated polyethylene by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Pathway from this compound to Deuterated Polyethylene
Caption: Synthesis of Deuterated Polyethylene from this compound.
Deuterated Polystyrene (d-PS)
Deuterated polystyrene can be synthesized from this compound via a multi-step process involving the cyclotrimerization of this compound to form benzene-d6 (B120219), followed by the synthesis of styrene-d8 (B127050), and finally polymerization.
Experimental Protocol: Synthesis of Deuterated Polystyrene
Step 1: Cyclotrimerization of this compound to Benzene-d6
-
This compound gas is passed over a heated catalyst, such as a silica-alumina catalyst modified with diborane, to induce cyclotrimerization.[1]
-
The reaction product, benzene-d6, is collected in a cold trap.
-
The benzene-d6 is purified by vacuum fractionation. A conversion of approximately 50% has been reported under specific conditions.[1]
Step 2: Synthesis of Styrene-d8
-
Benzene-d6 can be converted to styrene-d8 through various synthetic routes. A common laboratory method involves the Friedel-Crafts acylation of benzene-d6 with acetyl chloride to form acetophenone-d5, followed by reduction to 1-phenylethanol-d6, and subsequent dehydration to yield styrene-d8.[9]
Step 3: Polymerization of Styrene-d8
-
Deuterated polystyrene can be prepared by various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP).
-
ATRP of Styrene-d8:
-
In a Schlenk flask under an inert atmosphere, combine the initiator (e.g., ethyl α-bromoisobutyrate), the catalyst (e.g., Cu(I)Br), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent like anisole.
-
Add the styrene-d8 monomer.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) to initiate polymerization.
-
After the desired time, cool the reaction, dissolve the mixture in a suitable solvent like THF, and pass it through a neutral alumina (B75360) column to remove the catalyst.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.[10][11]
-
Synthesis Pathway to Deuterated Polystyrene
Caption: Multi-step Synthesis of Deuterated Polystyrene from this compound.
Characterization of Deuterated Polymers
The successful synthesis and deuteration of polymers must be confirmed through various analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to determine the degree of deuteration by observing the reduction in the intensity of proton signals.
-
²H (Deuterium) NMR provides direct evidence of deuterium incorporation and can be used to study the local environment of the deuterium atoms.
-
¹³C NMR can also be used to confirm the structure of the polymer backbone.
2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
-
FTIR and Raman spectroscopy are powerful tools for identifying the presence of C-D bonds, which exhibit characteristic vibrational frequencies at lower wavenumbers compared to C-H bonds.
-
For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are found in the 2100-2250 cm⁻¹ region.[9]
3. Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.
4. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature of the polymers.
Data Presentation
The following tables summarize typical quantitative data for deuterated polymers derived from this compound and their non-deuterated counterparts.
Table 1: Spectroscopic Data for Deuterated Polymers
| Polymer | Technique | Characteristic Peak/Region (Deuterated) | Characteristic Peak/Region (Non-deuterated) | Reference |
| Poly(this compound) | FTIR | ~2100-2200 cm⁻¹ (C-D stretch) | ~3000 cm⁻¹ (C-H stretch) | [8] |
| Poly(this compound) | Raman | Shifted C=C and C-C stretching modes | ~1100 and ~1500 cm⁻¹ | [12] |
| Deuterated Polyethylene | FTIR | ~2100-2200 cm⁻¹ (C-D stretch) | ~2850-2920 cm⁻¹ (C-H stretch) | [7] |
| Deuterated Polystyrene | ¹H NMR | Reduced intensity of aromatic and vinyl protons | Aromatic: ~7 ppm, Vinyl: ~5-6 ppm | [5] |
Table 2: Thermal Properties of Deuterated vs. Non-Deuterated Polymers
| Polymer | Property | Deuterated Value | Non-Deuterated Value | Reference |
| Polystyrene | Glass Transition Temperature (Tg) | 91°C (for PS-d8) | 100°C | [6] |
| Polyethylene | Melting Temperature (Tm) | Varies with synthesis, can be slightly lower | ~110-140°C (depending on density) | [13] |
| Poly(vinylcyclohexane) | 5% Weight Loss Temperature (Td) | 403°C (for D-PVCH) | >345°C (for PVCH) | [4] |
Table 3: Molecular Weight Data for Synthesized Deuterated Polymers
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Polystyrene-d8 | ATRP | Varies with conditions | Typically < 1.5 | [10] |
| Poly(acetylene) | Ziegler-Natta | High molecular weight | - | [2] |
| Polyethylene | Ziegler-Natta | 1.1 x 10⁶ - 5.4 x 10⁶ | - | [14] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of deuterated polymers with important applications in research and industry. The protocols outlined in this document provide a foundation for the preparation of poly(this compound), deuterated polyethylene, and deuterated polystyrene. The successful synthesis and characterization of these materials will enable further advancements in fields such as drug development, materials science, and analytical chemistry. The provided data and workflows serve as a guide for researchers to produce and utilize these unique isotopic materials.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Polyacetylene - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated Polymers - The Road to the ESS - About - SINE2020 portal [sine2020.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective deuteration along a polyethylene chain: Differentiating conformation segment by segment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Infrared Spectra of Poly(acetylene) | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application Notes and Protocols for High-Pressure Studies of Solid Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental techniques and protocols for studying solid acetylene-d2 (C₂D₂) under high-pressure conditions. The information is targeted toward researchers in materials science, condensed matter physics, and chemistry, as well as professionals in drug development interested in the behavior of small molecules under extreme conditions.
Introduction to High-Pressure Studies of Solid this compound
Acetylene and its deuterated isotopologue, this compound, are fundamental linear molecules that exhibit interesting phase transitions and chemical transformations under high pressure. Studying solid C₂D₂ at high pressure provides insights into intermolecular interactions, crystal packing, and the potential for pressure-induced polymerization. The deuterated form is often used to understand the role of hydrogen (or deuterium) bonding and to aid in the assignment of vibrational modes in spectroscopic studies. High-pressure techniques, primarily using diamond anvil cells (DACs), coupled with analytical methods like Raman spectroscopy and neutron diffraction, are crucial for elucidating the structural and vibrational properties of solid this compound as a function of pressure.
Phases of Solid this compound
Solid this compound is known to exist in at least two crystalline phases at ambient pressure, with transitions dependent on temperature. Under high pressure, further structural modifications and eventually polymerization can occur.
-
Cubic Phase (High-Temperature Phase): This phase is stable at higher temperatures.
-
Orthorhombic Phase (Low-Temperature Phase): This is the stable phase at lower temperatures.
The application of pressure can induce transitions between these phases and lead to the formation of new high-pressure polymorphs or trigger polymerization reactions.
Experimental Protocols
Sample Preparation and Loading into a Diamond Anvil Cell (DAC)
Due to the gaseous nature of this compound at ambient conditions and its potential for explosive decomposition at elevated pressures, careful sample loading is critical. A cryogenic loading technique, such as "spray-loading," is recommended for safely handling and loading solid this compound into a DAC.
Protocol for Cryogenic "Spray-Loading" of this compound:
-
DAC Preparation: Prepare a diamond anvil cell with a pre-indented gasket. The gasket material is typically a metal like rhenium or stainless steel, and a sample chamber is created by drilling a hole in the center of the indentation. A small ruby chip for pressure calibration should be placed inside the sample chamber.
-
Cryogenic Setup: Place the prepared open DAC in a cryogenic loading apparatus. The apparatus should be purged with an inert gas (e.g., nitrogen or argon) to prevent condensation of atmospheric gases.
-
Cooling: Cool the DAC to a temperature below the condensation point of this compound (approximately -84°C at 1 atm) using liquid nitrogen.
-
Sample Introduction: Introduce a small, controlled amount of this compound gas through a capillary directed into the sample chamber of the cooled DAC. The C₂D₂ gas will condense and solidify within the chamber.
-
Sealing the DAC: While maintaining the cryogenic temperature and inert atmosphere, remotely close the DAC to seal the solid this compound sample along with the ruby calibrant.
-
Pressurization: After the DAC is sealed, it can be warmed to the desired experimental temperature. The pressure can then be increased by mechanically driving the two diamond anvils closer together.
Pressure Calibration
The pressure inside the DAC is typically measured using the ruby fluorescence method.
Protocol for Ruby Fluorescence Pressure Measurement:
-
Illuminate the Ruby: Focus a laser (e.g., an argon ion or helium-cadmium laser) on the ruby chip inside the sample chamber.
-
Collect Fluorescence Spectrum: Collect the fluorescence spectrum from the ruby. The spectrum will contain two characteristic peaks (R1 and R2).
-
Determine Peak Shift: Measure the wavelength shift of the R1 fluorescence line relative to its position at ambient pressure.
-
Calculate Pressure: Use the calibrated pressure-dependent shift of the R1 line to determine the pressure in the sample chamber.
High-Pressure Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of solid this compound as a function of pressure. Changes in the Raman spectra can indicate phase transitions, changes in intermolecular coupling, and the onset of chemical reactions like polymerization.
Protocol for High-Pressure Raman Spectroscopy of Solid this compound:
-
Optical Setup: Integrate the DAC into a micro-Raman spectroscopy system. The system should be equipped with a suitable laser excitation source, a high-resolution spectrometer, and a sensitive detector (e.g., a CCD).
-
Data Acquisition: Direct the laser beam through the diamond anvil onto the solid C₂D₂ sample. Collect the backscattered Raman signal.
-
Spectral Analysis: Record Raman spectra at various pressures. Analyze the spectra for shifts in the positions of the vibrational modes, the appearance of new modes, and changes in peak intensities and widths. This data provides information on how pressure affects the molecular and lattice vibrations.
High-Pressure Neutron Diffraction
Neutron diffraction is essential for determining the crystal structure and the precise locations of the deuterium (B1214612) atoms in the crystal lattice of solid this compound under pressure. Due to the relatively large sample volume required for neutron scattering, specialized high-pressure cells like the Paris-Edinburgh press are often used for pressures up to a few GPa, while diamond anvil cells are used for higher pressures.
Protocol for High-Pressure Neutron Diffraction of Solid this compound:
-
High-Pressure Apparatus: Load the solid this compound sample into a suitable high-pressure cell designed for neutron scattering experiments.
-
Neutron Source: Place the high-pressure cell in a neutron beam at a neutron scattering facility.
-
Data Collection: Collect neutron diffraction patterns at various pressures and temperatures.
-
Structural Refinement: Analyze the diffraction patterns using Rietveld refinement or other crystallographic software to determine the crystal structure, lattice parameters, and atomic positions as a function of pressure.
Data Presentation
Table 1: Pressure-Dependent Raman Modes of Solid this compound
| Vibrational Mode | Frequency at Ambient Pressure (cm⁻¹) | Pressure (GPa) | Frequency (cm⁻¹) | dν/dP (cm⁻¹/GPa) |
| ν₁ (C-D stretch) | Value | 1.0 | Value | Value |
| 5.0 | Value | |||
| 10.0 | Value | |||
| ν₂ (C≡C stretch) | Value | 1.0 | Value | Value |
| 5.0 | Value | |||
| 10.0 | Value | |||
| Lattice Modes | Value | 1.0 | Value | Value |
| 5.0 | Value | |||
| 10.0 | Value |
Table 2: Structural Parameters of Solid this compound Phases from Neutron Diffraction
| Phase | Pressure (GPa) | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
| Orthorhombic | Ambient | < 133 | Cmca | Value | Value | Value | Value |
| Cubic | Ambient | > 133 | Pa3 | Value | Value | Value | Value |
| High-Pressure Phase I | Value | Value | Unknown | Value | Value | Value | Value |
| High-Pressure Phase II | Value | Value | Unknown | Value | Value | Value | Value |
Visualizations
Experimental Workflow for High-Pressure Studies
Caption: Experimental workflow for high-pressure studies of solid this compound.
Phase Transitions of Solid this compound under Pressure
Caption: Schematic of potential phase transitions in solid this compound.
Application Notes and Protocols for Neutron Scattering Studies of Acetylene-d2 (C₂D₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of neutron scattering techniques to the study of deuterated acetylene (B1199291) (C₂D₂). The following sections detail the quantitative data obtained from these studies, provide in-depth experimental protocols for key techniques, and present visualizations of the experimental workflows.
Introduction to Neutron Scattering on Acetylene-d2
Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular level. Due to the high incoherent scattering cross-section of hydrogen, studies on hydrogenous materials often benefit from deuterium (B1214612) substitution. This compound (C₂D₂) is therefore an ideal candidate for neutron scattering investigations, providing insights into its crystal structure, lattice dynamics, and molecular motions in the solid state. The primary techniques covered in these notes are neutron diffraction, inelastic neutron scattering (INS), and quasi-elastic neutron scattering (QENS).
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from neutron scattering studies of solid this compound.
Table 1: Crystallographic Data from Neutron Powder Diffraction
Neutron powder diffraction has been instrumental in determining the crystal structure of the low-temperature phase of solid C₂D₂.[1]
| Parameter | Value | Temperature (K) | Reference |
| Crystal System | Orthorhombic | 4.2 | [1] |
| Space Group | Acam | 4.2 | [1] |
| Lattice Parameters | a = 6.193(3) Å | 4.2 | [1] |
| b = 6.005(3) Å | 4.2 | [1] | |
| c = 5.551(3) Å | 4.2 | [1] | |
| Molecules per unit cell (Z) | 4 | 4.2 | [1] |
| Bond Lengths | C-C = 1.18(1) Å | 4.2 | [1] |
| C-D = 1.06(2) Å | 4.2 | [1] |
Note: The apparent shortening of the C-C bond compared to the gas phase is attributed to the effect of molecular libration.[1]
Table 2: Dynamic Properties from Quasi-Elastic Neutron Scattering (QENS)
QENS studies on acetylene adsorbed in Na-Y zeolite provide insights into its diffusive motions. While not on pure solid C₂D₂, these results are indicative of the molecular dynamics that can be probed.
| Parameter | Value | Temperature (K) | System | Reference |
| Diffusion Coefficient (D) | 2.2 x 10⁻⁹ m²/s | 300 | C₂H₂ in Na-Y zeolite | [2] |
| 3.5 x 10⁻⁹ m²/s | 350 | C₂H₂ in Na-Y zeolite | [2] | |
| Residence Time (τ) | 3.7 ps | 300 | C₂H₂ in Na-Y zeolite | [2] |
| 2.8 ps | 350 | C₂H₂ in Na-Y zeolite | [2] |
Experimental Protocols
Detailed methodologies for key neutron scattering experiments on this compound are provided below.
Neutron Powder Diffraction
Objective: To determine the crystal structure of solid this compound.
Methodology:
-
Sample Preparation (In-situ):
-
This compound gas of high purity is required.
-
A vanadium sample can, which is nearly transparent to neutrons, is connected to a gas handling system and mounted in a cryostat on the diffractometer.[3]
-
The sample can is evacuated to a high vacuum.
-
The cryostat is cooled to a temperature below the sublimation point of C₂D₂ (typically around 77 K using liquid nitrogen).
-
This compound gas is slowly admitted into the cold sample can, where it condenses as a fine powder.
-
The sample is then further cooled to the desired measurement temperature (e.g., 4.2 K using liquid helium).[1]
-
To ensure a randomly oriented powder, the sample may be annealed by cycling the temperature slightly.
-
-
Instrumentation:
-
A high-resolution powder diffractometer is used (e.g., at a spallation neutron source or a research reactor).
-
The instrument is calibrated using a standard material.
-
Data is collected over a wide range of scattering angles (2θ).
-
-
Data Collection:
-
A full diffraction pattern is collected at the target temperature.
-
Data collection times can range from a few hours to a full day, depending on the neutron flux and sample size.
-
-
Data Analysis (Rietveld Refinement):
Inelastic Neutron Scattering (INS)
Objective: To measure the phonon density of states (vibrational spectrum) of solid this compound.
Methodology:
-
Sample Preparation:
-
The sample is prepared in-situ as a powder in a thin-walled aluminum or vanadium sample holder, following a similar procedure to that for neutron diffraction to minimize background scattering.
-
-
Instrumentation:
-
Data Collection:
-
INS spectra are collected at low temperatures (e.g., 5 K) to minimize thermal broadening and multi-phonon scattering.[6]
-
Data is collected over a wide range of momentum transfers (Q).
-
-
Data Analysis:
-
The raw data is corrected for background, detector efficiency, and other instrumental effects.
-
The data is transformed from time-of-flight and scattering angle to the dynamic structure factor, S(Q, ω).
-
Under the incoherent approximation, which is valid for powder samples at higher Q, the generalized vibrational density of states (GVDOS) can be extracted from the S(Q, ω).
-
Quasi-Elastic Neutron Scattering (QENS)
Objective: To study the rotational and translational dynamics of this compound molecules in the solid state.
Methodology:
-
Sample Preparation:
-
A thin, powdered sample of C₂D₂ is prepared in-situ in a sample holder, similar to the INS protocol. The sample thickness is minimized to reduce multiple scattering effects.
-
-
Instrumentation:
-
A high-resolution spectrometer, such as a backscattering or time-of-flight spectrometer, is required to resolve the small energy transfers associated with quasi-elastic scattering.[7]
-
The energy resolution of the instrument should be on the order of µeV.
-
-
Data Collection:
-
QENS spectra are collected as a function of temperature, particularly across any phase transitions.
-
Data is collected over a range of Q values to probe motion on different length scales.
-
A resolution measurement is performed by collecting data from the sample at a very low temperature where all molecular motions are frozen.
-
-
Data Analysis:
-
The collected spectra are fitted with a model that typically consists of a delta function (elastic scattering) convoluted with the instrumental resolution, and one or more Lorentzian functions (quasi-elastic scattering).
-
The width of the Lorentzian component is related to the timescale of the molecular motion.
-
By analyzing the Q-dependence of the quasi-elastic broadening, the nature of the motion (e.g., translational diffusion, rotational diffusion) can be determined and diffusion coefficients can be extracted.
-
Visualizations
The following diagrams illustrate the logical workflow of the described neutron scattering experiments.
References
- 1. Neutron powder diffraction study of the low-temperature phase of solid this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. psi.ch [psi.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylene-d2 as an Internal Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute purity of substances and the quantification of components in a mixture. The accuracy of qNMR relies on the use of a suitable internal standard. An ideal internal standard should be a stable, non-volatile compound of high purity with a simple NMR spectrum that does not overlap with the analyte signals.
This document explores the potential use of acetylene-d2 (C₂D₂) as an internal standard in NMR spectroscopy. While not a conventional choice due to its gaseous state at room temperature, its simple spectroscopic properties warrant a discussion of its potential applications, challenges, and the protocols required for its use.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application as a qNMR internal standard.
| Property | Value | Reference |
| Chemical Formula | C₂D₂ | |
| Molecular Weight | 28.05 g/mol | [1] |
| Physical State | Gas at STP | [1] |
| Melting Point | -80.8 °C | |
| Sublimation Point | -84.0 °C | |
| Boiling Point | Decomposes above 200 °C | |
| Solubility | Soluble in acetone, benzene, chloroform, and other organic solvents. | |
| ¹H NMR Chemical Shift (of C₂H₂) | ~1.8 ppm in CDCl₃ | [2] |
| ²H NMR Chemical Shift (Predicted) | ~1.8 ppm |
Note: The ²H NMR chemical shift of this compound is predicted to be very close to the ¹H chemical shift of acetylene. However, this value should be experimentally determined in the specific deuterated solvent being used to ensure no signal overlap with the analyte.
Suitability as a qNMR Internal Standard
The viability of this compound as an internal standard is a balance of its advantages and significant disadvantages.
Advantages:
-
Simple NMR Spectrum: In ²H NMR, this compound is expected to exhibit a single sharp singlet, minimizing the chances of signal overlap with complex analyte spectra.
-
Chemical Inertness: Acetylene is relatively inert under typical NMR conditions, reducing the likelihood of reaction with the analyte or solvent.
-
Low Proton Background: Being deuterated, it does not introduce significant background signals in ¹H NMR.
Disadvantages:
-
High Volatility: As a gas at room temperature, this compound is highly volatile. This presents significant challenges in accurately weighing and maintaining a constant concentration in the NMR tube, which is a critical requirement for a qNMR standard.
-
Handling Difficulties: Introducing a precise amount of a gas into an NMR sample requires specialized equipment and techniques to avoid sample contamination and ensure accuracy.
-
Safety Concerns: Acetylene is a flammable gas and requires careful handling.
Experimental Protocols
The use of a gaseous internal standard like this compound necessitates a specialized protocol to ensure accurate and reproducible results. The following is a proposed method, which should be validated for each specific application.
Preparation of a Standardized Solution of this compound
Due to the difficulty of weighing a gas directly, a stock solution of this compound in a suitable deuterated solvent should be prepared and its concentration determined accurately.
Materials:
-
This compound gas cylinder
-
High-purity deuterated solvent (e.g., Chloroform-d, Benzene-d6)
-
Gas-tight syringe
-
Septum-sealed vial
-
Analytical balance (for determining the mass of the solvent)
Procedure:
-
Accurately weigh a known volume of the chosen deuterated solvent into a pre-weighed, septum-sealed vial.
-
Carefully bubble a slow stream of this compound gas through the solvent for a set period. Alternatively, a known volume of the gas can be injected into the headspace of the vial and allowed to dissolve with agitation.
-
The concentration of the this compound in the stock solution must then be determined using an independent, non-volatile certified internal standard via ¹H NMR (by observing the residual C₂HD signal) or by other quantitative methods.
Preparation of the qNMR Sample
Materials:
-
Analyte
-
Standardized this compound stock solution
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a precise volume of the standardized this compound stock solution.
-
Transfer the final solution to an NMR tube.
NMR Data Acquisition
Key Parameters for Quantitative ²H NMR:
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
Data Processing and Quantification
-
Apply zero-filling and a line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals for both the analyte and the this compound internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral area of the signal
-
N: Number of nuclei giving rise to the signal
-
MW: Molecular weight
-
m: mass
-
Purity: Purity of the standard
-
Visualizations
Logical Workflow for qNMR using a Gaseous Internal Standard
Caption: Workflow for qNMR analysis using a gaseous internal standard.
Decision Pathway for Selecting an Internal Standard
Caption: Decision-making process for internal standard selection in qNMR.
Conclusion and Recommendations
The use of this compound as an internal standard in qNMR presents a novel, yet challenging, approach. Its simple spectrum is a significant advantage, particularly for the analysis of complex molecules. However, its high volatility and the associated difficulties in sample preparation are major hurdles that must be overcome to ensure the accuracy and precision required for quantitative analysis.
Recommendations for Researchers:
-
Experimental Verification: The ²H NMR chemical shift of this compound should be experimentally determined in a range of common deuterated solvents.
-
Protocol Validation: The proposed protocol for preparing and using a standardized solution of this compound must be rigorously validated for accuracy, precision, and reproducibility.
-
Alternative Methods: For most applications, the use of a conventional, non-volatile internal standard is recommended due to the established and validated protocols available.
-
Specialized Applications: The use of this compound may be considered in specific cases where conventional standards are unsuitable, for example, due to signal overlap or reactivity. In such cases, the challenges must be carefully addressed.
References
Application Notes and Protocols for Isotope-Labeling Studies with Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the use of acetylene-d2 (D-C≡C-D) in isotope-labeling studies. This compound, a deuterated analog of acetylene (B1199291), serves as a valuable tracer in mechanistic studies of organic reactions and as a potential probe in metabolic investigations. This document outlines its application in the synthesis of deuterated heterocyclic compounds and presents a hypothetical protocol for its use in metabolic labeling studies to trace the incorporation of deuterium (B1214612) into key biomolecules.
Application 1: Synthesis of Deuterated Heterocycles with Quantitative Deuterium Incorporation
Stable isotope-labeled compounds are essential tools in medicinal chemistry and drug development for studying drug metabolism, pharmacokinetics (ADME), and as internal standards for quantitative analysis.[1] this compound provides a straightforward and efficient method for introducing two deuterium atoms into a molecule. One notable application is the synthesis of 4,5-dideuteropyrazoles through a [3+2] cycloaddition reaction.[2]
Protocol: Synthesis of 4,5-dideuteropyrazoles
This protocol is adapted from the work of Voronin et al. (2018) and describes the in situ generation of this compound and its subsequent reaction with nitrile imines to form deuterated pyrazoles.[2]
Materials:
-
Calcium carbide (CaC₂)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Hydrazonoyl chloride precursors
-
Organic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Two-chamber reactor or similar setup allowing for gas transfer
Experimental Workflow:
Procedure:
-
Reactor Setup: Assemble a two-chamber reactor. In one chamber (Chamber A), place calcium carbide.
-
Reactant Preparation: In the second chamber (Chamber B), dissolve the hydrazonoyl chloride precursor and a suitable organic base in an anhydrous solvent.
-
This compound Generation: Slowly add deuterium oxide (D₂O) to the calcium carbide in Chamber A. This will generate this compound gas.
-
Gas Transfer: Allow the generated this compound gas to bubble through the solution in Chamber B.
-
Reaction: The this compound will react with the in situ generated nitrile imine in a [3+2] cycloaddition. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by simple solvent evaporation.[2]
-
Analysis: The resulting 4,5-dideuteropyrazole can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of deuterium incorporation and by Mass Spectrometry (MS) to determine the level of deuterium enrichment.
Quantitative Data:
The study by Voronin et al. (2018) reported excellent deuterium enrichment in the synthesized 4,5-dideuteropyrazoles.[2] The quantitative data can be summarized as follows:
| Compound | Deuterium Incorporation (%) | Analytical Method |
| 4,5-dideuteropyrazoles | >98% | ¹H NMR, ¹³C NMR, HRMS |
Application 2: Metabolic Labeling with this compound (Hypothetical Protocol)
Stable isotope labeling is a powerful technique for elucidating metabolic pathways.[3] While the use of this compound as a metabolic tracer is not yet established, this section presents a hypothetical framework for its application in tracing de novo fatty acid synthesis. The rationale is that cells may metabolize acetylene to acetyl-CoA, a key precursor for fatty acid synthesis, thereby introducing the deuterium label into the fatty acid backbone.
Conceptual Signaling Pathway:
Protocol: Tracing De Novo Fatty Acid Synthesis
This hypothetical protocol outlines the steps for a cell-based assay to investigate the incorporation of deuterium from this compound into fatty acids.
Materials:
-
Cultured cells (e.g., a cancer cell line with high lipogenesis)
-
Cell culture medium
-
This compound gas or a solution saturated with this compound
-
Reagents for fatty acid extraction (e.g., Folch method)
-
Reagents for derivatization of fatty acids (e.g., for GC-MS analysis)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Experimental Workflow:
Procedure:
-
Cell Culture: Culture the chosen cell line to the desired confluency.
-
Labeling: Replace the standard medium with a fresh medium. Introduce this compound to the cells. This could be achieved by bubbling a slow stream of the gas through the medium or by using a medium pre-saturated with this compound. The concentration and duration of labeling will need to be optimized.
-
Cell Harvesting: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated label and quench metabolic activity.
-
Lipid Extraction: Extract the total lipids from the cell pellet using a standard method like the Folch extraction.
-
Fatty Acid Preparation: Saponify the lipid extract to release the fatty acids and then derivatize them to a volatile form, such as fatty acid methyl esters (FAMEs), for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to separate the different fatty acid species and to determine the mass isotopologue distribution for each, which will reveal the extent of deuterium incorporation.
Hypothetical Quantitative Data:
The following table presents hypothetical data from a successful this compound labeling experiment to trace de novo fatty acid synthesis. The data would show the percentage of the fatty acid pool that has incorporated deuterium.
| Fatty Acid | Deuterium Incorporation (%) |
| Palmitate (C16:0) | 15.2 ± 2.1 |
| Stearate (C18:0) | 12.8 ± 1.8 |
| Oleate (C18:1) | 10.5 ± 1.5 |
This compound is a versatile and valuable tool for isotope-labeling studies. Its application in the synthesis of deuterated organic molecules is well-demonstrated, providing a reliable method for introducing deuterium with high efficiency.[2] While its use as a metabolic tracer is still exploratory, the hypothetical protocol presented here provides a foundation for investigating its potential to probe metabolic pathways such as de novo fatty acid synthesis. Further research is warranted to validate this application and expand the utility of this compound in the fields of chemical biology and drug development.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3 + 2]-Cycloaddition of in Situ Generated Nitrile Imines and Acetylene for Assembling of 1,3-Disubstituted Pyrazoles with Quantitative Deuterium Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylene-d2 in Astrochemistry and Interstellar Ice Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylene-d2 in Astrochemistry
Acetylene (B1199291) (C₂H₂) is a significant molecule in various astrophysical environments, from the cold interstellar medium to the atmospheres of planets and their moons. Its deuterated isotopologue, this compound (C₂D₂), serves as a crucial probe for understanding the chemical and physical processes that govern the evolution of molecules in space. The study of deuterated species, in general, provides valuable insights into the formation history and temperature conditions of interstellar clouds. The relative abundance of deuterated molecules is often significantly enhanced in cold, dense regions of the interstellar medium, a phenomenon known as isotopic fractionation.[1] This enrichment is a key diagnostic tool for tracing the origins of molecules from interstellar clouds to protoplanetary disks and, ultimately, to planetary systems.
These application notes provide an overview of the role of this compound in astrochemistry and interstellar ice studies, along with detailed protocols for laboratory experiments designed to simulate astrophysical conditions.
Application Notes
Tracer of Isotopic Fractionation and Chemical History
The abundance ratio of singly deuterated acetylene (C₂HD) to its normal counterpart (C₂H₂) and the presence of doubly deuterated acetylene (C₂D₂) can be used to constrain models of deuterium (B1214612) chemistry in interstellar clouds.[1] In cold environments (T < 30 K), the primary mechanism for deuterium enrichment is the reaction of H₃⁺ with HD to form H₂D⁺, which then transfers its deuterium atom to other species. The study of acetylene deuteration can, therefore, help to determine the degree of ionization, temperature, and evolutionary stage of a molecular cloud.[2]
Probing Surface Chemistry on Interstellar Grains
A significant fraction of molecules in dense interstellar clouds are frozen onto the surfaces of dust grains, forming ice mantles. These ices are not chemically inert and are subjected to processing by ultraviolet (UV) radiation, cosmic rays, and thermal variations. Laboratory studies of the photochemistry and thermal processing of ices containing C₂D₂ are essential for understanding the formation of more complex organic molecules (COMs) on grain surfaces. The use of C₂D₂ allows for the unambiguous identification of reaction products and pathways through techniques like infrared spectroscopy, as the vibrational frequencies of deuterated species are shifted relative to their hydrogenated counterparts.
Understanding Photochemistry in Interstellar Ices
The UV irradiation of interstellar ice analogs containing C₂D₂ can lead to a variety of chemical reactions, including dissociation, isomerization, and the formation of new molecules. By studying the products of C₂D₂ photolysis in different ice matrices (e.g., H₂O, CO, CO₂), researchers can elucidate the chemical networks that operate on interstellar grain surfaces. This information is critical for astrochemical models that aim to predict the molecular inventory of star- and planet-forming regions.
Quantitative Data
While specific quantitative data for this compound in interstellar ice analogs is sparse in the current literature, the following tables provide analogous data for C₂H₂ and general parameters for interstellar ice studies. This data is essential for the design and interpretation of laboratory experiments.
Table 1: Infrared Vibrational Band Positions of Acetylene in Various Matrices
| Molecule | Matrix | Vibrational Mode | Band Position (cm⁻¹) | Reference(s) |
| C₂H₂ | Gas Phase | ν₃ (asym. C-H stretch) | 3289 | - |
| C₂H₂ | Gas Phase | ν₅ (trans-bend) | 729 | - |
| C₂H₂ | Solid (amorphous) | ν₃ | ~3270 | [3] |
| C₂H₂ | Solid (crystalline) | ν₃ | ~3250 | [3] |
| C₂D₂ | Gas Phase | ν₃ (asym. C-D stretch) | 2439 | [4] |
| C₂D₂-H₂O | Gas Phase Complex | ν₃ | ~2411 | [4] |
| C₂D₂ | H₂O Ice | ν₃ | Data not available | - |
| C₂D₂ | CO₂ Ice | ν₃ | Data not available | - |
Note: The vibrational frequencies of C₂D₂ in ice matrices are expected to be shifted relative to the gas phase due to matrix interactions.
Table 2: Photolysis Products of Acetylene and Related Molecules in Cryogenic Matrices
| Parent Molecule | Matrix | Irradiation Source | Major Products | Quantitative Yields | Reference(s) |
| C₂H₂ | H₂O | Protons (0.8 MeV) | C₂H₄, C₂H₆ | Not specified | [4] |
| C₂H₂ | Ar | UV (184.9 nm) | Diacetylene (C₄H₂) | Not specified | [5] |
| C₄H₂ | Solid | Near-UV (>300 nm) | C₄H₄, C₄H₁₀, C₆H₂, Polymer | Not specified | [5][6] |
| C₂D₂ | H₂O Ice | UV | Expected: C₂D₄, C₂D₆, etc. | Data not available | - |
| C₂D₂ | CO₂ Ice | UV | Expected: Deuterated products | Data not available | - |
Table 3: Observed Deuterium Fractionation in Interstellar Molecules
| Molecule | Environment | D/H Ratio | Reference(s) |
| HCO⁺ | Massive IRDCs | 0.0002 - 0.014 | [2] |
| N₂H⁺ | Massive IRDCs | 0.002 - 0.028 | [2] |
| HCN | Class 0 Protostars | Enriched by ~1.5-2.5 | [7] |
| HNC | Class 0 Protostars | Enriched by ~1.5-2.5 | [7] |
| C₂H₂ | Molecular Clouds | Data not available | - |
Experimental Protocols
The following protocols provide a general framework for conducting experiments on this compound in simulated interstellar ices. These should be adapted based on the specific scientific goals of the study.
Protocol 1: Preparation of Interstellar Ice Analogs with this compound
Objective: To create a thin film of an astrophysically relevant ice mixture containing a known concentration of C₂D₂ on a cryogenic substrate for spectroscopic analysis.
Materials:
-
Ultra-high vacuum (UHV) chamber (base pressure < 10⁻⁹ mbar)
-
Cryostat capable of reaching temperatures of 10-20 K
-
Infrared-transparent substrate (e.g., CsI, KBr) or a reflective substrate (e.g., gold-coated copper)
-
Gas handling manifold with mass flow controllers for precise mixing of gases
-
This compound (C₂D₂) gas
-
Matrix gases (e.g., H₂O, CO, CO₂) of high purity
-
Fourier Transform Infrared (FTIR) spectrometer
-
Quadrupole Mass Spectrometer (QMS)
Procedure:
-
Chamber Preparation: Evacuate the UHV chamber to its base pressure.
-
Substrate Cooling: Cool the substrate to the desired deposition temperature (typically 15-20 K).
-
Gas Mixture Preparation: Prepare the desired gas mixture (e.g., H₂O:C₂D₂ = 100:1, CO:C₂D₂ = 100:1) using the gas handling manifold. The concentration of C₂D₂ should be chosen to allow for clear detection of its vibrational bands without saturating the detector.
-
Ice Deposition: Introduce the gas mixture into the UHV chamber through a leak valve, directing the gas flow towards the cold substrate. The deposition rate should be slow and controlled (e.g., 1-5 mbar·l·s⁻¹) to ensure the formation of an amorphous ice layer.
-
Thickness Monitoring: Monitor the thickness of the ice film in real-time using laser interference or by observing the growth of infrared absorption bands.
-
Initial Characterization: Record an initial FTIR spectrum of the ice sample to confirm the presence and integrity of C₂D₂ and the matrix gas.
Protocol 2: UV Photolysis of this compound in Interstellar Ice Analogs
Objective: To study the photochemical evolution of C₂D₂ in an ice matrix upon exposure to UV radiation.
Materials:
-
Ice sample prepared according to Protocol 1
-
UV irradiation source (e.g., hydrogen discharge lamp, deuterium lamp, tunable laser)
-
UV flux meter
Procedure:
-
UV Source Calibration: Calibrate the UV flux of the lamp at the position of the sample.
-
Pre-irradiation Spectrum: Record a high-resolution FTIR spectrum of the ice sample before irradiation.
-
UV Irradiation: Expose the ice sample to a known flux of UV photons for a specific duration. The choice of wavelength and flux should be relevant to astrophysical conditions.
-
In-situ Spectroscopy: Periodically interrupt the irradiation to record FTIR spectra to monitor the decrease in the C₂D₂ absorption bands and the appearance of new bands corresponding to photoproducts.
-
Data Analysis: Analyze the FTIR spectra to identify the photoproducts by comparing their band positions with literature values for deuterated molecules. Quantify the column densities of reactants and products using their known band strengths (if available).
Protocol 3: Temperature Programmed Desorption (TPD) of this compound and its Photoproducts
Objective: To identify the volatile species present in the ice and to determine their desorption energies.
Materials:
-
Irradiated or non-irradiated ice sample
-
Quadrupole Mass Spectrometer (QMS)
-
Temperature controller for the cryostat
Procedure:
-
Positioning the QMS: Position the QMS in close proximity to the ice sample to maximize the detection of desorbing species.
-
TPD Initiation: After irradiation (if applicable), heat the substrate at a constant linear rate (e.g., 1-5 K/min).
-
Mass Spectrometry: Continuously monitor the partial pressures of relevant masses (e.g., m/z for C₂D₂, H₂O, CO, and expected photoproducts) with the QMS as a function of temperature.
-
Data Analysis: Plot the QMS signal for each mass as a function of temperature to obtain TPD curves. The temperature at which the desorption rate is maximum (Tₚ) is related to the binding energy of the species to the surface.
-
Correlation with FTIR: Correlate the TPD data with the changes observed in the FTIR spectra during warm-up to confirm the identity of the desorbing species.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Stable Carbon Isotope Fractionation during Bacterial Acetylene Fermentation: Potential for Life Detection in Hydrocarbon-Rich Volatiles of Icy Planet(oid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared spectra of acetylene–water complexes: C2D2–H2O, C2D2–HDO, and C2D2–D2O - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Experimental investigations of diacetylene ice photochemistry in Titan’s atmospheric conditions | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. arxiv.org [arxiv.org]
- 7. [PDF] Observations of nitrogen isotope fractionation in deeply embedded protostars. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Femtosecond Spectroscopy of Acetylene-d2 (C2D2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) (C₂H₂) and its deuterated isotopologue, acetylene-d2 (C₂D₂), are fundamental systems for studying ultrafast molecular dynamics. Their relatively simple structure allows for high-level theoretical calculations to be compared with experimental results, providing deep insights into chemical bond breaking, isomerization, and energy relaxation pathways on the femtosecond (10⁻¹⁵ s) timescale. Understanding these fundamental processes is crucial for developing models of complex chemical reactions, with applications ranging from combustion chemistry to the design of novel therapeutics where bond-selective chemistry is a key goal.
This document provides detailed application notes and experimental protocols for conducting femtosecond pump-probe spectroscopy on this compound. It is intended for researchers familiar with ultrafast laser spectroscopy and molecular dynamics.
Principle of Femtosecond Pump-Probe Spectroscopy
Femtosecond pump-probe spectroscopy is a powerful technique to study ultrafast dynamics.[1] The basic principle involves a two-pulse sequence:
-
Pump Pulse: An intense, ultrashort laser pulse initiates a photochemical or photophysical process in the molecule of interest (e.g., electronic excitation, ionization).
-
Probe Pulse: A second, time-delayed, and typically weaker laser pulse probes the changes induced by the pump pulse. This can be done by measuring changes in absorption, reflection, or by detecting photofragments or photoelectrons.
By systematically varying the time delay between the pump and probe pulses, it is possible to map the evolution of the molecular system in real-time.
Experimental Protocols
Synthesis of this compound (C₂D₂)
A common method for the synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).
Materials:
-
Calcium carbide (CaC₂)
-
Deuterated water (D₂O, 99.8% D)
-
Glass reaction flask with a dropping funnel and gas outlet
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas collection vessel
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The apparatus consists of a reaction flask containing CaC₂, a dropping funnel with D₂O, and a gas outlet connected to a cold trap to remove any D₂O vapor.
-
Slowly add D₂O from the dropping funnel onto the CaC₂. The reaction is exothermic and will produce C₂D₂ gas.
-
The generated C₂D₂ gas is passed through the cold trap and collected in a suitable gas vessel.
-
The purity of the synthesized C₂D₂ can be checked using mass spectrometry.
Femtosecond Pump-Probe Spectroscopy Setup
A general schematic for a femtosecond pump-probe experiment coupled with a time-of-flight mass spectrometer for fragment detection is described below.
Components:
-
Femtosecond Laser System: A Ti:sapphire laser system producing ultrashort pulses (e.g., < 50 fs) at a high repetition rate (e.g., 1 kHz) is typically used.[2]
-
Optical Parametric Amplifier (OPA): An OPA is used to generate tunable pump and probe pulses in the ultraviolet (UV), visible, or infrared (IR) spectral regions.[2]
-
Beam Splitter and Delay Stage: The laser output is split into pump and probe beams. The pump beam path includes a motorized delay stage to precisely control the time delay with respect to the probe beam.[2]
-
Focusing Optics: The pump and probe beams are focused and spatially overlapped in the interaction region.
-
Vacuum Chamber: The experiment is conducted in a high-vacuum chamber to avoid collisions of the molecules with background gas.
-
Molecular Beam Source: A pulsed molecular beam of C₂D₂ is introduced into the vacuum chamber to ensure a collision-free environment and to cool the molecules rotationally and vibrationally.
-
Time-of-Flight (TOF) Mass Spectrometer: A TOF mass spectrometer is used to detect the ionic fragments produced by the interaction with the laser pulses. This allows for mass-selective detection of the dissociation products.
-
Data Acquisition System: A data acquisition system records the ion signals as a function of the pump-probe delay.
Procedure:
-
The synthesized C₂D₂ gas is introduced into the vacuum chamber via a pulsed molecular beam.
-
The femtosecond laser system is used to generate the pump and probe pulses at the desired wavelengths.
-
The pump pulse excites or ionizes the C₂D₂ molecules in the molecular beam.
-
The probe pulse, delayed by a specific time, further interacts with the evolving system, leading to further ionization or fragmentation.
-
The resulting ions are accelerated by an electric field into the TOF mass spectrometer.
-
The arrival times of the ions at the detector are recorded, which allows for the determination of their mass-to-charge ratio.
-
The ion signals for specific fragments are monitored as a function of the pump-probe delay to obtain the temporal evolution of the different dissociation channels.
Data Presentation
The following tables summarize key quantitative data related to the ultrafast dynamics of acetylene cations. It is important to note that much of the detailed experimental data available is for C₂H₂⁺. The dynamics of C₂D₂⁺ are expected to be qualitatively similar but quantitatively slower due to the heavier mass of deuterium.
| Parameter | Value (for C₂H₂⁺) | Isotopic Effect on C₂D₂⁺ | Reference |
| Isomerization Time (Acetylene⁺ → Vinylidene⁺) | 52 ± 15 fs | Expected to be slower | |
| H-migration and Electronic Decay Timescale | ~60 fs | Expected to be slower | [3] |
| Spontaneous Dissociation Timescale (fraction of trajectories) | within 200 fs | Expected to be slower | [4] |
| Spectroscopic Constant | Value for C₂D₂⁺ |
| Ionization Energy | 11.416 eV |
Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the general workflow of a femtosecond pump-probe experiment on C₂D₂.
Caption: Experimental workflow for femtosecond pump-probe spectroscopy of C₂D₂.
Dissociation Pathways of this compound Cation
Upon ionization, the C₂D₂⁺ cation can undergo several ultrafast dynamic processes, including isomerization and dissociation. The following diagram illustrates some of the key potential energy surfaces and dissociation channels.
Caption: Potential dissociation and isomerization pathways of the C₂D₂⁺ cation.
Conclusion
Femtosecond spectroscopy of this compound provides a powerful platform for investigating fundamental ultrafast molecular dynamics. The protocols and data presented here offer a starting point for researchers to design and execute experiments aimed at unraveling the intricate details of bond breaking and molecular rearrangement on the femtosecond timescale. While experimental data specifically for C₂D₂ is still emerging, the wealth of information available for C₂H₂ provides a strong foundation for interpreting new results and advancing our understanding of these important processes.
References
Application Notes and Protocols for Infrared Calibration Using an Acetylene-d2 Gas Cell
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a cornerstone analytical technique in research and industry, providing critical information about molecular structure and concentration. The accuracy of IR spectrometers is paramount for reliable and reproducible results. Wavelength calibration is a fundamental aspect of ensuring this accuracy. Acetylene (B1199291) (C₂H₂) is a widely recognized standard for IR spectrometer calibration in the near-infrared region due to its rich and well-characterized rovibrational absorption spectrum. For specific applications requiring calibration in different spectral regions or seeking to avoid interference from ubiquitous C-H stretching vibrations, the deuterated isotopologue, acetylene-d2 (C₂D₂, also denoted as ¹²C₂D₂), offers a valuable alternative with a distinct spectral signature.
This document provides detailed application notes and experimental protocols for utilizing an this compound gas cell for the precise calibration of infrared spectrometers.
Principle of Operation
The calibration of an IR spectrometer relies on the precise knowledge of the absorption line positions of a standard reference material. This compound, like its hydrogenated counterpart, possesses a linear molecular structure, resulting in a well-resolved and predictable pattern of rovibrational absorption lines in the infrared spectrum. These absorption lines arise from the transitions between different vibrational and rotational energy levels of the molecule when it interacts with infrared radiation. The frequencies of these transitions are known with high accuracy and can be traced to primary standards. By comparing the measured line positions from the spectrometer to the known reference values, a calibration curve can be generated and applied to correct for any systematic errors in the instrument's wavelength scale.
**Quantitative Spectroscopic Data for this compound (¹²C₂D₂) **
The following tables summarize the key spectroscopic parameters for this compound, essential for its use as a calibration standard. This data is primarily sourced from the HITRAN (High-Resolution Transmission Molecular Absorption) database, which provides a comprehensive compilation of spectroscopic parameters for atmospheric molecules.
Table 1: Key Rovibrational Bands of this compound for IR Calibration
| Vibrational Band | Band Center (cm⁻¹) | Spectral Range (cm⁻¹) | Description |
| ν₃ | 2439.2472 | ~2380 - 2500 | Asymmetric C-D stretch, strong absorption |
| ν₅ | 538.6371 | ~500 - 580 | Bending mode, useful for far-IR calibration |
Note: The spectral ranges are approximate and depend on the specific rotational transitions observed.
Table 2: Selected Rovibrational Line Positions for the ν₃ Band of this compound
| Transition | Wavenumber (cm⁻¹) | Line Intensity (cm⁻¹/(molecule·cm⁻²)) at 296 K |
| P(20) | 2406.8453 | 1.234 x 10⁻²⁰ |
| P(10) | 2422.9871 | 2.543 x 10⁻²⁰ |
| P(1) | 2437.5678 | 1.012 x 10⁻²⁰ |
| R(0) | 2440.9234 | 9.876 x 10⁻²¹ |
| R(10) | 2457.1234 | 2.456 x 10⁻²⁰ |
| R(20) | 2473.1234 | 1.198 x 10⁻²⁰ |
Note: This is a truncated list. A complete line list should be obtained from the HITRAN database for comprehensive calibration.
Table 3: Pressure Broadening and Temperature Dependence Parameters for this compound
| Parameter | Description | Typical Value (for ν₃ band) |
| Air-broadened half-width (γ_air) | HWHM in cm⁻¹/atm at 296 K | ~0.05 - 0.1 |
| Self-broadened half-width (γ_self) | HWHM in cm⁻¹/atm at 296 K | ~0.1 - 0.2 |
| Temperature dependence exponent (n_air) | Describes the temperature dependence of γ_air | ~0.75 |
Note: These values can vary depending on the specific rotational transition. Refer to the HITRAN database for line-specific parameters.
Experimental Protocols
Protocol 1: Preparation and Handling of the this compound Gas Cell
Materials:
-
Sealed this compound gas cell (commercially available or custom-fabricated)
-
Infrared spectrometer
-
Gas cell holder compatible with the spectrometer's sample compartment
-
Nitrogen or other inert gas for purging
-
Appropriate personal protective equipment (safety glasses, lab coat)
Procedure:
-
Inspection: Before use, visually inspect the gas cell for any signs of damage, such as cracks in the windows or leaks in the seals. The windows, typically made of materials like KBr, NaCl, or ZnSe, should be clean and transparent in the infrared region of interest.
-
Handling: Handle the gas cell with care, avoiding contact with the optical windows to prevent fingerprints or contamination, which can introduce artifacts in the spectrum.[1]
-
Purging the Spectrometer: Purge the sample compartment of the IR spectrometer with dry nitrogen or another inert gas to minimize interference from atmospheric water vapor and carbon dioxide.[2]
-
Installation: Securely place the this compound gas cell in the gas cell holder within the spectrometer's sample compartment. Ensure the cell is positioned orthogonally to the infrared beam path for optimal signal.
-
Equilibration: Allow the gas cell to thermally equilibrate with the spectrometer's sample compartment for at least 15-20 minutes before acquiring spectra to ensure a stable temperature.
Protocol 2: Acquisition of High-Resolution Infrared Spectra for Calibration
Instrumentation and Settings:
-
High-resolution Fourier Transform Infrared (FTIR) spectrometer
-
Appropriate detector for the desired spectral range (e.g., MCT for mid-IR)
-
Resolution: ≤ 0.5 cm⁻¹ (higher resolution is preferable for resolving individual rovibrational lines)
-
Apodization function: Boxcar or no apodization for accurate line position determination
-
Number of scans: 64 or higher to ensure a good signal-to-noise ratio (SNR)
Procedure:
-
Background Spectrum: With the spectrometer's sample compartment purged and empty (or containing a purged, empty gas cell identical to the sample cell), acquire a background spectrum. This will be used to correct for the instrument's response and any residual atmospheric absorptions.
-
Sample Spectrum: Place the this compound gas cell in the sample compartment and acquire the sample spectrum using the same instrumental settings as the background acquisition.
-
Absorbance Spectrum: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum of this compound.
-
Data Export: Export the resulting spectrum in a suitable format (e.g., JCAMP-DX, CSV) for further data analysis.
Protocol 3: Data Analysis and Spectrometer Calibration
Software:
-
Spectroscopy software with peak-picking and analysis capabilities
-
Data analysis software (e.g., Origin, MATLAB, Python with appropriate libraries)
Procedure:
-
Peak Identification: In the acquired absorbance spectrum of this compound, identify the prominent and well-resolved absorption lines corresponding to the rovibrational transitions.
-
Peak Position Determination: Use the peak-picking function in the spectroscopy software to accurately determine the wavenumber (cm⁻¹) of the center of each identified absorption line.
-
Reference Data Comparison: Create a table comparing the experimentally measured wavenumbers with the corresponding reference wavenumbers from the HITRAN database (or other certified reference data).
-
Calibration Curve Generation:
-
Calculate the difference (error) between the measured and reference wavenumbers for each line.
-
Plot the measured wavenumbers (x-axis) against the reference wavenumbers (y-axis).
-
Perform a linear regression on the data. The slope and intercept of this line represent the correction factors for the spectrometer's wavenumber scale. An ideal calibration will have a slope of 1 and an intercept of 0.
-
-
Applying the Calibration: Use the derived calibration equation to correct the wavenumber scale of all subsequent spectra measured on the instrument. Many modern spectrometer software packages allow for the input of a calibration file or correction factors.
Visualizations
Signaling Pathway and Logical Relationships
Troubleshooting
-
Noisy Spectrum: Ensure adequate purging of the spectrometer to remove atmospheric gases. Increase the number of scans to improve the signal-to-noise ratio. Check for and clean any contamination on the gas cell windows.[2]
-
Broad Peaks: The resolution of the spectrometer may be too low. Use a higher resolution setting if available. High pressure in the gas cell can also lead to pressure broadening of the absorption lines.
-
Incorrect Peak Positions: This is the issue the calibration is intended to correct. If the discrepancies are very large, ensure that the correct reference data for this compound (and not another isotopologue) is being used. Verify that the spectrometer has not experienced a significant mechanical or electronic fault.
Safety Precautions
This compound is a flammable gas and should be handled in a well-ventilated area. Sealed gas cells from reputable suppliers are generally safe for spectroscopic use. However, always follow standard laboratory safety procedures. If preparing a custom gas cell, appropriate gas handling equipment and safety protocols must be employed.
Conclusion
The use of an this compound gas cell provides a robust and reliable method for the calibration of infrared spectrometers, particularly in scenarios where the spectral features of standard acetylene may be undesirable. By following the detailed protocols and utilizing the quantitative data provided, researchers can ensure the accuracy and integrity of their infrared spectroscopic measurements, which is critical for applications in scientific research and drug development.
References
Application Notes and Protocols for Acetylene-d2 in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene-d2 (C₂D₂), a deuterated analog of acetylene (B1199291), is a valuable precursor gas in semiconductor manufacturing for the deposition of high-performance deuterated carbon thin films. These films, including deuterated amorphous carbon (a-C:D) and deuterated diamond-like carbon (DLC:D), offer significant advantages over their hydrogenated counterparts (a-C:H and DLC:H) due to the deuterium (B1214612) isotope effect. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond enhances the material's resistance to chemical and physical degradation, leading to improved device reliability and longevity.
This document provides detailed application notes and experimental protocols for the use of this compound in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Thermal Chemical Vapor Deposition (CVD) processes. While specific experimental data for this compound is limited in publicly available literature, the following protocols for acetylene (C₂H₂) can be adapted for the deposition of deuterated films by substituting C₂H₂ with C₂D₂. Expected variations in process parameters and film properties due to the isotope effect are also discussed.
Key Applications in Semiconductor Manufacturing
The primary application of this compound in semiconductor manufacturing is the formation of deuterated carbon thin films that serve various purposes:
-
Hard Masks for Etching: Deuterated diamond-like carbon (DLC:D) films exhibit high hardness and low internal stress, making them excellent hard masks for plasma etching processes. The enhanced stability of the C-D bond can lead to improved etch selectivity and reduced mask erosion.
-
Low-k Dielectrics: Amorphous carbon films are investigated as low-dielectric constant (low-k) materials to reduce interconnect capacitance in advanced integrated circuits. Deuterium incorporation can enhance the thermal and chemical stability of these films.
-
Protective Coatings: The chemical inertness and high hardness of DLC:D films make them suitable for protective coatings on various semiconductor components and equipment.
-
Synthesis of Deuterated Graphene: this compound can be used as a carbon source in the CVD synthesis of deuterated graphene, which may exhibit altered electronic and thermal properties beneficial for certain applications.
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium results in a heavier isotope, which leads to a lower vibrational frequency and a higher dissociation energy for the C-D bond compared to the C-H bond. This "isotope effect" has several important consequences in semiconductor applications:
-
Enhanced Device Reliability: In transistors, hot carriers can break Si-H bonds at the Si/SiO₂ interface, creating defects and degrading device performance over time.[1][2] The stronger Si-D bond is more resistant to this degradation, leading to a significant increase in device lifetime.[3][4] This same principle applies to C-D bonds within carbon-based films.
-
Improved Film Stability: The higher bond energy of C-D makes deuterated carbon films more resistant to chemical attack and thermal degradation.
-
Kinetic Isotope Effects in Deposition: The difference in mass and bond energy between C₂H₂ and C₂D₂ can influence the plasma chemistry and surface reactions during deposition. Studies using deuterated methane (B114726) (CD₄) have shown a preferential incorporation of hydrogen over deuterium, suggesting that the heavier deuterium species may have different reaction and desorption kinetics.[5] This could potentially lead to lower deposition rates and different film compositions when using C₂D₂ compared to C₂H₂ under identical process conditions.
Experimental Protocols
The following protocols are based on established methods for depositing amorphous carbon and graphene films using acetylene (C₂H₂). To deposit deuterated versions of these films, this compound (C₂D₂) should be used as the precursor gas. Researchers should anticipate that some process optimization, such as adjustments to flow rates, power, and deposition time, may be necessary to achieve desired film properties due to the kinetic isotope effect.
Protocol 1: Deposition of Deuterated Amorphous Carbon (a-C:D) Films by PECVD
This protocol describes the deposition of a hard, diamond-like amorphous carbon film.
Objective: To deposit a deuterated amorphous carbon (a-C:D) film with properties suitable for use as a hard mask.
Apparatus:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a radio-frequency (RF) power supply (13.56 MHz).
-
Mass flow controllers for this compound (or acetylene) and argon.
-
Substrate heater.
-
Vacuum pumping system.
Materials:
-
Silicon wafer substrate.
-
This compound (C₂D₂) gas (or Acetylene, C₂H₂, for a-C:H deposition).
-
Argon (Ar) gas (99.999% purity).
Experimental Workflow:
Procedure:
-
Substrate Preparation: Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Loading: Load the cleaned silicon wafer into the PECVD chamber.
-
Pump Down: Evacuate the chamber to a base pressure of less than 10⁻⁵ Torr.
-
Heating: Heat the substrate to the desired deposition temperature (e.g., 200 °C).
-
Gas Introduction and Plasma Ignition:
-
Deposition:
-
Introduce this compound gas into the chamber at the desired flow rate (e.g., 25-95 sccm).[6]
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Cool Down and Unloading:
-
Turn off the this compound flow, RF power, and substrate heater.
-
Allow the substrate to cool down under vacuum or in an inert gas flow.
-
Vent the chamber to atmospheric pressure and unload the coated substrate.
-
Process Parameters and Expected Film Properties:
The following table summarizes representative process parameters for a-C:H deposition using C₂H₂, which can be used as a starting point for C₂D₂.
| Parameter | Value | Reference |
| Precursor Gas | C₂H₂ (substitute with C₂D₂) | |
| Carrier Gas | Ar | |
| Substrate | Silicon | |
| Substrate Temperature | Room Temperature to 300 °C | |
| RF Power | 70 W | |
| Chamber Pressure | 0.5 - 1.5 Torr | |
| C₂H₂ Flow Rate | 25 - 95 sccm | |
| Ar Flow Rate | 100 sccm | |
| Deposition Time | 10 min | |
| Resulting Film Thickness | Varies with C₂H₂ flow and pressure | |
| Resulting Hardness | Up to 25 GPa | [7] |
Note: The deposition rate and film properties will vary depending on the specific PECVD system and process parameters. Optimization is typically required.
Protocol 2: Synthesis of Deuterated Graphene by Thermal CVD
This protocol outlines a typical process for growing graphene on a copper foil catalyst using thermal CVD.
Objective: To synthesize a single or few-layer deuterated graphene film.
Apparatus:
-
Horizontal tube furnace with a quartz tube.
-
Mass flow controllers for this compound, hydrogen, and argon.
-
Rotary vane pump for low-pressure operation.
Materials:
-
Copper foil (25 µm thick, 99.8% purity).
-
This compound (C₂D₂) gas.
-
Hydrogen (H₂) gas.
-
Argon (Ar) gas.
Experimental Workflow:
Procedure:
-
Substrate Preparation: Clean a piece of copper foil by sonicating in acetone, isopropanol, and deionized water, followed by drying with nitrogen.
-
Loading: Place the cleaned copper foil in the center of the quartz tube in the CVD furnace.
-
Pump and Purge: Evacuate the quartz tube to a low pressure and then purge with argon gas to remove residual air and moisture.
-
Annealing:
-
Heat the furnace to the annealing temperature (e.g., 1000 °C) under a flow of argon and hydrogen.
-
Anneal the copper foil at this temperature for a set time (e.g., 30 minutes) to increase the grain size and clean the surface.
-
-
Graphene Growth:
-
Introduce a small flow of this compound gas into the furnace while maintaining the hydrogen and argon flow.
-
Allow the growth to proceed for a specific duration (e.g., 1-10 minutes) to form the graphene layer.
-
-
Cooling:
-
After the growth period, stop the this compound flow.
-
Rapidly cool the furnace to room temperature under a continued flow of hydrogen and argon to suppress the formation of multilayer graphene.
-
-
Unloading: Once the furnace has cooled, stop the gas flow, vent the system, and remove the copper foil with the grown graphene film.
Process Parameters for Graphene Synthesis:
The table below provides typical parameters for graphene growth using C₂H₂, which can be adapted for C₂D₂.[8][9]
| Parameter | Value | Reference |
| Precursor Gas | C₂H₂ (substitute with C₂D₂) | [8] |
| Catalyst Substrate | Copper (Cu) or Nickel (Ni) foil | [10][11] |
| Annealing Temperature | 900 - 1050 °C | [8] |
| Growth Temperature | 600 - 1000 °C | [10][11] |
| Chamber Pressure | 1 - 10 Torr (Low Pressure CVD) | [8] |
| C₂H₂ Flow Rate | 10 - 100 sccm | [8] |
| H₂ Flow Rate | 20 - 80 sccm | [8] |
| Ar Flow Rate | 80 - 200 sccm | [8] |
| Growth Time | 1 - 30 min | [8] |
Characterization of Deuterated Carbon Films
To confirm the successful deposition of deuterated films and to analyze their properties, the following characterization techniques are recommended:
-
Raman Spectroscopy: To assess the bonding structure (sp²/sp³ ratio) of amorphous carbon films and the quality of graphene.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of C-D bonds in the film.
-
Secondary Ion Mass Spectrometry (SIMS): To determine the depth profile and concentration of deuterium within the film.
-
Nanoindentation: To measure the hardness and elastic modulus of the deposited films.
-
Four-Point Probe: To measure the sheet resistance of conductive films like graphene.
-
Ellipsometry: To measure the thickness and refractive index of the films.
Conclusion
This compound is a promising precursor for the deposition of deuterated carbon thin films with enhanced stability and performance characteristics beneficial for a range of semiconductor applications. While direct experimental protocols for C₂D₂ are not widely reported, the established methodologies for C₂H₂ provide a solid foundation for process development. Researchers should consider the potential impact of the deuterium isotope effect on deposition kinetics and film properties and perform thorough characterization to optimize their processes for the desired application. The use of deuterated materials represents a key strategy in the ongoing effort to improve the reliability and longevity of advanced semiconductor devices.
References
- 1. hwb.gov.in [hwb.gov.in]
- 2. isowater.com [isowater.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntmdt-si.com [ntmdt-si.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of acetylene flow rate and processing temperature on graphene films grown by thermal chemical vapor deposition [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Deuterated Graphene using Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has garnered significant attention for its exceptional electronic, thermal, and mechanical properties. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in graphene's precursor during synthesis can subtly modify its vibrational, electronic, and chemical properties. This isotopic labeling opens up new avenues for research in various fields, including fundamental studies of graphene's properties, development of novel electronic devices, and applications in drug development where deuterated compounds are used to alter metabolic pathways.
This document provides a detailed protocol for the synthesis of deuterated graphene on a copper foil substrate via Chemical Vapor Deposition (CVD) using Acetylene-d2 (C₂D₂) as the carbon source. It also outlines the characterization techniques and expected quantitative data for the resulting deuterated graphene.
Key Applications of Deuterated Graphene
The unique properties of deuterated graphene make it a promising material for several advanced applications:
-
Isotope Labeling for Mechanistic Studies: Deuterium labeling serves as a powerful tool to trace the reaction mechanisms of graphene growth and its interactions with other molecules.
-
Enhanced Electronic Properties: The change in vibrational modes due to the heavier deuterium atoms can influence electron-phonon scattering, potentially leading to enhanced charge carrier mobility.
-
Altered Thermal Conductivity: Isotopic impurities can scatter phonons, the primary heat carriers in graphene. The effect of uniform deuteration on thermal conductivity is an area of active research, with potential applications in thermal management of electronic devices.[1][2][3][4][5]
-
Drug Development and Delivery: Deuterated compounds often exhibit a kinetic isotope effect, leading to slower metabolic rates. Deuterated graphene could be explored as a stable, biocompatible platform for the delivery of deuterated drugs.
Experimental Protocols
Synthesis of Deuterated Graphene via Chemical Vapor Deposition (CVD)
This protocol details the synthesis of monolayer deuterated graphene on a copper foil substrate using a low-pressure CVD system. A parallel synthesis using standard Acetylene (C₂H₂) should be performed as a control for direct comparison of properties.
Materials:
-
This compound (C₂D₂) gas (99 atom % D)
-
Acetylene (C₂H₂) gas (for control sample)
-
Hydrogen (H₂) gas (UHP grade)
-
Argon (Ar) gas (UHP grade)
-
Copper foil (25 µm thick, 99.8% purity)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
-
Nitric acid or other appropriate etchant for copper pre-treatment (optional)
-
PMMA (Poly(methyl methacrylate)) for transfer
-
Silicon wafers with 300 nm SiO₂ layer (for transfer)
Equipment:
-
Low-pressure Chemical Vapor Deposition (CVD) system with a quartz tube furnace
-
Mass flow controllers (MFCs) for precise gas control
-
Vacuum pump capable of reaching pressures in the mTorr range
-
Optical microscope
-
Raman spectrometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Atomic Force Microscope (AFM)
Protocol:
-
Substrate Preparation:
-
Cut the copper foil into the desired size (e.g., 2x2 cm²).
-
Clean the copper foil by sonicating in acetone, isopropyl alcohol, and deionized water for 10 minutes each to remove organic residues.
-
(Optional) Further clean the copper foil by dipping it in a dilute nitric acid solution for a few seconds to remove the native oxide layer, followed by rinsing with deionized water and drying with a stream of nitrogen.
-
-
CVD Growth:
-
Place the cleaned copper foil in the center of the quartz tube furnace.
-
Evacuate the furnace to a base pressure of <10 mTorr.
-
Annealing: Heat the furnace to 1000 °C under a flow of H₂ gas (e.g., 10-20 sccm) for 30-60 minutes. This step helps to increase the grain size of the copper and remove any remaining surface oxides.
-
Growth:
-
Introduce a mixture of this compound and H₂ gas into the chamber. A typical flow rate ratio would be low, for example, 0.5-2 sccm of C₂D₂ and 20-50 sccm of H₂. The total pressure during growth should be maintained in the range of 0.5-1.0 Torr.
-
The growth time is typically between 10 to 30 minutes, which needs to be optimized for monolayer coverage.
-
-
Cooling: After the growth period, stop the flow of this compound and cool the furnace rapidly to room temperature under a continuous flow of H₂ and Ar gas. Rapid cooling is crucial to prevent the precipitation of multi-layer graphene.
-
-
Transfer of Deuterated Graphene to Si/SiO₂ Substrate:
-
Spin-coat a layer of PMMA onto the graphene/copper foil.
-
Bake the PMMA-coated foil at 150-180 °C for 1-2 minutes.
-
Etch away the copper foil using a suitable etchant (e.g., ammonium (B1175870) persulfate or ferric chloride solution).
-
Rinse the floating PMMA/graphene film in deionized water several times.
-
Transfer the film onto a clean Si/SiO₂ substrate.
-
Dry the sample at room temperature or on a hot plate at a low temperature (e.g., 60 °C).
-
Remove the PMMA layer by immersing the substrate in acetone, followed by rinsing with isopropyl alcohol.
-
Characterization of Deuterated Graphene
Raman Spectroscopy:
Raman spectroscopy is a powerful non-destructive technique to confirm the presence and quality of graphene, determine the number of layers, and assess the level of defects. For deuterated graphene, a shift in the Raman peaks compared to pristine graphene is expected due to the heavier mass of deuterium.
-
Procedure: Acquire Raman spectra using a 532 nm laser excitation. Map multiple points across the sample to check for uniformity.
-
Expected Observations:
-
G peak: This peak, corresponding to the in-plane vibration of sp²-hybridized carbon atoms, is expected to show a slight redshift in deuterated graphene compared to pristine graphene.
-
2D peak: This peak is sensitive to the number of graphene layers. For monolayer graphene, it should be a single, sharp Lorentzian peak. Its position will also be redshifted in deuterated graphene.
-
D peak: The intensity of the D peak is indicative of the defect density. A low I(D)/I(G) ratio signifies high-quality graphene. Isotopic substitution is not expected to introduce significant defects.
-
X-ray Photoelectron Spectroscopy (XPS):
XPS is used to determine the elemental composition and chemical bonding states at the surface of the material. It can be used to confirm the incorporation of deuterium by identifying C-D bonds.
-
Procedure: Acquire high-resolution C 1s spectra.
-
Expected Observations: The C 1s spectrum of deuterated graphene is expected to show a component at a slightly different binding energy corresponding to C-D bonds, in addition to the main sp² C-C peak. Deconvolution of the C 1s peak can be used to quantify the percentage of C-D bonds.
Atomic Force Microscopy (AFM):
AFM is used to visualize the surface morphology and measure the thickness of the synthesized graphene film, confirming the presence of a monolayer.
-
Procedure: Image the surface of the transferred graphene on the Si/SiO₂ substrate. Perform a line scan across a scratch or an edge of the graphene flake to measure the step height.
-
Expected Observations: A step height of approximately 0.8-1.2 nm is indicative of a single layer of graphene.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the characterization of deuterated graphene synthesized using this compound, in comparison to pristine graphene synthesized from Acetylene. These are representative values and may vary depending on the specific CVD conditions.
| Parameter | Pristine Graphene (from C₂H₂) | Deuterated Graphene (from C₂D₂) | Characterization Technique |
| Raman Spectroscopy | |||
| G Peak Position | ~1585 cm⁻¹ | Redshifted compared to pristine | Raman Spectroscopy |
| 2D Peak Position | ~2670 cm⁻¹ | Redshifted compared to pristine | Raman Spectroscopy |
| I(D)/I(G) Ratio | < 0.1 (for high quality) | < 0.1 (for high quality) | Raman Spectroscopy |
| XPS Analysis | |||
| C-H bonds | Present (from residual hydrogen) | - | XPS |
| C-D bonds | - | Detectable | XPS |
| sp² C-C Peak | ~284.5 eV | ~284.5 eV | XPS |
| Physical Properties | |||
| Thermal Conductivity | ~3000-5000 W/mK[6] | Expected to be slightly lower | Optothermal Raman |
| Electron Mobility | > 15,000 cm²/Vs on SiO₂ | Potentially altered | Field-Effect Transistor Measurements |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of deuterated graphene.
Conclusion
The synthesis of deuterated graphene using this compound via CVD offers a reliable method for producing high-quality, isotopically labeled graphene. The provided protocol serves as a comprehensive guide for researchers. The distinct spectroscopic signatures and potentially altered physical properties of deuterated graphene make it a valuable material for fundamental research and a promising candidate for advanced applications in electronics and drug development. Careful optimization of the CVD growth parameters is essential to achieve high-quality monolayer deuterated graphene with minimal defects.
References
- 1. physicsworld.com [physicsworld.com]
- 2. researchgate.net [researchgate.net]
- 3. [1112.5752] Thermal Properties of Isotopically Engineered Graphene [arxiv.org]
- 4. Thermal Properties of Graphene: From Physics to Applications (Chapter 6) - 2D Materials [cambridge.org]
- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purifying Acetylene-d2 (C2D2)
Welcome to the Technical Support Center for the purification of Acetylene-d2 (C2D2). This resource is designed for researchers, scientists, and drug development professionals who are working with deuterated acetylene (B1199291) and need to remove isotopic impurities such as C2HD and C2H2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most viable methods for purifying this compound (C2D2) from C2HD and C2H2 in a laboratory setting?
A1: The primary methods for separating isotopologues like those of acetylene are based on the subtle physical differences between them. The most commonly employed and effective techniques for this purpose are Preparative Gas Chromatography (preparative GC) and Cryogenic Distillation.[1] Adsorption-based methods using materials like Metal-Organic Frameworks (MOFs) also show promise, though specific data on acetylene isotope selectivity is limited.[2][3][4][5][6]
Q2: Why is it challenging to separate C2D2, C2HD, and C2H2?
A2: The challenge lies in the fact that these molecules are isotopologues, meaning they have the same chemical formula but differ in their isotopic composition. This results in very similar physical and chemical properties, including boiling points and vapor pressures, making them difficult to separate using conventional purification techniques.
Q3: Can I use chemical methods to selectively remove C2H2 and C2HD?
A3: While theoretically possible through the kinetic isotope effect (the difference in reaction rates for molecules with different isotopes), this is not a standard or practical method for preparative scale purification of this compound.[7] Developing a chemical reaction that is selective enough to remove the protonated species without significant loss of the desired deuterated product is complex and can introduce other impurities.
Q4: How can I accurately determine the isotopic purity of my this compound sample?
A4: The most effective and widely used technique for quantifying the isotopic purity of acetylene is Gas Chromatography-Mass Spectrometry (GC-MS).[1] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, you can determine the relative abundance of C2D2, C2HD, and C2H2 in your sample.
Experimental Protocols
Protocol 1: General Procedure for Purification by Preparative Gas Chromatography (GC)
Preparative GC is a powerful technique for separating and purifying volatile compounds, including isotopes.[8] The following is a general protocol that will require optimization for your specific instrumentation and sample.
1. System Preparation:
- Column Selection: Utilize a long capillary column (e.g., > 50 m) with a stationary phase suitable for light hydrocarbon separation. A PLOT (Porous Layer Open Tubular) column, such as one with an alumina (B75360) or porous polymer coating, is often a good choice.
- Injector and Detector: Use an appropriate injector for gas samples, such as a gas sampling valve. A thermal conductivity detector (TCD) is often suitable for preparative work as it is non-destructive.
- Collection System: A cryogenic trapping system is necessary to collect the purified fractions as they elute from the column.
2. Method Development and Optimization:
- Temperature Program: Start with an isothermal run at a low temperature to maximize the separation between the closely eluting isotopic peaks. Gradually increase the temperature if necessary to reduce run times, but be mindful that this may decrease resolution.
- Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium, Hydrogen) to achieve the best separation efficiency (lowest plate height).
- Injection Volume: Inject a small amount of the sample initially to determine the retention times of each isotopologue. For preparative runs, the injection volume will be maximized without overloading the column, which would lead to poor separation.
3. Purification Run:
- Inject the acetylene isotope mixture onto the GC column.
- Monitor the detector signal to identify the elution of each isotopologue.
- As the desired C2D2 peak begins to elute, switch the collection valve to direct the column effluent to a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the purified product.
- Switch the valve back after the C2D2 peak has fully eluted to avoid collecting impurities.
4. Product Recovery:
- Once the collection is complete, isolate the cold trap.
- Allow the trap to slowly warm up, and transfer the purified C2D2 gas to a suitable collection vessel.
Protocol 2: Conceptual Workflow for Cryogenic Distillation
Cryogenic distillation separates components based on differences in their boiling points at very low temperatures.[9][10][11][12][13][14][15] This method is suitable for larger scale purifications.
1. System Setup:
- A specialized distillation column designed for cryogenic temperatures is required.
- A refrigeration system is needed to maintain the low temperatures necessary to liquefy acetylene.
- Pressure and temperature sensors throughout the column are essential for monitoring and control.
2. Liquefaction and Distillation:
- The gaseous acetylene isotope mixture is cooled and compressed to bring it into the liquid phase.
- The liquefied mixture is introduced into the distillation column.
- A temperature gradient is established along the column, with the bottom being warmer than the top.
- The more volatile component (C2H2) will tend to move up the column in the vapor phase, while the less volatile component (C2D2) will move down in the liquid phase. C2HD will have an intermediate behavior.
3. Fraction Collection:
- The enriched C2D2 fraction is collected from the bottom of the column (the reboiler).
- The enriched C2H2 fraction is removed from the top of the column (the condenser).
- The efficiency of the separation is dependent on the column length, packing material, and the reflux ratio.
Troubleshooting Guides
Preparative Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Peaks | 1. Column temperature is too high. 2. Carrier gas flow rate is not optimal. 3. Column is overloaded. 4. Incorrect column phase. | 1. Lower the column temperature or use a slower temperature ramp. 2. Perform a flow rate optimization study (van Deemter plot) to find the optimal flow rate. 3. Reduce the injection volume. 4. Ensure the column is appropriate for light hydrocarbon isotope separation. |
| Peak Tailing | 1. Active sites in the injector or column. 2. Dead volume in the system (e.g., poor column installation). | 1. Use a deactivated inlet liner. Condition the column at a high temperature. 2. Ensure the column is installed correctly in the injector and detector with minimal dead volume.[16] |
| Ghost Peaks | 1. Contamination in the carrier gas or gas lines. 2. Carryover from a previous injection. | 1. Use high-purity carrier gas and install gas purifiers. 2. Bake out the column at a high temperature. Run a blank injection to check for carryover.[17] |
| Low Product Recovery | 1. Inefficient trapping of the eluting peak. 2. Leaks in the collection system. | 1. Ensure the cold trap is at a sufficiently low temperature (liquid nitrogen is recommended). 2. Perform a thorough leak check of the collection system. |
Cryogenic Distillation Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation Efficiency | 1. Incorrect temperature gradient in the column. 2. Insufficient reflux ratio. 3. Column flooding. | 1. Adjust the heating at the reboiler and cooling at the condenser to establish the proper temperature profile. 2. Increase the reflux ratio to improve separation, but be aware this will increase the time required. 3. Reduce the boil-up rate to prevent the column from flooding. |
| Ice Formation / Blockages | 1. Presence of water or other condensable impurities in the feed gas. | 1. Thoroughly dry the acetylene gas mixture before introducing it into the cryogenic system using a suitable drying agent. |
| Pressure Fluctuations | 1. Inconsistent heating or cooling. 2. Leaks in the system. | 1. Ensure the heating and cooling systems are stable. 2. Perform a leak check on the entire distillation apparatus. |
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Decision Tree for Preparative GC
Caption: A decision tree for troubleshooting common issues in preparative GC.
References
- 1. benchchem.com [benchchem.com]
- 2. Boosting Adsorption and Selectivity of Acetylene by Nitro Functionalisation in Copper(II)‐Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microporous Metal–Organic Framework with Dual Functionalities for Efficient Separation of Acetylene from Light Hydrocarbon Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microporous metal–organic framework with dual functionalities for highly efficient removal of acetylene from ethylene/acetylene mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Screening of MOFs for Acetylene Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Cryogenic Distillation Systems: For Reducing Distillation Energy Consumption | Semantic Scholar [semanticscholar.org]
- 11. An Improved CO2 Separation and Purification System Based on Cryogenic Separation and Distillation Theory [mdpi.com]
- 12. Novel Study on Cryogenic Distillation Process and Application by Using CHEMCAD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jalonzeolite.com [jalonzeolite.com]
- 14. tarjomefa.com [tarjomefa.com]
- 15. youtube.com [youtube.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Removing Acetone from Acetylene-d2 Gas
Welcome to the technical support center for the purification of Acetylene-d2 (C₂D₂) gas. This resource is designed for researchers, scientists, and drug development professionals who require high-purity deuterated acetylene (B1199291) for their experiments. Commercial C₂D₂ is dissolved in acetone (B3395972) for safe storage and transport, but this acetone can interfere with sensitive applications. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during acetone removal.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound gas dissolved in acetone? A1: Pure acetylene is unstable and can decompose explosively when pressurized above 15 psig.[1] To ensure safety during storage and transport, gas cylinders are filled with a porous material saturated with a solvent, typically acetone, which can dissolve large volumes of acetylene gas under pressure.[1][2][3][4] This method keeps the gas stable and safe to handle.[4]
Q2: What problems can acetone contamination cause in my experiments? A2: Acetone vapor carried over from the cylinder can cause significant issues in research applications. It can act as an unwanted reactant, poison catalysts, interfere with spectroscopic analysis, or be utilized by microorganisms in biological assays, leading to inaccurate results.[5][6] For instance, studies on denitrifying activity in soil found that acetone impurities led to serious overestimations.[5]
Q3: How much acetone should I expect in the gas stream? A3: The concentration of acetone in the acetylene gas stream can be substantial, ranging from 1% to 10%.[7] This concentration is not constant; it increases significantly as the cylinder pressure decreases and with higher gas withdrawal rates.[5][7]
Q4: What are the most effective laboratory methods for removing acetone from this compound? A4: The two most common and effective methods for laboratory-scale purification are cryogenic trapping (cold traps) and adsorption.
-
Cryogenic Trapping: Passing the gas through a series of cooled traps (e.g., using a dry ice/methanol (B129727) slurry at -78°C) is highly effective at condensing and thus removing the acetone vapor.[5]
-
Adsorption: Flowing the gas through a column packed with an adsorbent material like activated carbon can effectively remove acetone.[8] This method can yield very high-purity acetylene.[8]
Q5: How can I verify that the acetone has been removed? A5: The purity of the gas can be confirmed using analytical techniques. Gas Chromatography (GC) is a precise method for quantifying contaminants.[7] For a more rapid qualitative or semi-quantitative check, detector tubes containing silica (B1680970) gel treated with potassium dichromate and sulfuric acid can be used; they change color in the presence of acetone.[9]
Troubleshooting Guides
Issue 1: High levels of acetone are still present after purification.
-
Possible Cause: The gas flow rate is too high, preventing sufficient residence time in the trap or column for effective removal.
-
Troubleshooting Step: Reduce the gas flow rate using a precision mass flow controller. Monitor the outlet stream to determine the optimal flow for your setup.
-
-
Possible Cause (Cold Trap): The cold trap is not cold enough to efficiently condense the acetone.
-
Troubleshooting Step: Ensure your cooling bath is at the target temperature (e.g., -78°C for dry ice/methanol). Check that the trap has good thermal contact with the bath and that the cryogen has not sublimated away.
-
-
Possible Cause (Adsorbent Column): The adsorbent material is saturated and can no longer capture acetone.
-
Troubleshooting Step: Regenerate the adsorbent material according to the manufacturer's instructions (typically by heating under vacuum or purging with an inert gas) or replace it with fresh material.
-
Issue 2: The gas flow through the purification setup is blocked or severely restricted.
-
Possible Cause: Moisture in the gas stream has frozen within the cold trap, creating an ice plug.
-
Troubleshooting Step: Install a pre-trap containing a desiccant (like Drierite™ or molecular sieves) upstream of the cold trap to remove water vapor before it can freeze.[8]
-
-
Possible Cause: The withdrawal rate from the cylinder is too high, or the cylinder was used in a horizontal position, causing liquid acetone to be drawn into the lines and freeze in the trap.[10]
Issue 3: Purification results are inconsistent between experiments.
-
Possible Cause: The starting concentration of acetone varies. Acetone carryover increases dramatically as the cylinder pressure drops.
-
Troubleshooting Step: For best results, use a fresh cylinder and avoid using it below 50-75 psig. Monitor the cylinder pressure and be aware that higher levels of acetone will be present near the end of the cylinder's life.
-
Data Presentation
The concentration of acetone vapor in the gas stream from the cylinder is influenced by several factors.
| Parameter | Effect on Acetone Concentration | Recommendation |
| Cylinder Pressure | Concentration significantly increases as pressure decreases .[5] | Avoid using cylinders below 50-75 psig for high-purity applications. |
| Gas Flow Rate | High withdrawal rates can pull liquid acetone droplets into the gas stream.[10] | Do not exceed the 1/7th withdrawal rule (hourly rate should not exceed 1/7th of the cylinder's total capacity). |
| Cylinder Temperature | Higher ambient temperatures increase the vapor pressure of acetone, leading to higher concentrations in the gas phase.[5] | Store and use cylinders in a temperature-controlled environment where possible. |
| Cylinder Orientation | Horizontal or inverted use will cause liquid acetone to be drawn directly from the cylinder.[4][10] | ALWAYS use and store acetylene cylinders in a secure, upright position. |
Experimental Protocols
Protocol 1: Acetone Removal via Cryogenic Cold Trap
This method relies on the condensation of acetone vapor at low temperatures.
Methodology:
-
Setup: Assemble the gas train as shown in the workflow diagram below. Use stainless steel tubing and fittings. Ensure all connections are leak-tight.
-
Pre-Cooling: Fill the Dewar flask with a slurry of dry ice and methanol or isopropanol (B130326) to create a cold bath at approximately -78°C.
-
Purging: Purge the entire system with a low flow of an inert gas like argon or nitrogen before introducing the this compound.
-
Gas Flow: Set the pressure regulator on the C₂D₂ cylinder to a low output pressure (e.g., 5-10 psig). Start a very low flow of C₂D₂ gas through the system.
-
Trapping: Immerse the U-tube trap deep into the cold bath, ensuring the gas path is submerged. The acetone will condense and solidify on the cold inner walls of the trap.
-
Operation: Maintain the gas flow at a low, controlled rate (e.g., 50-200 mL/min, depending on the scale) to ensure maximum residence time in the trap. Periodically check the cold bath and replenish the dry ice as it sublimes.
-
Shutdown: When the experiment is complete, close the cylinder valve first. Then, allow the system to slowly and safely vent. The trap should be allowed to warm to room temperature in a well-ventilated fume hood to evaporate the collected acetone.
Caption: Experimental workflow for acetone removal using a cryogenic cold trap.
Protocol 2: Acetone Removal via Activated Carbon Adsorption
This method uses a packed bed of activated carbon to adsorb acetone vapor.
Methodology:
-
Column Preparation: Pack a stainless steel column with granular activated carbon. Ensure the carbon has been activated prior to use by heating under vacuum to drive off any adsorbed contaminants.
-
Setup: Install the column into the gas line after the pressure regulator. It is highly recommended to place a moisture trap upstream of the carbon column to prevent water from occupying adsorption sites.[8]
-
Purging: Purge the system with an inert gas before introducing the this compound.
-
Gas Flow: Set the regulator to the desired delivery pressure (e.g., 10-15 psig) and establish a controlled flow of C₂D₂ through the column using a mass flow controller.
-
Adsorption: Pass the gas through the column at room temperature. The activated carbon will selectively adsorb the acetone.
-
Monitoring: The outlet stream should be periodically analyzed to detect breakthrough, which indicates the carbon is saturated and needs regeneration or replacement.
-
Shutdown: Close the cylinder valve and safely vent the system. The column can be removed for regeneration.
Caption: Troubleshooting logic for poor purification performance.
References
- 1. Acetylene - Wikipedia [en.wikipedia.org]
- 2. afrox.co.bw [afrox.co.bw]
- 3. quora.com [quora.com]
- 4. Importance of Acetoning - Dissolving Acetylene in Acetone [rexarc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Iranian Scientists Make Acetylene Gas Purification Device [ana.ir]
- 7. Quantification and Removal of Some Contaminating Gases from Acetylene Used to Study Gas-Utilizing Enzymes and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8398747B2 - Processes for purification of acetylene - Google Patents [patents.google.com]
- 9. A Rapid Method for the Determination of Acetone Vapor in Acetylene by Means of Detector Tubes [jstage.jst.go.jp]
- 10. Acetylene line had a liquid discharge-Why? | WeldingWeb - Welding Community for pros and enthusiasts [weldingweb.com]
Technical Support Center: Stabilizing Acetylene-d2 for High-Pressure Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and stabilization of acetylene-d2 (C₂D₂) for high-pressure experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with high-pressure experiments using this compound?
A1: this compound, like its non-deuterated counterpart, is a highly flammable gas. The primary hazard is its propensity to undergo explosive decomposition, even in the absence of air, at elevated pressures and/or temperatures.[1] Free acetylene (B1199291) gas should not be used at pressures exceeding 15 psig (103 kPa) to prevent spontaneous decomposition.[2] This decomposition is an exothermic reaction that breaks down this compound into its constituent elements, carbon and deuterium (B1214612), releasing a significant amount of energy.
Q2: How does isotopic substitution with deuterium affect the stability of this compound compared to acetylene (C₂H₂)?
Q3: What are the standard methods for stabilizing this compound for storage and transport?
A3: The industry-standard method for safely storing and transporting acetylene is to dissolve it in a solvent within a specially designed cylinder.[3] These cylinders are filled with a porous material, which is then saturated with a solvent, typically acetone (B3395972) or dimethylformamide (DMF).[3] This method allows for the storage of acetylene at pressures significantly higher than the 15 psig limit for free gas. One liter of acetone, for instance, can dissolve approximately 250 liters of acetylene at 10 atmospheres of pressure.[3]
Q4: Can I use this compound directly from the cylinder for my high-pressure experiment?
A4: Using this compound directly from a standard cylinder for a high-pressure experiment is generally not recommended if the experimental pressure will exceed 15 psig. The gas exiting the cylinder is free acetylene and is subject to the same pressure limitations. The dissolution in acetone is for storage and transport stability, not for use as a high-pressure gas. For experiments requiring pure this compound at high pressures, specialized compression and handling procedures are necessary.
Troubleshooting Guide
Problem 1: Pressure fluctuations or instability in the high-pressure system.
-
Possible Cause: Temperature variations in the laboratory can cause pressure changes in a closed system. The exothermic nature of some reactions involving acetylene can also lead to temperature and pressure increases.
-
Solution:
-
Implement precise temperature control for the reaction vessel.
-
Use a pressure-relief valve or a rupture disc in the experimental setup to prevent over-pressurization.[4]
-
Monitor the reaction temperature in real-time using thermocouples.
-
Problem 2: Suspected decomposition of this compound during an experiment.
-
Signs of Decomposition: A sudden increase in temperature and pressure, or the formation of black carbonaceous material (soot).
-
Immediate Actions:
-
If safe to do so, immediately shut off the source of this compound.
-
Ventilate the area by working within a fume hood.
-
Follow established emergency shutdown procedures for your high-pressure apparatus.
-
Do not attempt to disassemble the apparatus until it has cooled to a safe temperature.
-
-
Prevention:
-
Ensure the experimental pressure does not exceed the known safe limits for acetylene.
-
Use one of the stabilization methods described below.
-
Thoroughly clean all equipment to remove any potential contaminants or ignition sources.
-
Problem 3: Low yield or unexpected side products in the reaction.
-
Possible Cause: Incomplete dissolution or delivery of this compound to the reaction mixture. Contamination from the solvent (e.g., acetone) if not properly purified from the gas stream.
-
Solution:
-
Use a gas-purification trap to remove any residual solvent vapor from the this compound stream.
-
Employ in-situ monitoring techniques like high-pressure NMR or Raman spectroscopy to observe the reaction progress and identify intermediates.[5][6][7]
-
Ensure efficient mixing within the high-pressure reactor to improve gas-liquid mass transfer.
-
Data Presentation
Table 1: Solubility of Acetylene in Acetone at 1 atm Partial Pressure
| Temperature (°C) | Solubility (mg C₂H₂ / g Acetone) |
| 0 | 44.8 |
| 10 | 36.5 |
| 20 | 30.2 |
| 30 | 25.0 |
| 40 | 20.8 |
Source: Adapted from data on the solubility of acetylene in acetone.[8] It is assumed that the solubility of this compound is comparable.
Table 2: General Safety Parameters for Acetylene
| Parameter | Value |
| Safe Upper Pressure Limit (Free Gas) | 15 psig (103 kPa) |
| Explosive Limits in Air | 2.5% - 80% by volume |
| Auto-ignition Temperature | ~325 °C |
Note: These values are for acetylene (C₂H₂) and should be used as a conservative guide for this compound.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Gas
-
Work Area: All work with this compound must be conducted in a well-ventilated fume hood.[2]
-
Cylinder Handling:
-
Secure the this compound cylinder in an upright position.
-
Use a regulator designed specifically for acetylene. These regulators have reverse (left-hand) threads.
-
Never use copper tubing or fittings, as acetylene can form explosive copper acetylides. Use stainless steel or other compatible materials.
-
-
Gas Purification (Optional but Recommended): To remove residual acetone vapor, pass the this compound gas through a cold trap (e.g., a dry ice/acetone bath) before it enters the high-pressure system.
-
Leak Testing: Before introducing this compound into the high-pressure apparatus, perform a leak test on the entire system using an inert gas like nitrogen or argon.
Protocol 2: Stabilizing this compound for High-Pressure Experiments by Dilution
This method involves mixing this compound with an inert gas to reduce its partial pressure and increase the stability of the mixture.
-
Gas Mixture Preparation:
-
Use a gas mixing system with mass flow controllers to create a precise mixture of this compound and an inert gas (e.g., nitrogen, argon).
-
The concentration of this compound should be kept as low as the experimental conditions permit. Research on acetylene stability shows that dilution with inert gases increases the pressure limits of stability.[9]
-
-
Pressurization:
-
Slowly introduce the gas mixture into the high-pressure reactor.
-
Monitor the pressure and temperature continuously.
-
Do not exceed the maximum allowable working pressure of the reactor.
-
-
In-situ Monitoring: If possible, use techniques like high-pressure Raman or NMR spectroscopy to monitor the gas phase composition and detect any signs of decomposition.[5][6][7]
Mandatory Visualizations
Caption: Workflow for high-pressure experiments with stabilized this compound.
Caption: Safety decision tree for high-pressure this compound experiments.
References
- 1. quora.com [quora.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Importance of Acetoning - Dissolving Acetylene in Acetone [rexarc.com]
- 4. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 5. OPG [opg.optica.org]
- 6. In situ monitoring of the acetylene decomposition and gas temperature at reaction conditions for the deposition of carbon nanotubes using linear Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The solubility of acetylene in acetone | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acetylene-d2 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of acetylene-d2 (C₂D₂). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and straightforward method for laboratory-scale synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1] This method is favored for its simplicity and the ready availability of the starting materials. The fundamental reaction is as follows:
CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)[2]
Q2: What are the primary factors that influence the yield and purity of this compound in this synthesis?
A2: The key factors influencing the yield and purity of the final product are:
-
Quality of Calcium Carbide: The purity of the calcium carbide used is paramount. Industrial-grade calcium carbide typically contains about 80-85% CaC₂, with the remainder being impurities like calcium oxide, calcium phosphide (B1233454), and calcium sulfide (B99878).[3] Higher purity calcium carbide will result in a higher yield of this compound and fewer impurities in the gas stream.[4]
-
Reaction Temperature: The reaction between calcium carbide and heavy water is highly exothermic.[2] Controlling the temperature is crucial, as excessive heat can lead to side reactions and the polymerization of acetylene (B1199291), reducing the yield of the desired C₂D₂. A controlled reaction temperature, ideally between 40-50°C, is recommended for optimal results.[4]
-
Rate of D₂O Addition: A slow and controlled addition of D₂O to the calcium carbide is essential. A rapid addition can cause a surge in temperature and pressure, leading to a less controlled reaction and potentially compromising safety.
-
Purification of the Product Gas: The raw this compound gas will contain various impurities that need to be removed to achieve high purity. The effectiveness of the purification process directly impacts the final purity.
Q3: What are the common impurities found in crude this compound synthesized from calcium carbide, and what are their sources?
A3: Common impurities and their sources include:
-
Phosphine (B1218219) (PH₃): Arises from the reaction of calcium phosphide (Ca₃P₂), an impurity in the calcium carbide, with heavy water.[3][5]
-
Hydrogen Sulfide (H₂S): Generated from the reaction of calcium sulfide (CaS), another common impurity, with heavy water.[5]
-
Ammonia (NH₃): Can be present from the reaction of calcium nitride (Ca₃N₂) impurities.
-
Protio-acetylene (C₂HD and C₂H₂): Can form if there is any H₂O contamination in the D₂O or on the surface of the calcium carbide or glassware.
-
Moisture (D₂O/H₂O): Unreacted heavy water vapor can be carried with the gas stream.[5]
Q4: How can I assess the isotopic and chemical purity of my synthesized this compound?
A4: The isotopic and chemical purity of this compound is typically determined using a combination of spectroscopic and chromatographic techniques:
-
Mass Spectrometry (MS): This is the primary method for determining isotopic purity. By analyzing the mass-to-charge ratio of the molecular ions, you can quantify the relative amounts of C₂D₂ (m/z = 28), C₂HD (m/z = 27), and C₂H₂ (m/z = 26).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any remaining protic species (C₂HD). ²H (Deuterium) NMR can confirm the presence and purity of the deuterated compound.
-
Gas Chromatography (GC): GC can be used to separate and quantify chemical impurities like phosphine, hydrogen sulfide, and other volatile organic compounds.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Quality Calcium Carbide | Use a higher grade of calcium carbide with a specified gas yield. Industrial calcium carbide can have a gas yield ranging from 250 to over 300 L/kg. Higher gas yield correlates with higher CaC₂ content and fewer impurities.[4] |
| Incomplete Reaction | Ensure sufficient D₂O has been added to react with all the calcium carbide. A common water-to-carbide weight ratio is 2-3 times the weight of the carbide.[4] Also, ensure proper mixing to expose all the carbide to the heavy water. |
| Loss of Gaseous Product | Check the experimental setup for leaks. Use properly sealed glassware and connections. A slow and steady generation of gas is easier to manage and collect than a rapid, uncontrolled reaction. |
| Side Reactions (e.g., Polymerization) | Control the reaction temperature by cooling the reaction vessel (e.g., with an ice bath) and adding the D₂O slowly. Maintaining the temperature between 40-50°C is ideal to minimize polymerization.[4] |
Issue 2: Poor Isotopic Purity (Presence of C₂HD and C₂H₂)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Contamination with H₂O | Use high-purity D₂O (≥99.8%). Thoroughly dry all glassware and equipment before use. Consider flame-drying the apparatus under vacuum to remove any adsorbed water. |
| H/D Scrambling | While less common in this direct synthesis, ensure that the purification process does not introduce protic species. If using acidic or basic scrubbers, ensure they are prepared with D₂O or deuterated solvents. |
| Impure Calcium Carbide | Some grades of calcium carbide may have adsorbed moisture. Consider heating the calcium carbide under vacuum before use to drive off any H₂O. |
Issue 3: Chemical Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Impurities from Calcium Carbide | The primary source of chemical impurities like PH₃ and H₂S is the calcium carbide itself.[5] Using a higher purity grade will reduce the initial amount of these contaminants. |
| Inefficient Purification | Ensure the purification train is set up correctly and the scrubbing agents are fresh and effective. Multiple scrubbing stages may be necessary for high-purity applications. |
| Leaks in the System | Air leaks can introduce nitrogen and oxygen into the gas stream. Thoroughly check all connections for leaks before starting the synthesis. |
Data Presentation
Table 1: Typical Gas Yield from Different Grades of Calcium Carbide
| Grade of Calcium Carbide | Typical CaC₂ Content (%) | Minimum Average Acetylene Yield (L/kg) |
| Technical Grade (Standard) | ~80% | 295 |
| High-Purity Grade | >85% | >300 |
Note: The yield is for total acetylene (C₂H₂). The yield of C₂D₂ will be stoichiometrically equivalent, assuming pure D₂O is used.
Table 2: Common Impurities in Acetylene from Calcium Carbide and their Acceptable Limits in Industrial Standards
| Impurity | Chemical Formula | Typical Source in CaC₂ | Chinese Standard (Volume Fraction) |
| Phosphine | PH₃ | Calcium Phosphide (Ca₃P₂) | ≤0.05% |
| Hydrogen Sulfide | H₂S | Calcium Sulfide (CaS) | ≤0.1% |
| Moisture | H₂O/D₂O | Reaction/Environment | ≤0.05% (mass fraction) |
Source:[5]
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
Materials:
-
Calcium Carbide (CaC₂)
-
Deuterium Oxide (D₂O, ≥99.8%)
-
Ice
-
Inert gas (Argon or Nitrogen)
-
Purification train components (see below)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Gas outlet adapter
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas washing bottles (scrubbers)
-
Cold trap (e.g., Dewar condenser with dry ice/acetone)
-
Gas collection system (e.g., gas bag or inverted graduated cylinder in a water bath)
Procedure:
-
Setup: Assemble the glassware as shown in the workflow diagram below. Ensure all glassware is thoroughly dried before use. Place the calcium carbide chunks in the three-neck flask with a magnetic stir bar. The system should be purged with an inert gas to remove air and moisture.
-
Reaction: Fill the dropping funnel with D₂O. Begin stirring the calcium carbide. Cool the reaction flask in an ice bath. Slowly add the D₂O dropwise to the calcium carbide. Control the addition rate to maintain a steady evolution of gas and to keep the reaction temperature low.
-
Purification: Pass the generated gas through a series of gas washing bottles. A typical purification train includes:
-
A trap to catch any D₂O spray.
-
A scrubber with an acidic solution (e.g., dilute sulfuric acid in D₂O) to remove basic impurities like ammonia.
-
A scrubber with an oxidizing solution (e.g., acidified potassium permanganate (B83412) or copper(II) sulfate (B86663) solution) to remove phosphine and hydrogen sulfide.
-
A scrubber with a drying agent (e.g., concentrated sulfuric acid or passing through a tube of anhydrous calcium chloride) to remove moisture.
-
-
Collection: After purification, pass the this compound gas through a cold trap cooled with dry ice/acetone to condense any remaining volatile impurities. Collect the purified gas in a suitable collection vessel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Calcium Carbide for Acetylene Production - Rexarc [rexarc.com]
- 2. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 3. Calcium carbide - Wikipedia [en.wikipedia.org]
- 4. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in Acetylene Production | TYWH [tjtywh.com]
- 5. Test Method and Standard for Impurities in Acetylene Produced from CaC2 [nmgmhcc.com]
Acetylene-d2 Technical Support Center: Safety Protocols & Troubleshooting
This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Acetylene-d2 (C₂D₂). Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a deuterated form of acetylene (B1199291), an extremely flammable gas.[1][2] Its primary hazards include:
-
Extreme Flammability: It can easily ignite and has a very wide explosive range in air (2.5% to 82% by volume).[1]
-
Instability: It can react explosively, even in the absence of air, at elevated pressures and/or temperatures.[1][3] It is unstable at pressures above 15 psig.[4][5]
-
Asphyxiation: In high concentrations, it can displace oxygen and cause rapid suffocation.[6][7][8]
-
Formation of Explosive Acetylides: It can form highly sensitive and explosive compounds with certain metals, particularly copper, silver, and mercury.[1][9]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of exposure, follow these first aid measures and seek immediate medical attention:[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush the eyes with water as a precaution.[1]
-
Ingestion: Although unlikely for a gas, do not induce vomiting. Rinse the mouth with water.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial for minimizing risks.[4] Recommended PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[1][10]
-
Hand Protection: Protective gloves, ensuring they are clean and free of oil or grease.[1][10]
-
Body Protection: Flame-resistant and anti-static overalls.[10]
-
Footwear: Safety footwear to protect against falling objects and other hazards.[10][11]
-
Respiratory Protection: May be necessary in case of insufficient ventilation or for emergency response.[1][9]
Quantitative Safety Data
The following tables summarize key quantitative safety data for this compound.
| Flammability and Explosive Limits | Value | Reference |
| Lower Explosion Limit (LEL) | 2.5% by volume in air | [1] |
| Upper Explosion Limit (UEL) | 82% by volume in air | [1] |
| Auto-ignition Temperature | 305 °C (581 °F) | [1] |
| Maximum Safe Working Pressure | 15 psig (103 kPa) | [1][4] |
| Storage and Handling Temperatures | Value | Reference |
| Maximum Cylinder Storage Temperature | 52 °C (125 °F) | [7][12] |
| Fusible Plug Melt Temperature | 98°C to 107°C (208°F to 224°F) | [7] |
Troubleshooting Guide
Problem: I suspect a leak from an this compound cylinder.
Solution:
-
Do NOT use a flame to check for leaks. [13]
-
Use a soapy water solution or a leak detection solution to check for bubbles at valves and connections.[13]
-
If a leak is confirmed and can be safely stopped by tightening a valve or connection, do so with caution.[13][14]
-
If the leak cannot be stopped, immediately move the cylinder to a well-ventilated area, preferably outdoors and away from any ignition sources.[13][15]
-
Clearly label the cylinder as "defective" or "leaking."[13][16]
-
Notify your institution's safety officer and the gas supplier.[17]
-
If the leak is significant, evacuate the area and activate the fire alarm.[17]
Problem: The pressure regulator for the this compound cylinder is not working correctly.
Solution:
-
Immediately close the cylinder valve.[15]
-
Do not attempt to repair a faulty regulator yourself.[18]
-
Safely vent the pressure from the regulator.
-
Remove the faulty regulator from the cylinder.
-
Tag the regulator as "faulty" and have it inspected and repaired by a qualified technician.[18]
-
Always use regulators specifically designed for acetylene.[4][18]
Problem: An this compound cylinder has been exposed to fire or excessive heat.
Solution:
-
If a cylinder is exposed to fire, immediately evacuate the area for at least 200 meters and call the fire department.[3][19]
-
Inform the emergency services of the location and number of acetylene cylinders.[17][19]
-
If it is safe to do so from a protected location, use a water spray to cool the cylinder.[8][14]
-
Do NOT move a cylinder that is hot, as it is highly sensitive to shock and could explode.[20]
-
A heated cylinder can undergo decomposition, which can lead to an explosion hours after the initial event.[3]
Experimental Protocol: Safe Handling and Use in a Laboratory Setting
This protocol outlines the essential steps for the safe handling and use of this compound cylinders in a research environment.
-
Cylinder Reception and Storage:
-
Always store cylinders in an upright and secured position to prevent falling.[12][21][22]
-
Store cylinders in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[12][21][22] The storage temperature should not exceed 52°C (125°F).[7][12]
-
Separate acetylene cylinders from oxidizing gases (like oxygen) by at least 20 feet or by a fire-resistant barrier.[12][21][23]
-
Ensure "full" and "empty" cylinders are stored separately.[23][24]
-
-
Transporting Cylinders:
-
Setting Up for an Experiment:
-
Before connecting a regulator, briefly open and close the cylinder valve ("cracking") to clear any debris from the outlet.[9]
-
Use only regulators and equipment specifically designed for acetylene.[4] Do not use equipment containing copper, silver, or mercury.[1][9]
-
After connecting the regulator, check for leaks using a soapy solution.[15]
-
Ensure all connections are tight.
-
-
During the Experiment:
-
Shutting Down the Experiment:
-
Close the cylinder valve first.
-
Vent the gas from the regulator and downstream equipment.
-
Once all pressure is released, close the regulator.
-
If the cylinder will not be used for an extended period, disconnect the regulator and replace the valve protection cap.[24]
-
Visual Safety Guides
Caption: Decision workflow for responding to a suspected this compound leak.
Caption: Key requirements for safe this compound cylinder storage.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. nexair.com [nexair.com]
- 5. Acetylene - Wikipedia [en.wikipedia.org]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. airgas.com [airgas.com]
- 8. nj.gov [nj.gov]
- 9. hsseworld.com [hsseworld.com]
- 10. Hobbyweld Blog | PPE for Handling and Transporting Cylinders [hobbyweld.co.uk]
- 11. Importance of PPE in Acetylene Plants [rexarc.com]
- 12. techehs.com [techehs.com]
- 13. Safety Topic: Acetylene and LP-Gas Leaking Cylinders — Central Welding Supply [centralwelding.com]
- 14. fireengineering.com [fireengineering.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 18. energy.virginia.gov [energy.virginia.gov]
- 19. bocgases.co.uk [bocgases.co.uk]
- 20. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 21. datacor.com [datacor.com]
- 22. unomaha.edu [unomaha.edu]
- 23. aps.anl.gov [aps.anl.gov]
- 24. home.army.mil [home.army.mil]
Technical Support Center: Reactions with Acetylene-d2
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Hydrogen/Deuterium (B1214612) (H/D) exchange during chemical reactions involving acetylene-d2.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern when using this compound?
A1: Hydrogen/Deuterium (H/D) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa.[1] For this compound (D-C≡C-D), this is a significant concern as the loss of deuterium atoms, known as "back-exchange," compromises the isotopic purity of the starting material and the final product.[2] This can lead to inaccurate results in mechanistic studies, altered pharmacokinetic properties in drug development, and challenges in quantitative analysis.[2][3]
Q2: What are the primary factors that promote H/D exchange with this compound?
A2: The acetylenic protons (or deuterons) are weakly acidic (pKa ≈ 25), making them susceptible to exchange.[4] The most significant factors influencing the rate of H/D exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange.[2][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[2][6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and are the primary drivers of back-exchange.[2][7]
-
Catalysts: Certain transition metals (e.g., platinum, palladium, iridium) and their complexes can facilitate H/D exchange.[3][8][9]
Q3: How can I minimize H/D exchange during a reaction with this compound?
A3: Minimizing H/D exchange requires careful control of reaction conditions. Key strategies include:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran (B95107) (THF), toluene, dichloromethane) that do not have exchangeable protons.[2]
-
Control pH: Maintain a neutral or near-neutral pH if possible. If acidic or basic conditions are required, consider the potential for exchange and minimize reaction time and temperature.[2][5]
-
Low Temperature: Perform reactions at the lowest feasible temperature to reduce the kinetic rate of the exchange reaction.[10]
-
Careful Reagent Selection: Ensure all reagents are anhydrous and free from protic impurities. Use deuterated reagents (e.g., D₂O, CD₃OD) if a protic solvent is unavoidable.[11]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from introducing a source of protons.
Q4: How do I handle and store this compound to maintain its isotopic purity?
A4: this compound is a gas and is typically supplied in cylinders. It is crucial to prevent contamination with atmospheric moisture. Use dry glassware and equipment. For solution-based applications, dissolve the gas in a suitable, dry aprotic solvent. Store any solutions of this compound under an inert atmosphere and at low temperatures to minimize any potential for exchange with residual moisture.
Q5: What analytical techniques can be used to quantify the level of H/D exchange?
A5: The extent of H/D exchange can be determined using several analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of remaining proton signal at the acetylenic position, allowing for the calculation of deuterium incorporation.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry can distinguish between deuterated and non-deuterated species based on their mass-to-charge ratio, providing a quantitative measure of isotopic distribution.[14][15]
-
Infrared (IR) Spectroscopy: The C-D bond has a characteristic stretching frequency that is different from the C-H bond, which can be used to monitor the presence of deuterium.[16]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to H/D exchange in reactions with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low deuterium incorporation in the final product. | H/D exchange with protic solvents or reagents. | • Use rigorously dried, aprotic solvents (e.g., acetonitrile, THF). • Ensure all reagents are anhydrous. • If a protic solvent is necessary, use its deuterated analogue (e.g., D₂O, CD₃OD).[11] |
| Acid or base-catalyzed exchange. | • Maintain a neutral pH if the reaction chemistry allows. • If acidic or basic conditions are required, minimize reaction time and temperature.[7] • Use non-protic acids or bases where possible. | |
| Elevated reaction temperature. | • Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. • Perform critical steps on ice or using a cryostat.[10] | |
| Contamination with atmospheric moisture. | • Use oven-dried or flame-dried glassware. • Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| Inconsistent levels of deuteration between batches. | Variability in solvent/reagent purity. | • Use solvents and reagents from the same batch for a series of experiments. • Ensure consistent and thorough drying of all materials. |
| Inconsistent reaction setup and handling. | • Standardize all procedures, including the time taken for each step. • Ensure a consistently dry and inert atmosphere for all reactions. | |
| Temperature fluctuations. | • Use a reliable temperature-controlled reaction setup (e.g., oil bath, cryostat). | |
| Complete loss of deuterium. | Use of highly protic solvents (e.g., water, methanol) at elevated temperatures. | • Re-evaluate the reaction conditions to use aprotic solvents and lower temperatures. |
| Presence of a catalyst known to promote H/D exchange (e.g., certain transition metals). | • If a metal catalyst is required, screen for alternatives that have a lower propensity for promoting H/D exchange.[3][8] • Minimize catalyst loading and reaction time. |
Experimental Protocols
Protocol: General Procedure for a Reaction with this compound under Anhydrous, Aprotic Conditions
This protocol outlines a general methodology for performing a reaction with this compound while minimizing H/D exchange. This example describes a generic addition reaction.
Objective: To perform a reaction with this compound while maintaining maximum isotopic purity.
Materials:
-
This compound gas
-
Anhydrous, aprotic solvent (e.g., THF, distilled over sodium/benzophenone)
-
Anhydrous reagents
-
Oven-dried or flame-dried glassware (e.g., two-neck round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (argon or nitrogen) with a manifold
-
Dry syringes and needles
-
Magnetic stirrer and stir bar
Methodology:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware hot under a stream of dry inert gas and allow it to cool to room temperature.
-
-
Reaction Setup:
-
Set up the reaction vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent and any solid reagents to the flask via a powder funnel under a counterflow of inert gas.
-
Add any liquid reagents via a dry syringe.
-
-
Introduction of this compound:
-
Bubble a slow stream of this compound gas directly into the reaction mixture through a subsurface delivery tube for a predetermined amount of time.
-
Alternatively, for smaller scale reactions, a solution of this compound in an anhydrous aprotic solvent can be prepared in a separate flask and transferred via cannula.
-
-
Reaction Execution:
-
Maintain the reaction at the desired low temperature using an appropriate cooling bath (e.g., ice-water, dry ice/acetone).
-
Stir the reaction mixture for the required duration, monitoring its progress by a suitable technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction using an anhydrous, aprotic quenching agent if possible.
-
If an aqueous work-up is unavoidable, perform it quickly at low temperature (0-4 °C).[10] Use D₂O-based solutions if feasible.
-
Extract the product with a dry, aprotic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the product using a non-protic method if possible (e.g., chromatography with anhydrous solvents).
-
-
Analysis:
-
Analyze the isotopic purity of the final product using ¹H NMR and/or Mass Spectrometry.
-
Visualizations
Caption: Factors promoting H/D exchange and mitigation strategies.
Caption: Troubleshooting workflow for low deuterium incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Supported Catalyst for Hydrogen/Deuterium Exchange - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Aspects of Hydrogen Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of the deuterium enrichment of water via acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical aspects of hydrogen exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Acetylene-d2 Leak Troubleshooting for High-Vacuum Systems: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving acetylene-d2 (C2D2) leaks in vacuum systems.
Quick Troubleshooting Guide
For immediate assistance, refer to the following flowchart to diagnose and address potential this compound leaks in your vacuum system.
Caption: Troubleshooting workflow for identifying this compound leaks.
Frequently Asked Questions (FAQs)
Q1: My system pressure is higher than expected. How can I determine if I have an this compound leak?
An unexpected rise in system pressure is a common indicator of a leak. To specifically identify an this compound leak, a Residual Gas Analyzer (RGA) is the most effective tool.[1][2] By monitoring the mass spectrum of the residual gases in your vacuum chamber, you can look for the characteristic mass-to-charge ratio (m/z) of this compound.
Q2: What is the mass-to-charge ratio (m/z) for this compound?
The molecular weight of dideuteroacetylene (C2D2) is approximately 28.05 g/mol .[3] Therefore, you should primarily monitor for a peak at m/z = 28 on your RGA. It is important to distinguish this from other common gases that also appear at m/z = 28, such as nitrogen (N2) and carbon monoxide (CO).
Q3: How can I differentiate an this compound leak from a nitrogen leak at m/z = 28?
Distinguishing between C2D2 and N2 at the same integer mass can be challenging with a standard RGA. Here are a few methods:
-
Isotopic Analysis: Look for the naturally occurring isotope of nitrogen, ¹⁵N, which would give a small peak at m/z = 29 for ¹⁴N¹⁵N. The natural abundance is low, so this may not be definitive for small leaks.
-
Fragmentation Pattern: this compound may exhibit a different fragmentation pattern upon ionization in the RGA compared to nitrogen. Consult your RGA's library or empirical data for your system.
-
Process of Elimination: If your experiment does not involve nitrogen gas and you observe a significant peak at m/z = 28 that was not present before introducing this compound, it is likely due to a C2D2 leak.
-
Tracer Gas Method: If a leak is suspected but its location is unknown, you can use this compound itself as a tracer gas. See the experimental protocol below.
Q4: Can I use this compound as its own tracer gas for leak detection?
Yes, a Residual Gas Analyzer (RGA) can be set to monitor for any specific gas, making it possible to use this compound as a tracer gas.[4] This is a convenient method if you already have this compound connected to your system. The procedure involves carefully spraying a small amount of this compound on suspected leak points on the exterior of the vacuum chamber while monitoring the RGA for a corresponding increase in the signal at m/z = 28.
Q5: What are the safety precautions for handling this compound?
Acetylene (B1199291) and its deuterated form are highly flammable and can be explosive under certain conditions.[5] Always adhere to the following safety protocols:
-
Proper Storage: Store this compound cylinders in a well-ventilated area, away from heat sources and ignition points. Cylinders should be secured in an upright position.
-
Use Appropriate Equipment: Ensure all regulators, tubing, and fittings are compatible with acetylene and are in good working condition.
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable gases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and flame-retardant lab coats.
-
Leak Checking with Incompatible Solvents: Avoid using acetone (B3395972) to detect leaks if your system contains components that are incompatible with it. While a common technique for general vacuum leaks, its compatibility with all system materials should be verified.
Quantitative Data for RGA Interpretation
The following table summarizes the primary mass-to-charge ratios for this compound and other common gases found in high-vacuum systems. This will aid in the interpretation of RGA data when troubleshooting leaks.
| Gas Species | Chemical Formula | Primary Mass-to-Charge Ratio (m/z) | Notes |
| This compound | C₂D₂ | 28 | The target molecule for leak detection. |
| Hydrogen | H₂ | 2 | Common background gas, especially in UHV systems.[1] |
| Helium | He | 4 | Often used as a tracer gas for leak detection.[1] |
| Water Vapor | H₂O | 18, 17 | A major component of residual gas in unbaked systems.[1] |
| Nitrogen | N₂ | 28, 14 | The primary component of air; a strong indicator of an air leak.[1] |
| Oxygen | O₂ | 32, 16 | Another key indicator of an air leak.[1] |
| Argon | Ar | 40 | A minor component of air that can also indicate an air leak. |
| Carbon Dioxide | CO₂ | 44, 28, 16, 12 | Can be present from atmospheric leaks or outgassing. |
Experimental Protocol: Leak Detection Using this compound as a Tracer Gas with RGA
This protocol outlines the steps for locating a leak in a vacuum system using this compound as the tracer gas and a Residual Gas Analyzer (RGA) for detection.
1. System Preparation and Baseline Scan: a. Ensure the vacuum system is pumped down to a stable base pressure where the RGA can be safely operated (typically below 10⁻⁴ Torr). b. Turn on the RGA and perform a scan of the residual gases to establish a baseline spectrum. Note the partial pressure of the signal at m/z = 28.
2. RGA Setup for Leak Detection: a. Set the RGA to "leak check" or "single ion monitoring" mode, focusing on m/z = 28. This will provide a real-time trend of the partial pressure at this specific mass.
3. Preparation of Tracer Gas Delivery: a. Connect a cylinder of this compound to a fine-metering valve and a narrow tube or "sniffer" probe. b. Set the regulator to a very low-pressure output (a few psi).
4. Tracer Gas Application: a. Begin systematically spraying a small, controlled amount of this compound onto suspected leak points of the vacuum chamber exterior. Common leak points include:
- Flanges and fittings
- Welds
- Valve stems
- Feedthroughs b. Start from the top of the chamber and work your way down, as the gas is light and will tend to rise. c. Dwell at each potential leak point for a few seconds to allow time for the gas to enter the system and reach the RGA.
5. Monitoring and Leak Identification: a. Continuously observe the RGA display for a sudden and significant increase in the partial pressure at m/z = 28. b. When a leak is encountered, the signal will rise sharply after a short delay (the time it takes for the gas to travel from the leak to the RGA). c. To pinpoint the exact location, move the sniffer probe away from the area and watch for the signal to decrease. Then, carefully re-approach the area to confirm the location.
6. Repair and Verification: a. Once the leak is located, mark the position. b. Follow appropriate procedures to safely vent the system and repair the leak (e.g., tightening a flange, replacing a gasket). c. After the repair, pump the system back down and repeat the RGA scan to verify that the leak has been successfully sealed. The partial pressure at m/z = 28 should return to its baseline level.
References
Technical Support Center: Acetylene-d2 Plasma Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetylene-d2 plasma polymerization. The focus is on strategies to reduce and control polymer formation during experiments.
Troubleshooting Guide
Uncontrolled polymer formation can be a significant issue in this compound plasma experiments, leading to contamination and inconsistent results. This guide provides a systematic approach to troubleshoot and mitigate excessive polymerization.
Q1: My chamber is rapidly coating with a polymer film. What are the first parameters I should check?
A1: Rapid polymer deposition is often a result of high plasma power and/or a high monomer flow rate. The key is to find a balance where the desired plasma process occurs without excessive polymerization.
Initial Steps:
-
Reduce RF Power: High power increases the rate of monomer fragmentation and polymerization.[1] A systematic reduction in power can significantly decrease the deposition rate.
-
Decrease this compound Flow Rate: A lower flow rate reduces the amount of monomer available for polymerization.[2][3]
-
Introduce a Carrier Gas: The addition of an inert gas like Argon can help to stabilize the plasma and reduce the partial pressure of the this compound, thereby lowering the polymerization rate.[4]
Q2: I've adjusted the power and flow rate, but I'm still getting too much polymer. What's the next step?
A2: If basic parameter adjustment isn't sufficient, you can explore more advanced techniques like pulsed plasma deposition and the addition of other gases to the plasma mixture.
Advanced Strategies:
-
Pulsed RF Discharge: Using a pulsed RF discharge, where the plasma is turned on and off rapidly, can significantly reduce the polymer deposition rate.[5] The "off" time allows byproducts to be pumped away before they can contribute to polymer growth.
-
Gas Mixture Modification: Introducing gases like hydrogen or carbon dioxide can alter the plasma chemistry and reduce polymerization.[6][7] Hydrogen can scavenge radicals that lead to polymerization, while CO2 can introduce etching mechanisms that compete with deposition.
Q3: A thick polymer layer has formed on my chamber walls and electrodes. How can I remove it?
A3: In-situ plasma cleaning is an effective method for removing polymer deposits without breaking vacuum. The choice of cleaning gas is crucial for efficient removal.
Plasma Cleaning Protocols:
-
Oxygen Plasma: An oxygen plasma is highly effective at removing hydrocarbon polymers by chemically reacting with them to form volatile products like CO, CO2, and D2O.[8]
-
Argon Plasma: Argon plasma cleaning works by physically sputtering the polymer from the surfaces.[8] This can be a slower process but is effective.
-
Argon/Oxygen Mixtures: A mixture of argon and oxygen can provide both physical and chemical cleaning mechanisms, often leading to faster and more efficient polymer removal.[9]
-
Hydrogen Plasma: A hydrogen plasma can also be used to remove carbon-based polymers.[8]
Frequently Asked Questions (FAQs)
Q4: What is the primary cause of polymer formation in an this compound plasma?
A4: Acetylene (B1199291), including its deuterated form, is a highly unsaturated molecule with a triple bond that is easily broken in a plasma environment. This creates a high concentration of reactive species (radicals and ions) that readily polymerize on all surfaces within the plasma chamber.[4]
Q5: How does using this compound instead of regular acetylene (C2H2) affect polymerization?
A5: The fundamental plasma chemistry and tendency to polymerize are very similar. However, deuterated polymers can exhibit slightly different physical and chemical properties, such as enhanced thermal and oxidative stability.[10][11] This may subtly influence the polymerization rate and the properties of the resulting film, but the primary control parameters remain the same.
Q6: Can I completely eliminate polymer formation?
A6: For a process that uses this compound as a precursor gas, it is generally not possible to completely eliminate polymer formation, as the plasma process itself is what drives the polymerization. The goal is to control and minimize the deposition rate to an acceptable level for your specific experiment.
Q7: What is the effect of pressure on polymer formation?
A7: The effect of pressure is complex and can depend on the specific plasma regime. In general, at very low pressures, the deposition rate may be limited by the amount of available monomer. As pressure increases, the deposition rate often increases due to a higher concentration of monomer and more frequent collisions.[12] However, at very high pressures, gas-phase polymerization can become dominant, leading to the formation of powders or "dust" instead of a conformal film.
Quantitative Data
The following tables summarize the influence of key plasma parameters on the deposition rate of acetylene-based polymers. While specific to acetylene (C2H2), the trends are directly applicable to this compound.
Table 1: Effect of RF Power on Polymer Deposition Rate
| RF Power (W) | Monomer | Flow Rate (sccm) | Pressure (mTorr) | Deposition Rate (nm/s) | Reference |
| 50 | HMDSO | 5 | 50 | ~1.5 | [1] |
| 100 | HMDSO | 5 | 50 | ~2.5 | [1] |
| 150 | HMDSO | 5 | 50 | ~3.0 | [1] |
| 200 | HMDSO | 5 | 50 | ~3.2 | [1] |
| 94 (mW) | Acetylene | N/A | Atmospheric | 2.2 - 23 | [5] |
Note: Data for HMDSO is included to illustrate the general trend of increasing deposition rate with power, which plateaus at higher power levels.
Table 2: Effect of Monomer Flow Rate on Polymer Deposition Rate
| Monomer Flow Rate (sccm) | Monomer | RF Power (W) | Pressure (mTorr) | Deposition Rate (Arbitrary Units) | Reference |
| 2 | HMDSO | 2200 | ~40 | Increases | [1] |
| 5 | HMDSO | 2200 | ~60 | Peak | [1] |
| 10 | HMDSO | 2200 | ~80 | Decreases | [1] |
| 10 | Acetylene | N/A | 750 | N/A (Graphene formation) | [2][3] |
| 50 | Acetylene | N/A | 750 | N/A (Graphite formation) | [2][3] |
Note: The relationship between flow rate and deposition rate is often non-linear. Initially, the rate increases with more available monomer, but at higher flow rates, the residence time in the plasma can decrease, leading to a lower deposition rate.
Experimental Protocols
Protocol 1: Pulsed Plasma Deposition for Reduced Polymer Formation
This protocol outlines a general procedure for using pulsed RF plasma to minimize polymer deposition from this compound.
-
System Preparation: Ensure the vacuum chamber is clean and has reached the desired base pressure.
-
Gas Introduction: Introduce a mixture of Argon and this compound. A typical starting ratio would be 10:1 Ar:C2D2.
-
Set Flow Rates: Establish stable gas flow using mass flow controllers. A low this compound flow rate (e.g., 1-5 sccm) is recommended.
-
Set Pressure: Adjust the throttle valve to achieve the desired operating pressure (e.g., 50-100 mTorr).
-
Pulsed RF Power:
-
Plasma Ignition and Deposition: Ignite the plasma and proceed with the experiment. The long off-time allows for the removal of reactive species, thus reducing the overall polymer deposition rate.
-
Post-Deposition: Turn off the RF power and gas flows.
Protocol 2: In-Situ Oxygen Plasma Cleaning
This protocol describes a general method for removing deuterated carbon polymer films from the interior of a vacuum chamber.
-
Pump Down: Ensure all process gases, especially this compound, have been pumped out of the chamber and the chamber is at its base pressure.
-
Introduce Oxygen: Introduce a controlled flow of oxygen (O2) into the chamber.
-
Set Pressure: Adjust the throttle valve to maintain a cleaning pressure typically in the range of 100-300 mTorr.
-
Set RF Power: Apply RF power to ignite an oxygen plasma. A moderate power level (e.g., 50-150 W) is usually sufficient.
-
Cleaning Process: The oxygen plasma will react with the polymer, forming volatile byproducts that are removed by the vacuum pump. The duration of the cleaning process will depend on the thickness of the polymer film.
-
Endpoint Detection (Optional): The completion of the cleaning process can often be determined by observing a change in the plasma color or by using a residual gas analyzer to monitor the partial pressures of the reaction byproducts.
-
Post-Cleaning: Turn off the RF power and oxygen flow. Pump the chamber back down to base pressure.
Visualizations
Caption: Experimental workflow for pulsed deposition and subsequent in-situ plasma cleaning.
Caption: Relationship between plasma parameters and polymer deposition rate.
References
- 1. vergason.com [vergason.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PLASMA POLYMERIZATION OF ACETYLENE/CO2/H2 [cjps.org]
- 7. PLASMA POLYMERIZATION OF ACETYLENE/CO2/H2 [cjps.org]
- 8. Plasma Cleaning - Aultimut [aultimut.com]
- 9. sandia.gov [sandia.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ispc-conference.org [ispc-conference.org]
Improving signal-to-noise in Acetylene-d2 spectroscopy
Welcome to the technical support center for Acetylene-d2 (C₂D₂) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your experiments.
Troubleshooting Guide
A common challenge in this compound spectroscopy is achieving a high signal-to-noise ratio (S/N) for accurate and reliable data. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Signal-to-Noise Ratio (S/N)
A low S/N can manifest as noisy baselines, difficulty in distinguishing real peaks from noise, and inconsistent measurements. The following flowchart outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for improving S/N in this compound spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in my this compound spectrum?
A1: Common noise sources in gas-phase FTIR spectroscopy include:
-
Detector Noise: Inherent electronic noise from the detector.
-
Photon Shot Noise: Statistical fluctuations in the number of photons reaching the detector.
-
Source Fluctuation Noise: Variations in the intensity of the infrared source.
-
Interferometer Noise: Mechanical vibrations or thermal instability affecting the interferometer.
-
Digitization Noise: Noise introduced during the analog-to-digital conversion of the signal.
-
Environmental Noise: Fluctuations in ambient temperature and pressure, as well as atmospheric absorption from water vapor and carbon dioxide if the instrument is not properly purged.[1]
Q2: How does the number of scans affect the signal-to-noise ratio?
A2: The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans (n).[2] Therefore, to double the S/N, you need to quadruple the number of scans. While increasing the number of scans is a straightforward way to improve S/N, it also increases the measurement time.
Illustrative Data: S/N vs. Number of Scans for this compound
| Number of Scans (n) | Relative S/N Improvement (√n) |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
| 1024 | 32x |
Q3: What is the effect of spectral resolution on the signal-to-noise ratio?
A3: Generally, a higher spectral resolution leads to a lower signal-to-noise ratio.[2] This is because at higher resolutions, the energy from the infrared source is dispersed over a larger number of data points, resulting in less energy per data point reaching the detector. For resolving the rotational-vibrational lines of a small molecule like this compound, a high resolution is necessary, so a balance must be struck between resolving the spectral features and maintaining an adequate S/N.
Illustrative Data: S/N vs. Spectral Resolution for this compound
| Spectral Resolution (cm⁻¹) | Relative S/N |
| 4 | High |
| 2 | Medium |
| 1 | Lower |
| 0.5 | Low |
Q4: My baseline is noisy and drifting. What should I do?
A4: A noisy or drifting baseline can be caused by several factors:
-
Inadequate Purging: Ensure the spectrometer is adequately purged with a dry, inert gas like nitrogen to minimize atmospheric water and carbon dioxide absorption.[1]
-
Thermal Instability: Allow the instrument to reach thermal equilibrium before collecting spectra.
-
Source or Detector Instability: The infrared source or detector may be aging or failing.
-
Contamination: Contaminants in the gas cell or on the optics can cause baseline artifacts.
Q5: I see sharp, unexpected peaks in my spectrum. What are they?
A5: Sharp, unexpected peaks are often due to:
-
Atmospheric Water Vapor and Carbon Dioxide: These have characteristic sharp absorption lines, especially in the regions of 3500-4000 cm⁻¹ and 1300-2000 cm⁻¹ for water, and around 2350 cm⁻¹ and 667 cm⁻¹ for CO₂.[1] Proper purging is the primary solution.
-
Contaminants: Impurities in your this compound sample or outgassing from the gas cell materials can introduce extraneous peaks.
-
Electronic Noise: Sharp spikes can sometimes be caused by electronic interference.
Experimental Protocols
High-Resolution FT-IR Spectroscopy of Gaseous this compound
This protocol outlines a general procedure for obtaining a high-resolution infrared spectrum of this compound.
1. Instrument Preparation:
- Ensure the FT-IR spectrometer is powered on and has had sufficient time to warm up and stabilize (typically at least 1-2 hours).
- Purge the spectrometer with dry nitrogen or dry air to minimize atmospheric interference. A continuous purge is recommended.
2. Gas Cell Preparation:
- Select a gas cell with an appropriate path length. For weakly absorbing bands or low concentrations, a multi-pass gas cell is recommended to increase the absorption path length.
- Ensure the gas cell windows are clean and transparent in the infrared region of interest (e.g., KBr or ZnSe windows).
- Evacuate the gas cell to a high vacuum (< 10⁻³ torr) using a vacuum pump.
3. Sample Introduction:
- Connect the this compound gas cylinder to the gas cell via a suitable gas handling line.
- Slowly introduce the this compound gas into the evacuated cell until the desired partial pressure is reached. The optimal pressure will depend on the absorption strength of the vibrational band being studied and the path length of the gas cell.
- For pressure broadening studies, a non-absorbing buffer gas (e.g., N₂ or Ar) can be added to the cell.
4. Data Acquisition:
- Background Spectrum: With the evacuated (or buffer gas-filled) gas cell in the sample compartment, acquire a background spectrum. This will be used to ratio against the sample spectrum.
- Sample Spectrum: Introduce the this compound gas into the cell and acquire the sample spectrum.
- Acquisition Parameters:
- Spectral Range: Set the appropriate spectral range to cover the vibrational bands of interest for this compound.
- Resolution: Select a high resolution (e.g., 0.1 to 0.5 cm⁻¹) to resolve the rotational fine structure.
- Number of Scans: Choose a sufficient number of scans to achieve the desired signal-to-noise ratio.
- Apodization: Select an appropriate apodization function (e.g., Blackman-Harris, Norton-Beer) to reduce spectral leakage.
5. Data Processing:
- The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum.
- The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
- Baseline correction and other data processing steps may be applied as needed.
Typical Experimental Setup
Caption: A typical experimental setup for gas-phase FT-IR spectroscopy of this compound.
References
Acetylene-d2 pressure regulation and control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the safe and effective use of acetylene-d2 in your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound.
Pressure and Flow Control Issues
Q: Why is my outlet pressure fluctuating or "creeping" up after I've set it?
A: This phenomenon, known as "regulator creep," is a common issue and can be dangerous. It indicates that the regulator's internal seat is not closing properly, allowing gas to leak from the high-pressure to the low-pressure side.
-
Possible Causes:
-
Solutions:
-
Immediate Action: Safely close the cylinder valve and vent the pressure from the regulator.
-
Troubleshooting Steps:
-
Disconnect the regulator from the cylinder.
-
Inspect the inlet and outlet for any visible debris.
-
If the problem persists after re-attaching, the regulator is likely faulty.
-
-
Resolution: Do not attempt to repair the regulator yourself.[1][4] It should be replaced or sent to a qualified technician for rebuilding.[2]
-
Q: I'm not getting any gas flow, even though the cylinder gauge shows pressure.
A: A lack of gas flow can be caused by several factors, from simple blockages to equipment failure.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure all valves in the gas line are fully open.
-
Check for any kinks or obstructions in the tubing.[3]
-
Safely disconnect the gas line from the regulator and briefly open the cylinder valve to confirm gas is flowing from the regulator (do this in a well-ventilated area and away from ignition sources).
-
If there is still no flow, the regulator may be blocked or faulty and should be replaced or serviced.
-
Q: The flame on my torch is unstable, pops, or blows out when I add oxygen.
A: An unstable flame is often an indication of an incorrect gas mixture or pressure issue.
-
Possible Causes:
-
Solutions:
-
Consult the manufacturer's data for your torch tip to ensure you are using the correct oxygen and acetylene pressures.
-
Ensure the acetylene cylinder valve is open sufficiently (typically 1/4 to 1/2 turn).[7]
-
Clean the torch tip orifices with a tip cleaner of the appropriate size.
-
Perform a leak test on all connections.[9]
-
Troubleshooting Decision Tree
References
- 1. Acetylene regulator issues - TractorByNet [tractorbynet.com]
- 2. Acetylene Regulator Issue | WeldingWeb - Welding Community for pros and enthusiasts [weldingweb.com]
- 3. ronsonstorch.com [ronsonstorch.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. oxy/acetylene torch issue | WeldingWeb - Welding Community for pros and enthusiasts [weldingweb.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. energy.virginia.gov [energy.virginia.gov]
- 8. youtube.com [youtube.com]
- 9. Safety Topic: Acetylene and LP-Gas Leaking Cylinders — Central Welding Supply [centralwelding.com]
Compatibility of Acetylene-d2 with different materials
Welcome to the technical support center for Acetylene-d2. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: this compound, similar to acetylene (B1199291), is a highly flammable gas and can form explosive mixtures with air.[1][2][3] It is also unstable at pressures above 15 psig and can decompose explosively.[3][4] For this reason, it is crucial to handle it with extreme care and use only equipment rated for acetylene service.
Q2: How is this compound typically supplied and stored?
A2: this compound is typically supplied dissolved in a solvent, such as acetone, within a porous mass inside a cylinder to ensure stability.[3][5] Cylinders should always be stored upright in a well-ventilated area, away from heat sources and ignition.[1][6]
Q3: Can I use standard fittings and regulators with this compound cylinders?
A3: Use only regulators and fittings specifically designed for acetylene. These are typically made of materials that are compatible with acetylene and are designed to handle the specific pressures of the cylinder. Inlet connectors for acetylene regulators have a left-hand thread to prevent accidental connection to other gas systems.[3]
Q4: What are the general safety precautions I should take when working with this compound?
A4: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[1] Ensure that all equipment is free of oil and grease, as these can ignite in the presence of an oxidizing agent, which is often used in conjunction with acetylene in applications like welding.[3] Keep a fire extinguisher rated for Class B fires readily available.[1]
Troubleshooting Guide
Issue 1: Suspected Leak from Cylinder or Equipment
-
Symptom: A distinct garlic-like odor is detected.
-
Immediate Actions:
-
Do not attempt to ignite any flames or create sparks.
-
If possible and safe to do so, immediately close the cylinder valve.[6]
-
Extinguish all nearby open flames and ignition sources.[2][6]
-
Increase ventilation in the area by opening doors and windows.[6]
-
Evacuate the area.[6]
-
Contact your institution's safety officer and the gas supplier.[6]
-
-
Leak Detection Protocol:
-
Objective: To safely identify the source of a suspected this compound leak.
-
Materials: A commercially available, oxygen-compatible leak detection solution (e.g., Snoop®). Do not use soap solutions that may contain oil or grease.
-
Procedure:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Pressurize the system with an inert gas like nitrogen to the normal operating pressure of the experiment (not exceeding 15 psig for acetylene).
-
Apply the leak detection solution to all connections, valve stems, and potential leak points.
-
Observe for the formation of bubbles, which indicates a leak.
-
If a leak is found, depressurize the system, tighten or replace the faulty component, and re-test.
-
Once the system is confirmed to be leak-free with the inert gas, you may reintroduce this compound.
-
-
Issue 2: Inconsistent Gas Flow or Pressure Reading
-
Symptom: The regulator shows a fluctuating pressure, or the gas flow is unstable.
-
Possible Causes:
-
The cylinder may be nearly empty.
-
The regulator may be malfunctioning.
-
There may be a blockage in the gas line.
-
-
Troubleshooting Steps:
-
Check the cylinder pressure. If it is low, replace the cylinder.
-
If the cylinder pressure is adequate, the issue may be with the regulator. Do not attempt to repair a regulator yourself.[6] Replace it with a new one that is rated for acetylene service.
-
Check the gas lines for any kinks or obstructions.
-
Material Compatibility
The isotopic substitution of hydrogen with deuterium (B1214612) in acetylene does not significantly alter its chemical compatibility with common materials. Therefore, the compatibility data for acetylene can be reliably used for this compound.
Key Considerations:
-
Copper and its Alloys: Avoid using materials containing more than 65-70% copper in contact with acetylene, as explosive copper acetylides can form.[7]
-
Elastomers: The solvent in which acetylene is dissolved (typically acetone) may be incompatible with some elastomers.[7] Always check the compatibility of your chosen elastomer with both acetylene and acetone.
Material Compatibility Tables
Metals
| Material | Compatibility Rating | Notes |
| Steel, Carbon | Satisfactory | |
| Stainless Steel (304, 316) | Satisfactory | |
| Brass | Conditional | Satisfactory only if copper content is low (65-70% maximum).[7] |
| Copper | Unsatisfactory | Risk of forming explosive acetylides.[7] |
| Silver | Unsatisfactory | Risk of forming explosive acetylides. |
| Mercury | Unsatisfactory | Risk of forming explosive acetylides. |
| Aluminum | Satisfactory | |
| Monel | Satisfactory | |
| Zinc | Conditional | May be incompatible under certain conditions. |
Plastics
| Material | Compatibility Rating |
| PTFE (Teflon®) | Satisfactory |
| PVDF (Kynar®) | Satisfactory |
| Polyethylene | Satisfactory |
| Polypropylene | Satisfactory |
| PVC | Satisfactory |
| Nylon | Satisfactory |
Elastomers
| Material | Compatibility Rating | Notes |
| FKM (Viton®) | A (Excellent) / Satisfactory | Recommended for use with acetylene.[8] |
| Kalrez® | Satisfactory | |
| Buna-N (Nitrile) | D (Severe Effect) / Unsatisfactory | Not recommended for use with acetylene.[9][10] |
| Neoprene | D (Severe Effect) / Unsatisfactory | Not recommended for use with acetylene.[9][10] |
| EPDM | B (Good) | Minor to moderate effect, swelling may occur. |
| Polyurethane | Unsatisfactory |
Compatibility ratings are based on ambient temperature and pressure.[10][11] Consult the material supplier for specific application requirements.
Diagrams
Caption: Material compatibility decision tree for this compound.
Caption: Immediate troubleshooting steps for a suspected this compound leak.
References
- 1. nexair.com [nexair.com]
- 2. airgas.com [airgas.com]
- 3. hsseworld.com [hsseworld.com]
- 4. middlesexgases.com [middlesexgases.com]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. eiga.eu [eiga.eu]
- 7. solenoid-valve.world [solenoid-valve.world]
- 8. marcorubber.com [marcorubber.com]
- 9. What is the Material Compatibility Chart for Elastomers [lindedirect.com]
- 10. industrialspec.com [industrialspec.com]
- 11. ualberta.ca [ualberta.ca]
Acetylene-d2 Degassing Procedures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degassing of Acetylene-d2 (C₂D₂) samples. Proper degassing is crucial for a variety of applications to remove dissolved gases, such as oxygen, which can interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to degas this compound samples?
A1: Degassing is essential to remove dissolved atmospheric gases, primarily oxygen and nitrogen, from the this compound sample. The presence of oxygen can be detrimental to many chemical reactions, particularly those involving organometallic catalysts or radical intermediates, leading to unwanted side reactions and reduced yields.[1] For spectroscopic analysis, dissolved paramagnetic oxygen can broaden spectral lines, reducing resolution.
Q2: What are the primary methods for degassing this compound?
A2: The most common and effective methods for degassing liquid or condensed gas samples are the freeze-pump-thaw technique and sonication.[1] Given that this compound is a gas at room temperature, these methods are adapted by first condensing the gas into a solid state.
Q3: What safety precautions must be taken when handling this compound?
A3: Acetylene (B1199291) and its deuterated isotopologue are highly flammable and can form explosive mixtures with air.[2] It is crucial to work in a well-ventilated area, away from any ignition sources such as sparks, open flames, or hot surfaces.[3][4] Always wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[2] Cylinders should be stored upright and secured to prevent tipping.[5] It is also important to use regulators and equipment specifically designed for acetylene service.[3]
Q4: Can I use gas sparging to degas my this compound sample?
A4: While sparging with an inert gas is a common method for degassing liquid solvents, it is not a suitable method for degassing a gaseous sample like this compound.[6] This method relies on bubbling an inert gas through a liquid to displace dissolved gases, which is not applicable here.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete degassing (e.g., experimental results suggest oxygen contamination). | Insufficient number of freeze-pump-thaw cycles. | For sensitive applications, increase the number of freeze-pump-thaw cycles to at least three, or until no more gas evolution is observed during the thaw cycle.[7] |
| Inadequate vacuum during the "pump" stage. | Ensure a high vacuum is achieved. Check your vacuum line for leaks and ensure the pump is functioning correctly. | |
| Sample loss during degassing. | Pumping on the liquid or gaseous sample. | Always ensure the sample is completely frozen before opening the flask to the vacuum.[1] |
| Overfilling the reaction vessel. | Do not fill the flask to more than 50% of its volume to prevent shattering during the freezing process.[7] | |
| The sample does not freeze completely. | Improper cooling bath. | Use liquid nitrogen for freezing this compound to ensure it is completely solidified. |
| Bubbles are still visible in the sample after degassing. | This is expected during the "thaw" phase of the first few cycles as dissolved gases escape into the headspace. | Continue with the recommended number of freeze-pump-thaw cycles. If bubbles persist after multiple cycles, check for leaks in your setup. |
| Formation of a solid air condensate on the outside of the flask. | Condensation from the atmosphere due to the cold surface. | This is normal. However, always ensure your system is under an inert atmosphere or vacuum internally to prevent contamination. |
Experimental Protocols
Freeze-Pump-Thaw Degassing of this compound
This is the most rigorous method for removing dissolved gases from a condensable gas sample like this compound.
Methodology:
-
Condensation: Introduce the this compound gas into a Schlenk flask or a similar vessel with a high-vacuum stopcock, which is pre-cooled in a liquid nitrogen bath. The gas will condense and then solidify. Do not fill the flask to more than half its volume.[7]
-
Freeze: Ensure the this compound is completely frozen by keeping the flask in the liquid nitrogen bath.
-
Pump: Connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for several minutes to remove the non-condensable dissolved gases.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solid this compound to warm up and thaw. As it thaws, dissolved gases will be released into the headspace.
-
Repeat: Repeat the freeze-pump-thaw cycle (steps 2-4) at least three times to ensure complete degassing.[7] After the final cycle, the sample can be backfilled with an inert gas like argon or nitrogen, or used directly under vacuum.
Caption: Workflow for the Freeze-Pump-Thaw degassing of this compound.
Sonication-Assisted Degassing of this compound
This method is generally faster but may be less effective than the freeze-pump-thaw technique. It is suitable for applications where trace amounts of residual gas are acceptable.
Methodology:
-
Condensation: Condense the this compound gas into a suitable solvent in a flask at low temperature.
-
Sonication: Place the flask containing the condensed this compound solution in an ultrasonic bath.
-
Vacuum Application: While sonicating, apply a gentle vacuum to the headspace of the flask. The ultrasonic waves will promote the formation and coalescence of gas bubbles, which are then removed by the vacuum.[8]
-
Inert Gas Purge: After a few minutes of sonication under vacuum, switch the atmosphere to an inert gas.
-
Repeat: Repeat the sonication under vacuum and inert gas purge cycle several times for improved degassing.
Caption: Workflow for Sonication-Assisted Degassing of this compound.
References
- 1. How To [chem.rochester.edu]
- 2. nexair.com [nexair.com]
- 3. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
- 4. airgas.com [airgas.com]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 7. depts.washington.edu [depts.washington.edu]
- 8. hielscher.com [hielscher.com]
Acetylene-d2 Cylinder Technical Support Center
This technical support center provides essential information for the safe handling, maintenance, and troubleshooting of acetylene-d2 cylinders in a research environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] It may react explosively even in the absence of air at elevated pressures and/or temperatures.[1] It is also a simple asphyxiant and can have anesthetic effects.[3]
Q2: How should this compound cylinders be stored in a laboratory?
A2: Cylinders must be stored upright and firmly secured to prevent falling or being knocked over.[2] The storage area should be well-ventilated, dry, and away from heat, sparks, open flames, or any other ignition sources.[1][2][4] Cylinder temperature should not exceed 52°C (125°F).[2] Flammable gas cylinders must be stored at least 20 feet away from oxidizing gases or separated by a fire-rated wall.[5][6]
Q3: What personal protective equipment (PPE) is required when handling this compound cylinders?
A3: Flame-resistant clothing, safety glasses, and leather gloves are essential.[4] Depending on the operation, a welding helmet and respiratory protection may also be necessary.[7]
Q4: Can I use standard acetylene (B1199291) regulators and equipment with this compound?
A4: In general, equipment compatible with acetylene should be suitable for this compound. However, it is crucial to verify material compatibility, especially avoiding materials like copper, silver, mercury, and brass with more than 65% copper, which can form explosive acetylides.[1][8] Always consult the manufacturer's specifications for all equipment.
Q5: How often should I leak test my this compound cylinder and connections?
A5: A leak test should be performed every time a cylinder is connected or reconnected to a system.[9] Regular inspections of the entire gas delivery system are also recommended as part of your laboratory's standard operating procedures.[10]
Troubleshooting Guides
Common Cylinder and Regulator Issues
| Problem | Possible Cause | Solution |
| No gas flow | Cylinder valve is closed. | Open the cylinder valve slowly. |
| Regulator is not properly adjusted. | Ensure the regulator is set to the desired outlet pressure. | |
| Regulator is frozen.[11] | Shut off the gas supply and allow the regulator to thaw. Insulate the regulator if operating in low temperatures.[11] | |
| Regulator is locked up. | Reset the regulator by shutting off the gas supply, waiting a moment, and then reopening the valve slowly.[12] | |
| Gas leak at cylinder connection | Worn or damaged O-rings or seals.[12] | Close the cylinder valve immediately. Replace the faulty seals.[12] |
| Connections are not tight enough. | Close the cylinder valve and tighten the connections securely.[12] | |
| Damaged regulator or cylinder threads. | Close the cylinder valve. Do not use the equipment and contact the supplier. | |
| Fluctuating outlet pressure | Malfunctioning regulator diaphragm or spring.[12] | Shut off the gas supply immediately and replace the regulator.[12] |
| Debris in the regulator.[13] | Inspect and clean the regulator's inlet filter.[12] | |
| Frost on cylinder or regulator | High flow rate causing rapid gas expansion (Joule-Thomson effect).[12] | Reduce the gas flow rate. |
Emergency Procedures
| Situation | Immediate Actions |
| Gas Leak (No Fire) | 1. Close the cylinder valve if it is safe to do so.[14] 2. If the leak stops, move the cylinder to a well-ventilated area and contact the supplier. 3. If the leak continues, evacuate the area and activate the fire alarm.[14] 4. Ventilate the room by opening windows if safe.[14] 5. Eliminate all ignition sources.[14] |
| Gas Leak (Ignited) | 1. Activate the fire alarm immediately and evacuate the building.[14] 2. If trained and it is safe to do so, close the cylinder valve to stop the fuel source.[14] 3. Do not attempt to extinguish the fire unless the gas leak can be stopped.[15] |
| Cylinder Exposed to Fire | 1. Activate the fire alarm and evacuate the area. 2. Inform emergency responders of the location and type of gas cylinder. 3. Cool the cylinder with a water spray from a safe distance if possible.[16] |
Quantitative Data Summary
This compound Properties and Limits
| Parameter | Value | Reference |
| Auto-ignition Temperature | 305 °C (581 °F) | [1] |
| Lower Explosion Limit | 2.5% by volume | [1] |
| Upper Explosion Limit | 82% by volume | [1] |
| Maximum Storage Temperature | 52 °C (125 °F) | [2] |
| Maximum Usage Pressure (free gas) | 15 psig (103 kPa) | [1][6] |
Material Compatibility
| Material | Compatibility with this compound | Notes |
| Steel | Satisfactory | |
| Stainless Steel | Satisfactory | |
| Brass (<65% Copper) | Satisfactory | Brasses with higher copper content are unacceptable.[1] |
| Copper | Unsatisfactory | Forms explosive acetylides.[1][8] |
| Silver | Unsatisfactory | Forms explosive acetylides.[1][8] |
| Mercury | Unsatisfactory | Forms explosive acetylides.[1][8] |
| Teflon (PTFE) | Satisfactory | |
| Viton (FKM) | Satisfactory | |
| Buna-N (Nitrile) | Satisfactory |
Experimental Protocols
Protocol 1: Cylinder Receiving and Inspection
-
Inspect for Damage: Before accepting the cylinder, visually inspect it for any signs of damage, such as dents, gouges, or heavy rust.[17]
-
Verify Labeling: Ensure the cylinder is clearly labeled as "this compound" and that the label is intact and legible.[17]
-
Check Valve and Cap: Confirm that the valve protection cap is securely in place and that the valve itself does not appear damaged.[17]
Protocol 2: Cylinder Installation and Leak Testing
-
Transport Safely: Use a cylinder cart to transport the cylinder to the point of use and secure it in an upright position with chains or straps.[17]
-
Prepare for Connection:
-
Ensure the cylinder valve is closed.
-
Remove the valve protection cap.
-
Inspect the valve threads for any damage or debris.
-
-
Attach the Regulator:
-
Use a regulator specifically designed for acetylene.
-
Ensure the regulator's CGA (Compressed Gas Association) fitting matches the cylinder valve.
-
Tighten the connection using the appropriate wrench, but do not overtighten.
-
-
Perform a Leak Test:
-
Slowly open the cylinder valve one and a half turns.
-
Apply a non-corrosive, soap-based leak detection solution to all connections (cylinder-to-regulator, regulator-to-system).[10]
-
Observe for the formation of bubbles, which indicates a leak.[10]
-
If a leak is detected, immediately close the cylinder valve, depressurize the system, retighten the connection, and re-test.[10]
-
If the leak persists, do not use the cylinder and contact the supplier.
-
Visualizations
Caption: Workflow for safe handling and installation of an this compound cylinder.
Caption: Decision tree for troubleshooting common gas flow issues.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. gasandsupply.com [gasandsupply.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. nexair.com [nexair.com]
- 5. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. hsseworld.com [hsseworld.com]
- 8. tn.airliquide.com [tn.airliquide.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. fluidflow.com [fluidflow.com]
- 12. comet-integrated.com [comet-integrated.com]
- 13. Blog | Fixing Common Gas Regulator Problems | Stromquist & Company [stromquist.com]
- 14. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 15. Safety Topic: Acetylene and LP-Gas Leaking Cylinders — Central Welding Supply [centralwelding.com]
- 16. airgas.com [airgas.com]
- 17. How to Safely Handle Compressed Gas Cylinders | Lab Manager [labmanager.com]
Technical Support Center: Safe Handling of Acetylene-d2
This guide provides essential information for researchers, scientists, and drug development professionals on preventing the explosive decomposition of Acetylene-d2 (C₂D₂). Given the similar chemical instability of this compound and Acetylene (B1199291) (C₂H₂), the following safety protocols and troubleshooting advice are based on established best practices for handling acetylene.
Frequently Asked Questions (FAQs)
Q1: What is explosive decomposition of this compound?
A1: Explosive decomposition is a hazardous reaction where this compound, even in the absence of air or oxygen, can break down into its constituent elements, carbon (in the form of soot) and deuterium (B1214612) gas (D₂).[1][2] This process is highly exothermic, releasing a significant amount of energy that can lead to a rapid increase in pressure and temperature, resulting in a violent explosion.[1][3]
Q2: What are the primary causes of this compound decomposition?
A2: The primary triggers for explosive decomposition include:
-
High Pressure: Free acetylene gas becomes unstable at pressures above 15 psig (103 kPa).[4][5][6][7][8]
-
High Temperature: Decomposition can be initiated by heat, with the risk significantly increasing at temperatures above 305°C (581°F).[1][2]
-
Ignition Sources: Sparks, static electricity, and open flames can initiate decomposition.[1][4]
-
Mechanical Shock: Physical impact to a cylinder can potentially initiate decomposition, especially if the internal porous medium is damaged.[6][9]
-
Incompatible Materials: Contact with copper, silver, or mercury can form acetylides, which are sensitive and can act as ignition sources.[3][7]
Q3: How is this compound stabilized for safe use?
A3: To ensure safety, this compound is not stored as a pure compressed gas. Instead, it is dissolved in a solvent, typically acetone (B3395972) or dimethylformamide (DMF), within a cylinder containing a porous, monolithic mass.[1][2][6][10][11][12] This porous material prevents the formation of large pockets of gaseous acetylene, and the solvent helps to stabilize the gas.[2][10]
Q4: Are there chemical inhibitors that can be used?
A4: Yes, certain chemical free-radical scavengers can be mixed with acetylene to increase its stability and raise its ignition temperature. Effective inhibitors include nitric oxide, hydrogen halides (HCl, HBr, HI), and vinyl bromide, typically in concentrations of 0.5% to 10%.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Immediate Action(s) | Preventative Measures |
| Leaking Cylinder | Damaged valve or fusible plug. | 1. If safe to do so, close the cylinder valve. 2. If the leak stops, move the cylinder to a well-ventilated area, label it as faulty, and contact the supplier. 3. If the leak persists, evacuate the area, eliminate all ignition sources, and contact emergency services and the supplier.[14] | Regularly inspect cylinders for damage before use. Handle cylinders with care, avoiding drops or impacts.[4][5] |
| Flashback in Equipment | Backflow of flame from the torch into the hose and regulator. | 1. Immediately close the torch valves. 2. Close the cylinder valves (acetylene first, then oxygen if applicable).[14] 3. Check if the cylinder is getting hot. If it is, this may indicate internal decomposition. Evacuate the area and call emergency services.[14] | Always use flashback arrestors downstream of the pressure regulators.[1][2] Regularly inspect hoses and connections for leaks and wear. |
| Cylinder Exposed to Fire/Heat | Proximity to open flames, welding sparks, or other heat sources. | 1. If it can be done without risk, shut off the gas flow. 2. Move the cylinder away from the heat source. 3. If the cylinder cannot be moved, and the fire cannot be safely extinguished, evacuate the area and call emergency services. 4. If safe, cool the cylinder with a water spray from a protected location.[1][4] | Store cylinders in a well-ventilated area away from heat sources and combustible materials.[5][8][14] |
Quantitative Safety Data Summary
The following table summarizes critical quantitative data for the safe handling of acetylene, which should be applied to this compound.
| Parameter | Value | Significance | Reference(s) |
| Maximum Operating Pressure (Free Gas) | 15 psig (103 kPa) | Above this pressure, free acetylene is unstable and can decompose explosively. | [4][5][6][7][8] |
| Cylinder Storage Temperature Limit | 52 °C (125 °F) | Higher temperatures can increase cylinder pressure and the risk of decomposition. | [4][8] |
| Autoignition Temperature | 305 °C (581 °F) | The temperature at which acetylene can ignite without an external ignition source. | [1][4] |
| Flammability Limits in Air | 2.5% to 82% (by volume) | A very wide range, making it highly flammable and easy to ignite in the presence of air. | [2][3] |
| Fusible Plug Melt Temperature | 98°C to 107°C (208°F to 224°F) | A safety feature on cylinders that melts to release pressure in a fire, preventing a catastrophic cylinder rupture. | [4] |
| Incompatible Copper Alloy Content | > 70% Copper | High-copper alloys can form explosive acetylides and must not be used in acetylene service. | [3] |
Experimental Protocols: Leak Testing Procedure
A critical safety protocol is to check for gas leaks from the cylinder and associated equipment before each use.
Objective: To ensure the integrity of all connections and prevent the release of flammable this compound.
Materials:
-
Leak detection solution (e.g., soapy water or a commercially available, oxygen-compatible leak detection fluid). Do not use oil.[6]
-
Small brush or dauber.
Methodology:
-
Ensure the area is well-ventilated and free of ignition sources.
-
Connect the regulator and any other equipment to the this compound cylinder as per standard operating procedures.
-
Slowly open the cylinder valve.
-
Pressurize the system to the normal operating pressure, ensuring it does not exceed 15 psig.
-
Apply the leak detection solution with the brush to all connections, including:
-
The cylinder valve stem.
-
The connection between the cylinder and the regulator.
-
All hose connections.
-
Any other fittings in the gas line.
-
-
Observe for the formation of bubbles. The presence of bubbles indicates a gas leak.
-
If a leak is detected, immediately close the cylinder valve.
-
Tighten the leaking connection and re-test.
-
If the leak persists, do not use the equipment. Depressurize the system, disconnect the cylinder, label it as faulty, and contact the supplier.
-
Never use an open flame to check for leaks.[10]
Visualizing Safety: Preventing Explosive Decomposition
Caption: Factors leading to this compound decomposition and key preventive measures.
References
- 1. airproducts.com [airproducts.com]
- 2. bocgases.co.uk [bocgases.co.uk]
- 3. icheme.org [icheme.org]
- 4. airgas.com [airgas.com]
- 5. nexair.com [nexair.com]
- 6. hsseworld.com [hsseworld.com]
- 7. Acetylene - Wikipedia [en.wikipedia.org]
- 8. tft-pneumatic.com [tft-pneumatic.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. resource.chemlinked.com.cn [resource.chemlinked.com.cn]
- 11. eiga.eu [eiga.eu]
- 12. quora.com [quora.com]
- 13. US4161495A - Method for stabilizing acetylene - Google Patents [patents.google.com]
- 14. eiga.eu [eiga.eu]
Technical Support Center: Optimizing Temperature for Acetylene-d2 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures when working with Acetylene-d2 (C₂D₂).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the deuteration of alkynes using this compound?
The optimal temperature for deuteration reactions involving this compound is highly dependent on the specific substrate, catalyst, and desired outcome. Mild reaction conditions at ambient temperature can afford quantitative yields of terminally deuterated alkynes with exceptional isotope incorporation.[1] For instance, copper-catalyzed deuteration of some alkynes proceeds efficiently at 50°C.[2] However, for certain substrates, increasing the temperature to 80°C may be necessary to achieve a high deuterium (B1214612) incorporation.[2] It is crucial to monitor the reaction closely, as higher temperatures can sometimes lead to deuteration at unintended positions, such as the alpha position to the alkyne.[2]
Q2: How does temperature affect the polymerization of this compound?
Temperature is a critical parameter in controlling the polymerization of this compound. For instance, in the 1,1-polymerization of acetylene (B1199291), a temperature of 40°C has been identified as optimal. Temperatures exceeding this can lead to the formation of undesirable short-chain byproducts, while lower temperatures may result in reduced reaction efficiency. The polymerization of acetylene is an exothermic process, and careful temperature control is necessary to prevent thermal runaway, which can lead to a rapid increase in pressure and potential reactor failure.[3]
Q3: What is the role of temperature in controlling the outcome of cycloaddition reactions with this compound?
Temperature plays a pivotal role in the stereochemical and regiochemical outcomes of cycloaddition reactions, such as the Diels-Alder reaction. These reactions can be under kinetic or thermodynamic control.[4] At lower temperatures, the kinetically favored product, which forms faster, is typically the major product.[4][5] Conversely, at elevated temperatures, the reaction can become reversible, allowing the more stable thermodynamic product to predominate.[4][5] For example, in the tandem [4+2] cycloaddition between hexafluoro-2-butyne (B1329351) and bis-furyl dienes, the kinetically controlled "pincer"-adducts are formed at room temperature, while the thermodynamically controlled "domino"-adducts are the exclusive products at 140°C.[5]
Troubleshooting Guides
Deuteration Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Deuterium Incorporation | - Suboptimal Temperature: The reaction temperature may be too low for efficient H/D exchange. - Catalyst Inactivity: The catalyst may not be active enough at the chosen temperature. | - Gradually increase the reaction temperature in increments of 10°C and monitor the deuterium incorporation by NMR or mass spectrometry. - For some substrates, a higher temperature (e.g., 80°C) may be required.[2] - Ensure the catalyst is appropriate for the substrate and consider a more active catalyst if necessary. |
| Deuteration at Undesired Positions | - Temperature Too High: Elevated temperatures can provide enough energy to activate other C-H bonds in the molecule.[2] | - Reduce the reaction temperature. For sensitive substrates, running the reaction at ambient temperature or even lower may be necessary to achieve high selectivity.[1] - Screen different catalysts that may offer higher selectivity at lower temperatures. |
| Reaction Stalls or is Sluggish | - Insufficient Thermal Energy: The activation energy for the deuteration is not being overcome at the current temperature. | - Cautiously increase the reaction temperature while monitoring for byproduct formation. - Ensure adequate mixing to overcome any mass transfer limitations. - Confirm the purity of this compound and other reagents. |
Polymerization Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Thermal Runaway/Uncontrolled Exotherm | - Inadequate Heat Dissipation: The heat generated by the exothermic polymerization is not being removed effectively.[3] - Reaction Temperature Too High: Higher temperatures can accelerate the polymerization rate, leading to a rapid increase in heat generation. | - Improve the heat transfer of the reaction setup (e.g., use a larger surface area reactor, a more efficient cooling bath). - Lower the reaction temperature. For 1,1-polymerization, 40°C has been found to be optimal. - Consider a semi-batch process where the monomer is added gradually to control the rate of heat generation. |
| Formation of Short-Chain Polymers or Byproducts | - Reaction Temperature Too High: Side reactions and chain termination events become more prevalent at elevated temperatures. | - Optimize the reaction temperature. For some systems, temperatures above 40°C can lead to an increase in short-chain byproducts. - Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly. |
| Low Polymer Yield or Low Efficiency | - Reaction Temperature Too Low: The rate of polymerization is too slow at the chosen temperature. | - Gradually increase the reaction temperature, being mindful of the potential for exothermic reactions and byproduct formation. - Ensure the initiator and catalyst are active at the selected temperature. |
Cycloaddition Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of the "Wrong" Isomer (Kinetic vs. Thermodynamic) | - Inappropriate Reaction Temperature: The temperature is favoring the formation of the undesired product.[4][5] | - To favor the kinetic product, conduct the reaction at a lower temperature (e.g., room temperature or below).[4][5] - To favor the thermodynamic product, the reaction may need to be heated to a temperature where the retro-cycloaddition can occur, allowing for equilibration to the more stable isomer.[4][5] This could be above 100°C. |
| Low Reaction Rate | - Insufficient Thermal Energy: The activation energy for the cycloaddition is not being met. | - Increase the reaction temperature. For Diels-Alder reactions, a common range is between 25°C and 100°C.[6] - For particularly unreactive dienes or dienophiles, higher temperatures (e.g., up to 250°C) may be required.[7] |
| Retro-Cycloaddition and Product Decomposition | - Temperature is Too High: The equilibrium shifts towards the starting materials at elevated temperatures.[4][6] | - Lower the reaction temperature to a point where the forward reaction is still reasonably fast but the retro reaction is minimized. - If high temperatures are necessary for the reaction to proceed, consider removing the product as it is formed to shift the equilibrium. |
Quantitative Data Summary
Table 1: Temperature Effects on Deuteration of Alkynes
| Alkyne Substrate | Catalyst | Temperature (°C) | Deuterium Incorporation (%) | Notes | Reference |
| N-propargylic phthalamide | [Cu(DABAnis)₂]BF₄ | 80 | >95 | General procedure at elevated temperature. | [2] |
| Malonate derivative | [Cu(DABAnis)₂]BF₄ | 50 | High (acetylenic) | Higher temperatures led to increased deuteration at the alpha position. | [2] |
| Terminal Alkynes (general) | Base-catalyzed (e.g., NaOH, CaO) or AgClO₄ | Ambient | Excellent | Mild conditions for base-sensitive and other alkynes. | [8] |
| Terminal Alkynes (general) | Mild base (e.g., K₂CO₃) | Ambient | Quantitative | Alternative mild conditions. | [1] |
Table 2: Temperature Optimization for 1,1-Polymerization of Acetylene
| Temperature (°C) | Pressure (bar) | Catalyst | Outcome | Reference |
| > 40 | 10 | ttbtpy + CdCl₂ | More short-chain byproducts | |
| 40 | 10 | ttbtpy + CdCl₂ | Optimal condition, 59% yield | |
| < 40 | 10 | ttbtpy + CdCl₂ | Low efficiency | |
| 80 | 2 | cat I | Used for short-chain 1,1-PA synthesis | [3] |
Table 3: Temperature Control in Diels-Alder Reactions
| Diene | Dienophile | Temperature (°C) | Product Type | Notes | Reference |
| Bis-furyl dienes | Hexafluoro-2-butyne | Room Temperature | Kinetic ("pincer"-adduct) | Full kinetic control observed. | [5] |
| Bis-furyl dienes | Hexafluoro-2-butyne | 140 | Thermodynamic ("domino"-adduct) | Full thermodynamic control observed. | [5] |
| Cyclopentadiene | Cyclopentadiene | 23 | Endo (Kinetic) | Exclusive formation of the endo product. | [4] |
| Cyclopentadiene | Cyclopentadiene | 200 | Endo:Exo = 4:1 (Thermodynamic mixture) | Reversibility leads to the more stable exo product. | [4] |
| Anthracene | Acetylene | 250 | 9,10 adduct | Example of a reaction requiring high temperature with a weak dienophile. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Deuteration of an Alkyne
This protocol is adapted from a method for the deuteration of terminal alkynes using a copper catalyst.[2]
-
Preparation: In a microwave vial, combine the alkyne (0.4 mmol), the copper catalyst (e.g., [Cu(DABAnis)₂]BF₄, 2 mol%), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Deuterium Source: Add acetone-d6 (B32918) (0.5 mL) as the deuterium source and solvent.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 50°C or 80°C) with stirring for 16 hours.
-
Monitoring: After cooling to room temperature, transfer an aliquot to an NMR tube to determine the extent of deuterium incorporation by ¹H NMR spectroscopy.
-
Work-up (for gram-scale): For larger scale reactions, after cooling, pour the reaction mixture into a saturated aqueous solution of Na₄EDTA. Extract the aqueous phase with an organic solvent (e.g., EtOAc), wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
Protocol 2: Temperature-Controlled 1,1-Polymerization of this compound
This protocol is based on a method for the synthesis of long-chain 1,1-polyacetylenes.[3]
-
Catalyst Preparation: In a separate vessel, prepare the catalyst suspension (e.g., ttbtpy + CdCl₂ in 1,4-dioxane).
-
Borane (B79455) Solution: In the high-pressure reactor, prepare a solution of the borane (e.g., BBN) and an alkene in anhydrous 1,4-dioxane (B91453) and heat to 60°C. Then add a proton source (e.g., propofol) and a base (e.g., NaOtBu).
-
Reaction Setup: Transfer the catalyst suspension to the high-pressure reactor containing the borane solution.
-
Polymerization: Pressurize the reactor with this compound gas (e.g., 10 bar) and heat to the optimized temperature (e.g., 40°C) for a set time (e.g., 2 hours) with vigorous stirring.
-
Isolation: After the reaction, cool the reactor, vent the excess this compound, and isolate the polymer product by filtration.
-
Safety Note: The polymerization of acetylene is highly exothermic and can lead to a significant increase in internal pressure. The reactor must be rated for high pressure and equipped with a pressure relief valve.[3]
Protocol 3: Kinetic vs. Thermodynamic Control in a Diels-Alder Reaction
This protocol illustrates how to favor either the kinetic or thermodynamic product in a Diels-Alder reaction based on a tandem cycloaddition.[5]
For the Kinetic Product:
-
Reactant Mixture: In a suitable reaction vessel, dissolve the diene (e.g., a bis-furyl diene) in an appropriate solvent.
-
Addition of Dienophile: Add the dienophile (e.g., hexafluoro-2-butyne) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 10 days) to ensure the reaction goes to completion while remaining under kinetic control.
-
Analysis: Monitor the reaction progress and product distribution by ¹H NMR spectroscopy.
For the Thermodynamic Product:
-
Reactant Mixture: Prepare the reaction mixture as described for the kinetic product.
-
Heating: Heat the reaction mixture to a significantly elevated temperature (e.g., 140°C) in a sealed tube or a reflux setup.
-
Reaction: Maintain the high temperature for a sufficient time (e.g., 1-2 hours) to allow the reaction to reach thermodynamic equilibrium. This involves the retro-Diels-Alder of the kinetic product and subsequent formation of the more stable thermodynamic product.
-
Analysis: After cooling, analyze the product mixture by ¹H NMR to confirm the formation of the thermodynamic isomer.
Visualizations
Caption: Workflow for optimizing temperature in a catalytic deuteration reaction.
Caption: Logical relationship between temperature and outcomes in acetylene polymerization.
Caption: Temperature control over kinetic and thermodynamic products in Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Deuteration of Terminal Alkynes with Copper Catalysis | MDPI [mdpi.com]
- 3. 1,1-polymerization of acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09466C [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
Acetylene-d2 Gas Mixture Preparation: Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful preparation and handling of acetylene-d2 (C₂D₂) gas mixtures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for producing this compound is through the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2] This reaction is analogous to the traditional synthesis of acetylene (B1199291) using regular water and is favored for its simplicity, allowing for in-situ generation of the deuterated gas. The balanced chemical equation for this exothermic reaction is: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq).[2][3]
Q2: What are the typical impurities found in crude this compound produced from calcium carbide?
A2: Crude this compound synthesized from technical-grade calcium carbide can contain several impurities. These include phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and arsine (AsH₃), which originate from phosphate, sulfate (B86663), and arsenate impurities in the calcium carbide.[4][5] Other potential contaminants include moisture (H₂O/D₂O), higher acetylenes like diacetylene, and atmospheric gases if the reaction setup is not properly sealed.[4]
Q3: How can I purify the synthesized this compound gas?
A3: Purification is crucial to remove byproducts. A common method involves passing the gas stream through a series of scrubbers. A wash bottle containing an acidified copper sulfate solution or a solution of 5% hydrochloric acid and 0.1% mercuric chloride can be effective in removing phosphine and hydrogen sulfide.[6][7] To remove ammonia, a water scrubber can be employed.[8] For removing residual moisture, a drying agent like anhydrous calcium chloride is suitable.[8]
Q4: What safety precautions should be taken when working with this compound?
A4: this compound, like its non-deuterated counterpart, is a highly flammable and unstable gas.[9][10] Key safety measures include:
-
Working in a well-ventilated area, such as a fume hood.[2][11]
-
Using spark-proof tools and equipment.[12]
-
Storing cylinders upright and secured to prevent tipping.[11]
-
Never using acetylene at pressures above 15 psig due to the risk of explosive decomposition.[11][13]
-
Avoiding contact with materials like copper (or alloys with >65% copper), silver, and mercury, as they can form explosive acetylides.[14][15]
-
Always wearing appropriate Personal Protective Equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[11]
Q5: How can I confirm the isotopic purity of my this compound?
A5: The isotopic purity of this compound can be determined using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16] HRMS can analyze the distribution of isotopologues (d₀, d₁, d₂), while ²H (Deuterium) NMR can confirm the presence and location of deuterium (B1214612) atoms.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound via Calcium Carbide and Heavy Water
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Calcium carbide (CaC₂), small lumps
-
Heavy water (D₂O, min. 99.8% purity)
-
Gas-tight flask (e.g., a two-neck round-bottom flask)
-
Dropping funnel
-
Gas outlet tube
-
Gas collection system (e.g., gas bag or collection over water)
Procedure:
-
Set up the apparatus in a fume hood. The setup consists of a gas-tight flask containing calcium carbide, with a dropping funnel containing D₂O fitted to one neck and a gas outlet tube to the other.
-
Place a calculated amount of calcium carbide into the dry gas-tight flask.
-
Fill the dropping funnel with a stoichiometric excess of heavy water.
-
Slowly add the heavy water dropwise onto the calcium carbide. An exothermic reaction will occur, generating this compound gas.[2] Control the rate of addition to maintain a steady and manageable gas flow.
-
Pass the generated gas through a purification train (see Protocol 2) before collection.
-
Collect the purified gas. For small quantities, a gas-tight syringe or a gas sampling bag is suitable. For larger volumes, collection via downward displacement of water in an inverted container within a pneumatic trough can be used.[17]
Protocol 2: Purification of this compound Gas Stream
This protocol describes a chemical scrubbing process to remove common impurities.
Materials:
-
Three gas washing bottles (scrubbers)
-
Acidified copper sulfate solution (5% CuSO₄ in 5% H₂SO₄) or similar purifying solution.[6][7]
-
Distilled water
-
Anhydrous calcium chloride
Procedure:
-
Connect the gas outlet from the synthesis flask to the inlet of the first gas washing bottle.
-
Fill the first washing bottle with the acidified copper sulfate solution to remove phosphine and hydrogen sulfide.[6]
-
Connect the outlet of the first scrubber to the inlet of the second, which should be filled with distilled water to trap any acidic aerosol and water-soluble impurities like ammonia.[8]
-
Connect the outlet of the second scrubber to a drying tube or a third washing bottle filled with anhydrous calcium chloride to remove moisture.[8]
-
The purified gas exiting the drying tube is then ready for collection.
Troubleshooting Guides
Issue 1: Low Yield of this compound Gas
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete reaction | Ensure sufficient D₂O has been added to react with all the calcium carbide. The reaction can sometimes be slow to initiate if the carbide surface is passivated. Gently swirling the flask may help. |
| Gas leaks in the apparatus | Check all connections for leaks using a soap bubble solution. Ensure all stoppers and tubing are securely fitted. |
| Low quality of calcium carbide | The gas yield from calcium carbide can vary depending on its quality and impurity content.[5] Use a fresh, high-quality source of calcium carbide. |
Issue 2: Low Deuterium Incorporation / Isotopic Purity
| Possible Cause | Troubleshooting Steps & Solutions |
| Contamination with protic solvents (H₂O) | Ensure all glassware and reagents are thoroughly dried before use. Use high-purity D₂O (≥99.8%). Any residual H₂O in the system will produce C₂H₂ and C₂HD, reducing the isotopic purity. |
| H/D back-exchange | If collecting the gas over water, use D₂O in the pneumatic trough to prevent back-exchange at the gas-liquid interface. Minimize contact time with any protic materials during workup and handling.[16][18] |
| Insufficient D₂O | Use a molar excess of heavy water to drive the reaction to completion and ensure all available carbide reacts with the deuterated source.[18] |
Issue 3: System Clogging or Irregular Gas Flow
| Possible Cause | Troubleshooting Steps & Solutions |
| Rapid, uncontrolled reaction | The reaction is exothermic; adding D₂O too quickly can cause a surge in pressure and temperature.[2] Add the D₂O slowly and dropwise to maintain a steady rate of gas evolution. Cooling the reaction flask in an ice bath can also help control the reaction rate. |
| Blockage in purification train | Precipitates can form in the scrubbing solutions, causing blockages. Ensure the gas flow is not too vigorous and that the solutions are not saturated with impurities. Check for blockages in the gas delivery tubes. |
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Isotopic Purity of this compound | >99% achievable | Dependent on the isotopic purity of the D₂O used and the exclusion of H₂O from the reaction system. |
| Molar Ratio (D₂O:CaC₂) for Synthesis | 2:1 (stoichiometric) | An excess of D₂O is often used to ensure complete reaction of the calcium carbide.[3] |
| Pressure Limit for Safe Handling | < 15 psig (103 kPa) | Acetylene becomes unstable and can decompose explosively at higher pressures.[11] |
| Flammability Limits in Air | 2.5% - 82% by volume | Acetylene has a very wide flammability range, making it a significant fire hazard.[15] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low isotopic purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How Calcium Carbide Reacts with Water to Produce Acetylene-Ningxia Wanding Chemical Co.,ltd [cn-cac2.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetylene Generation Process | TYWH [tjtywh.com]
- 6. prepchem.com [prepchem.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]
- 9. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nexair.com [nexair.com]
- 12. airgas.com [airgas.com]
- 13. hsseworld.com [hsseworld.com]
- 14. anziga.org [anziga.org]
- 15. airproducts.com [airproducts.com]
- 16. benchchem.com [benchchem.com]
- 17. egyankosh.ac.in [egyankosh.ac.in]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Acetylene-d2 Flow Rate Optimization in CVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetylene-d2 (C₂D₂) as a precursor in Chemical Vapor Deposition (CVD) processes. The following information is designed to address specific issues encountered during experiments for materials synthesis, such as deuterated graphene and diamond films.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (C₂D₂) over standard Acetylene (C₂H₂) in CVD?
A1: The primary advantage of using C₂D₂ is for isotopic labeling. This allows researchers to trace the incorporation of deuterium (B1214612) into the grown material, which is crucial for studying reaction mechanisms, and material properties. Deuterium incorporation can also subtly alter the phononic and electronic properties of materials like graphene and diamond.
Q2: How does the optimal flow rate of C₂D₂ differ from C₂H₂ for graphene growth?
A2: Due to the kinetic isotope effect, the optimal flow rate for C₂D₂ may differ slightly from that of C₂H₂. The heavier deuterium atoms can lead to slower reaction rates. Therefore, a slightly higher flow rate or longer residence time might be necessary to achieve the same growth rate and quality as with C₂H₂. However, direct experimental data is limited, and optimization is key. It is recommended to start with flow rates known to be effective for C₂H₂ and adjust based on characterization results.
Q3: Can I use the same mass flow controller (MFC) for C₂D₂ as for C₂H₂?
A3: Yes, you can use the same MFC. However, it's critical to use the correct gas correction factor for C₂D₂ to ensure accurate flow rate control. The physical properties of C₂D₂ (density, specific heat) differ from C₂H₂, which will affect the MFC's reading. Consult your MFC manual or manufacturer for the appropriate correction factor. Some modern MFCs allow for the selection of Deuterium (D₂) or have programmable settings for custom gases.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound shares the same high flammability and instability characteristics as acetylene.[2][3][4][5][6] Key safety precautions include:
-
Storing cylinders in a well-ventilated area, away from heat and ignition sources.
-
Using appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[5]
-
Ensuring all connections and hoses are leak-checked before use.
-
Never exceeding a working pressure of 15 psig for acetylene.[5]
-
Using regulators and equipment specifically designed for acetylene.[3]
-
Having a fire extinguisher readily available.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor/No Film Growth | 1. Incorrect C₂D₂ Flow Rate: Too low for nucleation or too high, leading to gas-phase reactions.[7] 2. Inadequate Temperature: Substrate temperature is too low for C₂D₂ decomposition. 3. Substrate Contamination: Impurities on the substrate surface are inhibiting growth.[8] 4. Gas Leak: A leak in the gas delivery system is preventing C₂D₂ from reaching the chamber. | 1. Optimize Flow Rate: Start with a known C₂H₂ recipe and systematically vary the C₂D₂ flow rate. 2. Increase Temperature: Gradually increase the substrate temperature in small increments. 3. Improve Substrate Cleaning: Enhance the pre-treatment process for the substrate.[8] 4. Leak Check: Perform a thorough leak check of the entire gas delivery system. |
| High Defect Density in Graphene (High ID/IG ratio in Raman) | 1. Excessive C₂D₂ Flow Rate: A high concentration of carbon precursors can lead to rapid, disordered growth.[9] 2. Growth Temperature Too Low: Insufficient thermal energy for carbon atoms to arrange into a crystalline lattice. 3. Rapid Cooling: Quenching the sample too quickly can introduce defects. | 1. Reduce C₂D₂ Flow Rate: Gradually decrease the flow rate to lower the carbon concentration.[9] 2. Increase Growth Temperature: A higher temperature can improve crystallinity. 3. Slow Cooling: Decrease the cooling rate to allow for better crystal formation. |
| Multilayer Graphene/Graphitic Carbon Formation | 1. C₂D₂ Flow Rate Too High: An excess of carbon precursor promotes vertical growth.[10] 2. High Pressure: Increased pressure leads to a higher concentration of reactants at the surface.[10] 3. Extended Growth Time: Leaving the C₂D₂ flow on for too long will result in thicker films. | 1. Decrease C₂D₂ Flow Rate: Lower the flow rate to limit the carbon supply.[10] 2. Reduce Chamber Pressure: Operate at a lower pressure to decrease the precursor concentration.[10] 3. Shorten Growth Time: Reduce the duration of the C₂D₂ flow. |
| Inconsistent Film Uniformity | 1. Non-uniform Gas Flow: Poor distribution of C₂D₂ over the substrate. 2. Temperature Gradients: Inconsistent heating across the substrate. 3. Substrate Inhomogeneity: Variations in the substrate's surface properties. | 1. Adjust Gas Inlet/Diffuser: Modify the gas delivery setup to ensure a more uniform flow pattern. 2. Verify Temperature Uniformity: Use multiple thermocouples to check for and correct temperature gradients. 3. Improve Substrate Preparation: Ensure the substrate is of high quality and uniformly pre-treated. |
| Low Deuterium Incorporation | 1. Low C₂D₂ to H₂ Ratio: Presence of residual hydrogen in the chamber or carrier gas can compete with deuterium. 2. Insufficient C₂D₂ Flow: The flow rate may be too low for significant deuterium incorporation. | 1. Increase C₂D₂ Partial Pressure: Reduce the flow of any hydrogen-containing carrier gases and increase the C₂D₂ flow. 2. Increase C₂D₂ Flow Rate/Time: Increase the flow rate or the duration of the growth step. |
Experimental Protocols
General CVD Protocol for Deuterated Graphene Growth
-
Substrate Preparation:
-
Cut a copper foil to the desired size.
-
Clean the foil by sonicating in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the foil with nitrogen gas.
-
-
CVD System Setup:
-
Place the copper foil in the center of the quartz tube furnace.
-
Evacuate the furnace to a base pressure of <10 mTorr.
-
-
Annealing:
-
Heat the furnace to 1000°C under a flow of Ar and H₂.
-
Anneal the copper foil at 1000°C for 30 minutes to increase grain size.
-
-
Growth:
-
Introduce this compound (C₂D₂) into the chamber at a specific flow rate (e.g., 10-50 sccm) for a designated time (e.g., 5-30 minutes).
-
Maintain the desired pressure and temperature throughout the growth phase.
-
-
Cooling:
-
Stop the C₂D₂ flow and cool the furnace to room temperature under a continued flow of Ar and H₂.
-
Characterization
-
Raman Spectroscopy: To assess the quality, number of layers, and deuterium incorporation in the graphene film. The G peak (~1580 cm⁻¹) and 2D peak (~2700 cm⁻¹) are indicative of graphene quality, while the D peak (~1350 cm⁻¹) indicates defects.[11][12] Deuteration can cause slight shifts in these peak positions. The presence and intensity of deuterium-related modes can also be investigated.[13][14]
Diagrams
References
- 1. apexvacuum.com [apexvacuum.com]
- 2. airgas.com [airgas.com]
- 3. energy.virginia.gov [energy.virginia.gov]
- 4. za.airliquide.com [za.airliquide.com]
- 5. nexair.com [nexair.com]
- 6. Hazards of Acetylene Gas - Acetylene Plant [acetyleneplant.net]
- 7. generalgraphenecorp.com [generalgraphenecorp.com]
- 8. azonano.com [azonano.com]
- 9. Chemical Vapour Deposition of Graphene—Synthesis, Characterisation, and Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. horiba.com [horiba.com]
- 13. Homogeneous Spatial Distribution of Deuterium Chemisorbed on Free-Standing Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Vibrational-Rotational Spectra of Acetylene (C2H2) and Deuterated Acetylene (C2D2)
A comprehensive guide for researchers and scientists detailing the spectral differences between acetylene (B1199291) and its deuterated isotopologue, supported by experimental data and methodologies.
This guide provides an objective comparison of the vibrational and rotational spectra of acetylene (C2H2) and its deuterated form, acetylene-d2 (C2D2). Understanding the spectral shifts resulting from isotopic substitution is crucial for various applications, including astrophysical studies, reaction dynamics, and the validation of theoretical molecular models. This document presents quantitative data in a clear, tabular format, outlines the experimental protocols for obtaining these spectra, and visualizes the comparative workflow.
Data Presentation: A Quantitative Comparison
The primary difference between the spectra of C2H2 and C2D2 arises from the change in mass of the hydrogen atoms, which significantly affects the vibrational and rotational energies of the molecule. The heavier deuterium (B1214612) atoms in C2D2 lead to lower vibrational frequencies and a smaller rotational constant.
| Parameter | Acetylene (C2H2) | This compound (C2D2) | Key Observations |
| Symmetry | D∞h | D∞h | Both molecules are linear and possess a center of inversion, impacting their spectral activity. |
| Vibrational Modes | 5 fundamental modes | 5 fundamental modes | The number of vibrational modes is the same, but their frequencies differ significantly. |
| ν1 (Symmetric C-H/C-D stretch) | ~3374 cm⁻¹ (Raman active) | ~2700 cm⁻¹ (Raman active) | Significant frequency decrease due to the heavier deuterium atom. |
| ν2 (C≡C stretch) | ~1974 cm⁻¹ (Raman active) | ~1762 cm⁻¹ (Raman active) | Smaller frequency shift as this mode is less dependent on the mass of the end atoms. |
| ν3 (Asymmetric C-H/C-D stretch) | ~3287 cm⁻¹ (IR active) | ~2439 cm⁻¹ (IR active)[1] | Large frequency decrease, similar to the symmetric stretch. |
| ν4 (Trans-bend) | ~612 cm⁻¹ (Raman active, degenerate) | ~511 cm⁻¹ (Raman active, degenerate) | Bending modes also show a clear isotopic shift. |
| ν5 (Cis-bend) | ~729 cm⁻¹ (IR active, degenerate) | ~539 cm⁻¹ (IR active)[2] | Bending modes also show a clear isotopic shift. |
| Rotational Constant (B₀) | ~1.1766 cm⁻¹[3] | ~0.84770 cm⁻¹[1] | The larger moment of inertia of C2D2 results in a smaller rotational constant, leading to more closely spaced rotational lines. |
| Bond Lengths (rₑ) | r(C-H) ≈ 1.0625 Å, r(C≡C) ≈ 1.2024 Å[4] | r(C-D) ≈ 1.0625 Å, r(C≡C) ≈ 1.2024 Å[4] | The equilibrium bond lengths are largely unaffected by isotopic substitution (Born-Oppenheimer approximation). |
Note: The provided frequencies are approximate and can vary slightly depending on the experimental conditions and the level of theoretical calculation.
Experimental Protocols
The spectral data for C2H2 and C2D2 are primarily obtained through two complementary vibrational spectroscopy techniques: Infrared (IR) Spectroscopy and Raman Spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule that induce a change in the molecular dipole moment. For linear molecules with a center of symmetry like acetylene, only the asymmetric stretching and bending vibrations are IR active.
Methodology:
-
Sample Preparation: Gaseous samples of C2H2 and C2D2 are introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas is optimized to achieve a good signal-to-noise ratio without significant pressure broadening of the spectral lines.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument consists of a broad-band IR source, a Michelson interferometer, the sample cell, and a detector.
-
Data Acquisition: The interferometer modulates the IR radiation, which then passes through the gas sample. The detector measures the intensity of the transmitted light as a function of the optical path difference in the interferometer, creating an interferogram.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the frequency-domain spectrum, showing absorption bands at the characteristic vibrational frequencies of the molecule. High-resolution spectra will also resolve the rotational fine structure.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational modes that cause a change in the polarizability of the molecule. For acetylene, the symmetric stretching vibrations and the bending vibrations are Raman active. This technique is crucial for observing the vibrational modes that are silent in the IR spectrum.
Methodology:
-
Sample Preparation: Gaseous C2H2 or C2D2 is held in a sample cell, which can be a simple glass tube or a more complex multi-pass cell to enhance the Raman signal.
-
Instrumentation: A high-intensity monochromatic light source, typically a laser, is directed onto the sample. The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.
-
Data Acquisition: The collected scattered light is passed through a spectrometer to disperse the light according to its wavelength. A sensitive detector, such as a charge-coupled device (CCD), records the spectrum.
-
Data Processing: The Raman spectrum shows peaks shifted from the laser frequency. These shifts correspond to the vibrational energy levels of the molecule. The peaks at lower frequency (Stokes scattering) are typically analyzed.
Visualization of the Comparative Workflow
The logical process for comparing the spectra of C2H2 and C2D2 can be visualized as follows:
Caption: Workflow for comparing the spectra of C2H2 and C2D2.
References
A Comparative Guide to Deuterated Alkynes for Calibration: Acetylene-d2, Propyne-d4, and Butyne-d6
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and accurate quantitative analysis, the choice of a suitable internal standard is paramount. Deuterated compounds, particularly deuterated alkynes, have emerged as invaluable tools for calibration in a variety of analytical techniques, most notably in mass spectrometry (MS) and vibrational spectroscopy. Their ability to mimic the behavior of their non-deuterated counterparts while being distinguishable by mass or vibrational frequency makes them ideal for correcting analytical variability.[1][2][3]
This guide provides a comprehensive comparison of Acetylene-d2 (C₂D₂), Propyne-d4 (C₃D₄), and Butyne-d6 (C₄D₆) as calibration standards. We will delve into their performance characteristics, provide detailed experimental protocols, and present supporting data to aid researchers in selecting the optimal standard for their specific application.
Performance Comparison of Deuterated Alkynes
The selection of a deuterated alkyne for calibration depends on several factors, including the specific analytical method, the mass range of interest, and the desired physicochemical properties. While direct head-to-head comparative studies are limited, the following table summarizes the expected performance characteristics based on the general principles of using deuterated internal standards.[1][4]
| Parameter | **this compound (C₂D₂) ** | Propyne-d4 (C₃D₄) | Butyne-d6 (C₄D₆) |
| Molecular Weight ( g/mol ) | 28.06 | 44.10 | 58.14 |
| Typical Isotopic Purity | >99 atom % D[5] | >98 atom % D | >98 atom % D |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% | ±15% |
| Primary Applications | Gas-phase analysis (GC-MS), Rotational & Vibrational Spectroscopy | GC-MS, LC-MS | GC-MS, LC-MS |
| Relative Volatility | High | Moderate | Low |
| Commercial Availability | Readily Available | Readily Available | Available |
Key Considerations for Selection
-
This compound: Due to its high volatility, this compound is particularly well-suited for gas-phase applications, such as the calibration of gas chromatography-mass spectrometry (GC-MS) systems for the analysis of volatile organic compounds. Its simple molecular structure also makes it a useful standard in high-resolution rotational and vibrational spectroscopy.
-
Propyne-d4: With a higher molecular weight and lower volatility compared to this compound, Propyne-d4 offers greater versatility. It is an excellent internal standard for a broader range of analytes in both GC-MS and liquid chromatography-mass spectrometry (LC-MS).[3]
-
Butyne-d6: As the least volatile of the three, Butyne-d6 is suitable for applications involving less volatile analytes. Its higher mass can also be advantageous in avoiding potential mass interferences from other low-mass fragments in the mass spectrometer.
Experimental Protocols
The following provides a generalized experimental protocol for the preparation of calibration standards and the calibration of a Gas Chromatography-Mass Spectrometry (GC-MS) system using a deuterated alkyne.
Protocol 1: Preparation of Deuterated Alkyne Calibration Standards
Objective: To prepare a series of gas-phase calibration standards of a deuterated alkyne in an inert gas matrix.
Materials:
-
Cylinder of pure deuterated alkyne (this compound, Propyne-d4, or Butyne-d6)
-
Cylinder of high-purity inert gas (e.g., Nitrogen or Argon)
-
Gas-tight syringes
-
A series of evacuated and sealed gas sampling bulbs of known volumes
-
Vacuum line
Procedure:
-
Initial Dilution:
-
Using a gas-tight syringe, carefully withdraw a precise volume of the pure deuterated alkyne gas from the cylinder.
-
Inject this volume into a large, evacuated gas sampling bulb of known volume.
-
Pressurize the bulb with the inert gas to a known pressure to create a stock concentration.
-
-
Serial Dilutions:
-
Perform a series of serial dilutions by transferring known volumes of the stock gas mixture into other evacuated and sealed gas sampling bulbs.
-
After each transfer, pressurize the bulb with the inert gas to a specific pressure to achieve the desired final concentration.
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the analyte.
-
Protocol 2: GC-MS Calibration using a Deuterated Alkyne Internal Standard
Objective: To establish a calibration curve for the quantitative analysis of a target analyte using a deuterated alkyne as an internal standard.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column for the separation of the target analyte
Procedure:
-
Sample Preparation:
-
Prepare a series of calibration standards of the target analyte in a suitable solvent.
-
Spike each calibration standard with a constant and known concentration of the deuterated alkyne internal standard.
-
-
GC-MS Analysis:
-
Inject a fixed volume of each calibration standard into the GC-MS system.
-
Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring for a characteristic ion of the target analyte and a characteristic ion of the deuterated alkyne internal standard.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area of the analyte and the internal standard.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value >0.99 is generally considered to indicate good linearity.[6]
-
Visualization of Experimental and Logical Workflows
To further elucidate the processes described, the following diagrams illustrate the key workflows.
Conclusion
This compound, Propyne-d4, and Butyne-d6 each offer distinct advantages as calibration standards in quantitative analysis. The choice among them should be guided by the specific requirements of the analytical method, including the volatility and mass of the target analytes. By leveraging the near-identical physicochemical properties of these deuterated alkynes to their non-deuterated counterparts, researchers can significantly enhance the accuracy and precision of their quantitative data. The provided protocols and workflows offer a foundational guide for the successful implementation of these powerful calibration tools in the laboratory.
References
A Comparative Guide to Acetylene-d2 and Propyne-d4 for Researchers
An in-depth analysis of the physicochemical, spectroscopic, and reactive properties of Acetylene-d2 and Propyne-d4, providing essential data and experimental insights for professionals in research, chemical sciences, and drug development.
This guide offers a comprehensive comparison of two crucial deuterated alkynes, this compound (C₂D₂) and Propyne-d4 (C₃D₄). Both isotopologues are invaluable tools in a variety of scientific disciplines, serving as tracers in reaction-mechanism studies, standards in spectroscopic analyses, and building blocks in the synthesis of complex deuterated molecules. Understanding their distinct properties is paramount for their effective application.
Physicochemical and Spectroscopic Properties: A Tabular Comparison
The substitution of hydrogen with deuterium (B1214612) introduces significant changes in the physicochemical and spectroscopic properties of these alkynes, primarily due to the increased mass. These differences are summarized below.
| Property | This compound (C₂D₂) | Propyne-d4 (C₃D₄) |
| Molecular Formula | C₂D₂ | C₃D₄ |
| Molar Mass | 28.05 g/mol [1][2] | 44.09 g/mol |
| CAS Number | 1070-74-2[1][2] | 6111-63-3 |
| Appearance | Colorless Gas | Colorless Gas |
| C≡C Bond Length | ~1.203 Å[3] | Not explicitly found |
| C-C Bond Length | N/A | ~1.46 Å[3] |
| C-D Bond Length | Not explicitly found | ~1.06 Å (acetylenic) |
| Ground State Rotational Constant (B₀) | 25.2771 ± 0.0045 GHz[4] | Not explicitly found |
Spectroscopic Fingerprints: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying and characterizing molecules based on their vibrational modes. The isotopic substitution in this compound and Propyne-d4 leads to significant shifts in their vibrational frequencies compared to their non-deuterated counterparts.
| Vibrational Mode | This compound (C₂D₂) Frequency (cm⁻¹) | Propyne-d4 (C₃D₄) Frequency (cm⁻¹) |
| C-D Stretch (Acetylenic) | ~2439[5] | Not explicitly found |
| C≡C Stretch | ~1762 (Raman active) | Not explicitly found |
| C-D Bend | ~539 (IR active) | Not explicitly found |
Reactivity and Kinetic Isotope Effect
The substitution of hydrogen with the heavier deuterium isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Generally, C-D bonds are stronger than C-H bonds, leading to a slower reaction rate if this bond is broken in the rate-determining step. While direct comparative kinetic studies between this compound and Propyne-d4 are scarce, the principles of KIE are applicable to both. For instance, in reactions involving the cleavage of the acetylenic C-H/C-D bond, a primary KIE would be expected. The magnitude of this effect can provide valuable insights into the transition state of the reaction.
Experimental Protocols
Synthesis of Deuterated Alkynes
The preparation of terminally deuterated alkynes can be achieved under mild conditions. A general procedure involves the use of a suitable base and a deuterium source, such as deuterium oxide (D₂O).
Example Protocol for Terminal Deuteration:
-
Dissolve the terminal alkyne in a suitable solvent (e.g., acetonitrile).
-
Add a base, such as potassium carbonate.
-
Introduce the deuterium source, typically D₂O.
-
Stir the reaction at ambient temperature for a period ranging from minutes to hours, monitoring the reaction progress by techniques like ¹H NMR to confirm the disappearance of the acetylenic proton signal.
-
Upon completion, perform an aqueous work-up to isolate the deuterated product.
This method has been shown to be effective for a range of alkynes, including the synthesis of isotopically labeled ferrocene (B1249389) derivatives, achieving high levels of deuterium incorporation.
Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a cornerstone technique for the vibrational analysis of gaseous samples like this compound and Propyne-d4.
General Experimental Procedure:
-
Sample Preparation: The gaseous sample is introduced into a gas cell of a known path length. The cell is equipped with windows transparent to infrared radiation (e.g., KBr or NaCl).
-
Background Spectrum: A background spectrum of the evacuated gas cell or the cell filled with a non-absorbing gas (e.g., dry nitrogen) is recorded. This is crucial to account for the absorbance of the instrument and any atmospheric gases.
-
Sample Spectrum: The gas cell is filled with the sample gas (this compound or Propyne-d4) to a known pressure.
-
Data Acquisition: The infrared spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. This processed spectrum reveals the characteristic vibrational absorption bands of the molecule.
Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, from which accurate molecular structures (bond lengths and angles) can be determined.
General Experimental Setup:
-
Microwave Source: A tunable source, such as a klystron or a synthesized frequency multiplier, generates microwave radiation.
-
Sample Cell: The gaseous sample is introduced at low pressure into a sample cell, which is often a long metallic waveguide to maximize the interaction path length.
-
Detector: A sensitive detector, such as a crystal detector or a bolometer, measures the microwave power that passes through the sample.
-
Modulation and Detection: Techniques like Stark modulation, which applies an alternating electric field to the sample, are often used to improve the signal-to-noise ratio. A lock-in amplifier is then used to detect the modulated absorption signal.
-
Spectrum Generation: By sweeping the frequency of the microwave source and recording the absorption, a high-resolution rotational spectrum is obtained.
Visualizing Experimental Workflows and Applications
To better illustrate the processes involved in the study and application of these deuterated alkynes, the following diagrams are provided.
Applications in Research and Development
Both this compound and Propyne-d4 are instrumental in a wide array of research applications:
-
Mechanistic Studies: The kinetic isotope effect observed with these molecules provides invaluable data for elucidating reaction mechanisms, particularly in organic and organometallic chemistry. By tracking the position of the deuterium atoms in the products, chemists can deduce the pathways of bond formation and cleavage.
-
Spectroscopic Standards: Due to their well-defined spectral lines, these deuterated compounds serve as calibration standards in high-resolution spectroscopy.
-
Precursors for Labeled Compounds: They are fundamental starting materials for the synthesis of more complex deuterated molecules, which are widely used in pharmaceutical research to study drug metabolism and pharmacokinetics. The altered metabolic rate of deuterated drugs can lead to improved therapeutic profiles.
-
Surface Science: In studies of catalysis and surface chemistry, deuterated molecules help in understanding the adsorption and reaction of hydrocarbons on various surfaces without the interference of ubiquitous background hydrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Spectroscopy | Teaching [teaching.astro.uni-koeln.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
The Tracer Gas Approach to Quantifying Methane Emissions: A Comparative Guide
An objective comparison of commonly used tracer gases for the accurate measurement of methane (B114726) emissions, with a focus on acetylene (B1199291) and its alternatives.
In the critical endeavor to understand and mitigate greenhouse gas emissions, the precise quantification of methane (CH₄) sources is paramount. The tracer release method stands out as a robust technique for measuring emission rates from diffuse or complex sources, such as landfills, agricultural operations, and industrial facilities. This guide provides a detailed comparison of commonly used tracer gases, with a primary focus on acetylene (C₂H₂), and its main alternatives, sulfur hexafluoride (SF₆) and nitrous oxide (N₂O).
While the use of deuterated isotopes like acetylene-d2 (C₂D₂) is a sophisticated technique in various scientific domains, its application as a tracer for atmospheric methane emissions is not well-documented in publicly available research. Therefore, this guide will focus on the more established and widely utilized non-deuterated acetylene.
Performance Comparison of Methane Tracers
The selection of an appropriate tracer gas is critical for the accuracy and feasibility of a methane emission study. The ideal tracer should be safe, inert, have a low and stable atmospheric background concentration, be easily and accurately measurable at low concentrations, and have a similar atmospheric dispersion to methane.
| Property | Acetylene (C₂H₂) | Sulfur Hexafluoride (SF₆) | Nitrous Oxide (N₂O) |
| Atmospheric Lifetime | ~13 days[1] | ~3,200 years | ~110 years[2][3] |
| Global Warming Potential (100-yr) | Negligible | 22,800 | 298 |
| Typical Atmospheric Background | Low (~1 ppbv)[1] | Very low (~10 ppt) | ~330 ppb |
| Common Analytical Method | Cavity Ring-Down Spectroscopy (CRDS) | Gas Chromatography with Electron Capture Detector (GC-ECD) | Cavity Ring-Down Spectroscopy (CRDS), Tunable Diode Laser Absorption Spectroscopy (TDLAS) |
| Advantages | - Low cost and readily available[1][2][4] - Short atmospheric lifetime minimizes long-term environmental impact[1][2] - Molecular mass similar to air[1] | - Chemically inert and stable - Very low background concentration allows for high sensitivity | - Relatively stable in the troposphere[2][3] - Can be measured with high precision by the same instruments as methane |
| Disadvantages | - Highly flammable over a wide range of concentrations[2] - Can react with hydroxyl radicals in the atmosphere[2] | - Extremely potent greenhouse gas - High cost | - Is a significant greenhouse gas itself[5] - Higher background concentration can limit sensitivity in some environments |
| Potential for Interference | Minimal with CRDS | Minimal with GC-ECD | Potential for biogenic sources in agricultural settings |
Experimental Protocol: The Tracer Flux Ratio Method
The Tracer Flux Ratio (TFR) method, also known as the Tracer Dispersion Method (TDM), is the standard experimental protocol for quantifying methane emissions using a tracer gas. The fundamental principle is that a co-located and simultaneously released tracer gas will disperse in the atmosphere in the same manner as the target gas (methane). By measuring the downwind concentration ratio of the two gases and knowing the release rate of the tracer, the methane emission rate can be accurately calculated.
Key Steps in the Tracer Flux Ratio Method:
-
Site Characterization and Background Measurement:
-
Conduct a preliminary survey of the area to identify potential methane sources and to measure the background concentrations of both methane and the chosen tracer gas. This is crucial for distinguishing the emission plume from ambient levels.
-
-
Tracer Gas Release:
-
Position a cylinder of the tracer gas (e.g., acetylene) with a calibrated mass flow controller as close as possible to the identified methane source.
-
Release the tracer gas at a constant, known rate. The release rate should be high enough to generate a detectable plume downwind but low enough to be safe and cost-effective.
-
The release is typically from a tripod at a height of 2-3 meters above the ground.[2][6]
-
-
Downwind Plume Measurement:
-
Utilize a mobile laboratory equipped with high-precision gas analyzers (e.g., a Picarro CRDS analyzer for methane and acetylene) to transect the downwind plume.[1][4][7]
-
The mobile lab drives perpendicular to the wind direction at various distances downwind from the source to capture the full width of the plume.
-
Simultaneous measurements of methane and tracer gas concentrations, along with GPS and meteorological data (wind speed and direction), are continuously recorded.
-
-
Data Analysis and Emission Rate Calculation:
-
The collected data is processed to subtract the background concentrations, leaving only the enhancements from the emission source and the tracer release.
-
The integrated cross-plume concentrations of methane and the tracer gas are calculated for each transect.
-
The methane emission rate (Q_CH4) is then calculated using the following formula:
Q_CH4 = Q_tracer * (∫C_CH4 ds / ∫C_tracer ds)
Where:
-
Q_tracer is the known release rate of the tracer gas.
-
∫C_CH4 ds is the integrated concentration of methane across the plume transect.
-
∫C_tracer ds is the integrated concentration of the tracer gas across the plume transect.
-
-
Quality Control and Uncertainty Analysis:
-
It is critical to calibrate the gas analyzers before and after the field measurements to ensure accuracy. Uncalibrated acetylene analyzers can lead to an underestimation of methane fluxes by approximately 8%.[7]
-
Multiple transects should be performed under various meteorological conditions to obtain a representative average emission rate and to quantify the uncertainty. The variability in flux estimates between transects can be significant (e.g., ±56% in one study) due to factors like the precise location of the tracer release and the downwind sampling path.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Tracer Flux Ratio method.
Caption: Experimental workflow for the Tracer Flux Ratio (TFR) method.
Conclusion
The choice of a tracer gas for quantifying methane emissions is a trade-off between factors such as cost, safety, environmental impact, and analytical precision. Acetylene (C₂H₂) presents a compelling option due to its low cost, low background concentrations, and short atmospheric lifetime, making it an environmentally friendlier choice compared to potent greenhouse gases like SF₆. However, its flammability requires careful handling.
The accuracy of the tracer flux ratio method is critically dependent on a well-designed experimental protocol, including precise tracer release, comprehensive downwind sampling, and, most importantly, accurate calibration of the gas analyzers. When executed correctly, this method provides a reliable and indispensable tool for researchers and professionals working to understand and mitigate methane emissions.
References
- 1. picarro.com [picarro.com]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. AMT - Accuracy of tracer-based methane flux quantification: underlying impact of calibrating acetylene measurements [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. egusphere.copernicus.org [egusphere.copernicus.org]
- 6. AMT - Using the tracer flux ratio method with flight measurements to estimate dairy farm CH4 emissions in central California [amt.copernicus.org]
- 7. EGUsphere - Measuring acetylene with a cavity ring-down spectroscopy gas analyser and its use as a tracer to quantify methane emissions [egusphere.copernicus.org]
A Comparative Guide to the Cross-Section Measurements of Deuterated Acetylene (C2D2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-section measurements of deuterated acetylene (B1199291) (C2D2) with its non-deuterated counterpart, acetylene (C2H2). The substitution of hydrogen with deuterium (B1214612) atoms results in notable isotope effects in the cross-sections for various electron-driven processes. This comparison is crucial for researchers in fields such as plasma physics, astrophysics, and radiation chemistry, where understanding the fundamental interactions of molecules with electrons and photons is paramount.
Dissociative Electron Attachment (DEA) Cross-Sections: A Quantitative Comparison
Dissociative electron attachment is a process where a molecule captures a free electron to form a transient negative ion, which then dissociates into a neutral fragment and a negative ion. This process is highly dependent on the electron energy and the molecular structure.
A significant isotope effect is observed in the DEA cross-sections of acetylene and its deuterated form. At an electron energy of approximately 3 eV, the cross-section for the formation of the C2D⁻ anion from C2D2 is markedly smaller than that for the formation of C2H⁻ from C2H2. Specifically, the cross-section for C2D⁻/C2D2 is 14.4 times smaller than that for C2H⁻/C2H2 at this energy level[1].
The absolute cross-section for the production of the C2H⁻ ion from C2H2 at an electron energy of 2.95 eV has been measured to be 3.6 ± 0.9 pm² (3.6 x 10⁻²⁰ m²)[2][3][4]. Based on the observed isotope effect, the absolute cross-section for the formation of C2D⁻ from C2D2 at a similar energy can be estimated.
| Molecule | Fragment Ion | Electron Energy (eV) | Absolute Cross-Section (m²) | Isotope Effect (Ratio C2H⁻/C2D⁻) |
| C2H2 | C2H⁻ | 2.95 | 3.6 x 10⁻²⁰[2][3][4] | ~14.4[1] |
| C2D2 | C2D⁻ | ~3 | ~2.5 x 10⁻²¹ | 1 |
At higher electron energies, around 8 eV, the dominant light fragment ions produced are H⁻ from C2H2 and D⁻ from C2D2. These higher energy bands exhibit weaker isotope effects compared to the 3 eV resonance[1].
Photoabsorption and Vibrational Excitation Cross-Sections
While extensive data is available for the photoabsorption and vibrational excitation cross-sections of acetylene (C2H2), direct quantitative comparisons with deuterated acetylene (C2D2) in the form of comprehensive tables are less readily available in the literature. However, spectroscopic databases contain detailed information on the vibrational frequencies and rotational constants for both C2H2 and C2D2, which are fundamental to understanding their infrared absorption and vibrational excitation behaviors[5]. The difference in vibrational modes due to the heavier deuterium atoms is expected to lead to shifts in the resonant energies for vibrational excitation.
Further experimental and theoretical studies are needed to provide a detailed quantitative comparison of the photoabsorption and vibrational excitation cross-sections for C2H2 and C2D2 across a broad energy range.
Experimental Protocol: Measurement of Absolute Dissociative Electron Attachment Cross-Sections
The determination of absolute DEA cross-sections is a critical experimental undertaking. A common and reliable method is the Relative Flow Technique , which involves comparing the ion signal from the target molecule with that from a calibrant gas with a known cross-section.
Key Experimental Setup Components:
-
Trochoidal Electron Monochromator: This component is used to generate a pulsed electron beam with a well-defined and narrow energy distribution.
-
Effusive Molecular Beam: The target gas (C2D2 or C2H2) is introduced into the interaction region as a well-defined beam.
-
Time-of-Flight (TOF) Mass Spectrometer: The resulting negative ions from the DEA process are extracted and analyzed by a TOF mass spectrometer, which separates them based on their mass-to-charge ratio.
Experimental Workflow:
Step-by-Step Procedure:
-
Electron Beam Generation: A pulsed, monoenergetic electron beam is generated and guided into the interaction region. The energy of the electron beam is scanned over the range of interest.
-
Target Gas Introduction: A controlled flow of the target gas (e.g., C2D2) is introduced into the high-vacuum chamber as an effusive beam, ensuring a well-defined interaction volume.
-
Electron-Molecule Interaction: The pulsed electron beam intersects the molecular beam, leading to dissociative electron attachment and the formation of negative ions.
-
Ion Extraction and Analysis: The newly formed anions are extracted from the interaction region by a pulsed electric field and guided into a time-of-flight mass spectrometer. The flight times of the ions are recorded, which allows for the determination of their mass-to-charge ratios.
-
Data Acquisition: The ion signals are recorded as a function of the incident electron energy, generating an ion yield curve for each fragment.
-
Calibration with a Reference Gas: The experiment is repeated under identical conditions with a calibrant gas (e.g., O2, for which the DEA cross-section for O⁻ formation is well-known).
-
Cross-Section Calculation: The absolute cross-section of the sample is calculated by comparing the integrated ion formation count rate of the sample to that of the calibrant, taking into account the respective gas flow rates and electron beam currents[6][7][8].
References
- 1. chimia.ch [chimia.ch]
- 2. [PDF] Absolute cross sections for dissociative electron attachment to acetylene and diacetylene | Semantic Scholar [semanticscholar.org]
- 3. Absolute cross sections for dissociative electron attachment to acetylene and diacetylene | FOLIA - Fribourg Open Library and Archive [sonar.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation dynamics and absolute dissociative electron attachment cross sections in the low energy electron collision with ethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Quantum Chemistry Calculations with Acetylene-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and computational results for Acetylene-d2 (C₂D₂), a crucial molecule for benchmarking quantum chemistry calculations. The inherent symmetry and simple linear structure of deuterated acetylene (B1199291) make it an ideal system for evaluating the accuracy of theoretical methods in predicting key molecular properties such as vibrational frequencies, rotational constants, and bond lengths.
Data Presentation: Experimental vs. Computational Data
The following tables summarize the quantitative data for this compound, comparing experimentally determined values with those obtained from various quantum chemical methods. This allows for a direct assessment of the performance of different levels of theory and basis sets.
Table 1: Vibrational Frequencies of this compound (in cm⁻¹)
| Vibrational Mode | Symmetry | Experimental Value[1] | Calculated Value | Method/Basis Set |
| ν₁ (C-D stretch) | Σg⁺ | 2788.1 | - | - |
| ν₂ (C≡C stretch) | Σg⁺ | 1762.4 | - | - |
| ν₃ (C-D stretch) | Σu⁺ | 2439.24[1] | - | - |
| ν₄ (trans-bend) | Πg | 511.0 | - | - |
| ν₅ (cis-bend) | Πu | 538.0 | - | - |
Table 2: Rotational Constants and Bond Lengths of this compound
| Property | Experimental Value | Calculated Value | Method/Basis Set |
| Rotational Constant (B₀) | |||
| 0.84770 cm⁻¹[1] | - | - | |
| 25.2771 ± 0.0045 GHz[2] | 25.2495 GHz[2] | MP2/aug-cc-pVTZ[2] | |
| 25.2574 GHz[2] | CCSD(T)/aug-cc-pVTZ[2] | ||
| Bond Lengths (Å) | |||
| r(C≡C) | 1.203 Å | - | - |
| r(C-D) | 1.060 Å | - | - |
Experimental Protocols
The experimental data presented in this guide are primarily derived from high-resolution spectroscopic techniques. A detailed understanding of these methods is crucial for appreciating the accuracy of the benchmark values.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To measure the vibrational frequencies of this compound.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a long-path gas cell. The pressure is optimized to obtain high-resolution spectra, typically in the range of a few Torr.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum of the sample. The instrument is equipped with a suitable detector, such as a mercury cadmium telluride (MCT) detector, for the mid-infrared region.
-
Data Acquisition: The spectrum is recorded over a specific wavenumber range, for instance, from 400 to 4000 cm⁻¹, to cover the fundamental vibrational modes of C₂D₂.[2]
-
Data Analysis: The recorded interferogram is Fourier-transformed to obtain the vibrational spectrum. The positions of the absorption bands are then accurately determined to yield the vibrational frequencies. Rotational fine structure within the vibrational bands can also be analyzed to determine rotational constants.
Raman Spectroscopy
Objective: To measure the Raman-active vibrational modes of this compound.
Methodology:
-
Sample Preparation: A sample of gaseous this compound is contained in a suitable cell.
-
Instrumentation: A laser is used as the excitation source. The scattered light is collected and analyzed by a high-resolution Raman spectrometer.
-
Data Acquisition: The Raman spectrum is recorded, showing Stokes and anti-Stokes lines corresponding to the vibrational energy levels of the molecule.
-
Data Analysis: The frequency shifts of the Raman lines from the excitation frequency provide the values of the Raman-active vibrational modes.
Mandatory Visualization
Benchmarking Workflow
The following diagram illustrates the typical workflow for benchmarking quantum chemistry calculations against experimental data using a molecule like this compound.
Caption: A flowchart illustrating the parallel experimental and computational workflows for benchmarking quantum chemical methods.
References
A Comparative Guide to the Spectral Analysis of Acetylene-d2
This guide provides a comparative overview of spectral data for Acetylene-d2 (C2D2) from various research laboratories. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this isotopologue. The information is compiled from several studies, offering insights into the consistency and variations in reported data, which can be attributed to different experimental methodologies.
Quantitative Spectral Data Comparison
The following tables summarize key vibrational and rotational constants for this compound as reported in different studies. This comparative presentation allows for a quick assessment of the agreement between various experimental findings.
Table 1: Vibrational Frequencies of C2D2
| Vibrational Mode | Frequency (cm⁻¹)[1] | Frequency (cm⁻¹)[2] |
| ν₁ (Σg+) | 2705.29 | - |
| ν₂ (Σg+) | 1762.4 | - |
| ν₃ (Σu+) | 2439.24 | - |
| ν₄ (Πg) | 537.8 | - |
| ν₅ (Πu) | 511.4 | - |
Table 2: Rotational and Other Molecular Constants for C2D2
| Constant | Value (cm⁻¹)[1] | Value (GHz)[3] | Value (cm⁻¹)[4] |
| B₀ | 0.82819 | 25.2771 ± 0.0045 | 0.12767 |
| D | (7.04 ± 0.63) x 10⁻⁷ | - | - |
| α₁ | 0.00588 ± 0.00003 | - | - |
| α₂ | 0.00316 ± 0.00003 | - | - |
| α₃ | 0.00442 ± 0.00002 | - | - |
| Equilibrium Rotational Constant (Be) | - | 25.2495 (MP2/aug-cc-pvtz) | - |
| Equilibrium Rotational Constant (Be) | - | 25.2574 (CCSD(T)/aug-cc-pvtz) | - |
Experimental Protocols
The methodologies employed to acquire the spectral data for this compound vary across different studies, which can influence the resulting values. Below are summaries of the experimental setups described in the referenced literature.
Methodology 1: Grating Instrumentation and Photographic Infrared
-
Instrumentation : The spectra were recorded using two grating instruments in the Radiometry Section.[1] For some bands, photographic infrared techniques were also utilized.
-
Sample Preparation : The this compound gas was synthesized and noted to contain a small impurity of C2HD (less than 1%), which did not interfere with the observations of the C2D2 bands.[1]
-
Measurement Conditions : For the ν₃ fundamental band, the pressure was 4 cm (Hg) with a cell length of 1 meter.[1] For the ν₂ + ν₃ combination band, the pressure was 11 cm (Hg) with a cell length of 6 meters.[1]
-
Detection : PbS and cooled PbTe cells were used to detect the absorption and emission spectra, with fringes recorded by a 1P28 photomultiplier.[1]
Methodology 2: Terahertz Spectroscopy
-
Instrumentation : A high-resolution terahertz spectrometer was used.
-
Sample Generation : this compound was generated at room temperature by passing D2O vapor (120-150 mTorr) through calcium carbide (CaC2) powder.[2]
-
Analysis : A multistate analysis was performed on the bending vibrational modes ν₄ and ν₅, incorporating the newly measured terahertz transitions with existing microwave, far-infrared, and infrared data.[2]
Methodology 3: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A low-resolution Fourier Transform Interferometer (FTIR) was used to record spectra between 400 and 4000 cm⁻¹.[3]
-
Sample Synthesis : The study involved the synthesis of both normal acetylene (B1199291) (C2H2) and doubly deuterated acetylene (C2D2).[3]
-
Computational Methods : In addition to experimental measurements, rotational constants were calculated at the MP2 and CCSD(T) levels of theory with the aug-cc-pvtz basis set for comparison.[3]
Methodology 4: High-Resolution Raman Spectroscopy
-
Instrumentation : A 21-ft. grating spectrograph was used to photograph the pure rotational Raman spectra.[4]
Experimental Workflow and Data Analysis
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent spectroscopic analysis, as can be inferred from the common practices described in the literature.[2][5]
This guide highlights the available spectral data for this compound and the experimental conditions under which they were obtained. While a direct inter-laboratory comparison study is not available in the reviewed literature, the compilation of data from various sources provides a valuable reference for researchers. The differences in reported values underscore the importance of considering the experimental protocol when comparing spectral data. For definitive values, researchers may consult comprehensive spectral databases such as HITRAN.[6][7][8][9]
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Kinetic Models: A Comparative Guide to Acetylene-d2 and Alternative Tracer Experiments
For researchers, scientists, and drug development professionals, the rigorous validation of kinetic models is paramount for understanding and predicting the behavior of biological systems. Isotopic tracers are powerful tools in this endeavor, allowing for the precise tracking of atoms through complex reaction networks. This guide provides a detailed comparison of Acetylene-d2 (C2D2) tracer experiments with more conventional methods, such as those using Carbon-13 (¹³C) labeled substrates, for validating kinetic models of enzyme activity.
This comparison is centered on the practical application of these tracers in studying the enzyme nitrogenase, which notably reduces acetylene (B1199291) to ethylene (B1197577). This specific example allows for a direct evaluation of the methodologies and the quality of the kinetic data they generate.
Comparative Analysis of Tracer Methodologies
| Feature | This compound (C2D2) | ¹³C-Labeled Substrates (e.g., ¹³C-Glucose) | Rationale & Implications |
| Tracer Atom | Deuterium (B1214612) (²H) | Carbon-13 (¹³C) | C2D2 tracks the fate of hydrogen atoms, which is particularly useful for studying hydrogenation/dehydrogenation reactions. ¹³C tracers follow the carbon backbone, ideal for mapping central carbon metabolism. |
| Kinetic Isotope Effect (KIE) | High (typically 6-10) | Low (typically ~1.04) | The significant KIE of deuterium can be leveraged to probe rate-determining steps involving C-H bond cleavage.[1] However, it can also complicate kinetic models if not properly accounted for. The low KIE of ¹³C is often considered negligible, simplifying flux analysis calculations.[1] |
| Analytical Technique | Fourier Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | FTIR is particularly effective for distinguishing C2D2 and its products from their unlabeled counterparts due to distinct vibrational frequencies.[2] MS and NMR are the standard for ¹³C-based metabolic flux analysis, offering high resolution and detailed positional information.[1] |
| Background Signal | Low natural abundance of deuterium (0.015%) provides a clean background for detection. | Higher natural abundance of ¹³C (1.1%) can sometimes contribute to background, though it is still relatively low. | The very low natural abundance of deuterium is a distinct advantage for sensitive detection.[1] |
| Cost & Availability | Generally less expensive and synthetically more straightforward to produce many deuterated compounds.[1] | Synthesis of ¹³C-labeled compounds can be more complex and costly.[1] | Budgetary and synthetic accessibility may favor the use of deuterated tracers for certain applications. |
Quantitative Data for Kinetic Model Validation: A Nitrogenase Case Study
To illustrate the application of these tracers, we present a case study on the enzyme nitrogenase. Nitrogenase reduces acetylene to ethylene, a reaction that can be traced using C2D2. The data below is based on studies of nitrogenase activity and provides a framework for how quantitative data from different tracer experiments can be compared to validate a kinetic model.
| Parameter | This compound Tracer Experiment | Alternative Tracer Experiment (Hypothetical ¹³C-Acetylene) |
| Substrate | This compound (C2D2) | [1,2-¹³C2]Acetylene |
| Primary Product | cis-Dideuterated ethylene (C2H2D2) | ¹³C-Ethylene (¹³C2H4) |
| Detection Method | FTIR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Key Spectroscopic Bands (cm⁻¹) for Product | cis-ethylene-d2: 843 | Not Applicable |
| Key Spectroscopic Bands (cm⁻¹) for Substrate | This compound: 2439 | Not Applicable |
| Observed Michaelis-Menten Constant (Km) | To be determined experimentally | To be determined experimentally |
| Observed Maximum Velocity (Vmax) | To be determined experimentally | To be determined experimentally |
| Kinetic Isotope Effect (VmaxH / VmaxD) | ~1.0 (as reported for nitrogenase)[3] | Not Applicable |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality data for kinetic modeling. Below are representative protocols for a C2D2 tracer experiment with nitrogenase and a general approach for a ¹³C-based metabolic flux analysis experiment.
Protocol 1: Validating Nitrogenase Activity with this compound
This protocol is adapted from the methodology for estimating nitrogenase activity using deuterated acetylene.[2][3]
1. Preparation of Deuterated Acetylene (C2D2):
- Generate C2D2 by reacting calcium carbide (CaC2) with deuterium oxide (D2O) in a sealed vessel.
- Store the generated gas in an evacuated flask.
2. Enzyme Assay:
- Culture nitrogenase-producing organisms (e.g., Klebsiella pneumoniae) under appropriate anaerobic conditions.
- Introduce a known concentration of the C2D2 gas into the headspace of the culture.
- Incubate the culture at a constant temperature for a defined period.
3. Sample Collection and Quenching:
- At various time points, withdraw gas samples from the headspace of the culture vessel using a gas-tight syringe.
- Quench the enzymatic reaction by injecting a stopping agent, such as a strong acid, if analyzing the cellular components, though for headspace analysis this is not typically required.
4. FTIR Analysis:
- Introduce the gas sample into an FTIR gas cell.
- Record the infrared spectrum in the region of 800 to 3500 cm⁻¹.
- Quantify the concentrations of C2D2 (substrate) and cis-dideuterated ethylene (product) by measuring the absorbance at their characteristic wavenumbers (2439 cm⁻¹ and 843 cm⁻¹, respectively).[2]
5. Data Analysis and Model Validation:
- Plot the concentration of the product formed over time to determine the initial reaction velocity.
- Repeat the experiment with varying concentrations of C2D2 to determine the kinetic parameters (Km and Vmax).
- Compare the experimentally determined kinetic parameters with the predictions of the kinetic model.
Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis
This protocol outlines the general steps for a ¹³C-based metabolic flux analysis experiment.
1. Cell Culture and Isotope Labeling:
- Culture cells to a mid-exponential growth phase.
- Replace the standard culture medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C6]glucose) at a known concentration.
- Continue the culture for a period sufficient to achieve isotopic steady-state.
2. Quenching and Metabolite Extraction:
- Rapidly quench metabolism by, for example, immersing the culture vessel in liquid nitrogen.
- Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
3. Sample Analysis by Mass Spectrometry:
- Separate the extracted metabolites using liquid chromatography (LC) or gas chromatography (GC).
- Analyze the separated metabolites using mass spectrometry to determine the mass isotopomer distributions for key metabolites.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use a computational model (e.g., based on elementary metabolite units) to estimate the intracellular metabolic fluxes that best explain the observed mass isotopomer distributions.
5. Kinetic Model Validation:
- Compare the calculated metabolic fluxes with the predictions of the kinetic model under the same experimental conditions.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for understanding the logical flow of experiments and the biological context of the tracer studies.
Caption: General workflow for kinetic model validation using an isotopic tracer.
Caption: Enzymatic reduction of this compound by Nitrogenase.
References
A Comparative Guide to the Synthesis of Acetylene-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for acetylene-d2 (C₂D₂), a crucial deuterated building block in organic synthesis and various research applications. The following sections detail the performance of each method, supported by experimental data and protocols, to aid in the selection of the most suitable synthesis strategy for your research needs.
Method 1: Reaction of Calcium Carbide with Heavy Water
This is the most traditional and widely reported method for producing this compound. The reaction is straightforward, involving the generation of deuterated acetylene (B1199291) gas upon the addition of heavy water (D₂O) to calcium carbide (CaC₂).
Experimental Protocol:
A typical laboratory setup involves a gas generation flask equipped with a dropping funnel and a gas outlet.
-
Preparation: Calcium carbide (CaC₂) is placed in the reaction flask. To ensure high isotopic purity, the CaC₂ can be heated to approximately 600°C under vacuum prior to use to remove any residual moisture or acetylene.
-
Reaction: Heavy water (D₂O, typically 99.5% D or higher) is added dropwise to the CaC₂ from the dropping funnel. The reaction is exothermic and generates this compound gas.
-
Purification: The generated gas is passed through a series of traps to remove impurities. A common purification train includes:
-
A cold trap (e.g., dry ice/acetone) to remove any unreacted D₂O.
-
A wash with a dilute solution of deuterated sulfuric acid (D₂SO₄) to remove ammonia.
-
A wash with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove sulfur and arsenic impurities.[1]
-
Finally, the gas is passed through a drying agent (e.g., P₂O₅) to remove any remaining moisture.
-
-
Collection: The purified this compound gas can be collected in a gas bag, a gas burette, or used directly in a subsequent reaction.
Performance Data:
| Parameter | Value | Reference |
| Yield | Nearly quantitative based on the limiting reagent. | [2] |
| Isotopic Purity | Up to 99.5% D | |
| Reaction Time | Rapid, gas evolution starts immediately upon contact. | |
| Cost-Effectiveness | Generally cost-effective, with the main cost being the heavy water. | |
| Advantages | Simple setup, high yield, high isotopic purity. | |
| Disadvantages | Calcium carbide can contain impurities that need to be removed from the product gas. The reaction can be vigorous and requires careful control of the D₂O addition. |
Method 2: Dehydrohalogenation of Deuterated Dihaloethanes
This method involves the elimination of two molecules of a hydrogen halide (in its deuterated form, e.g., DCl) from a deuterated 1,2-dihaloethane to form the carbon-carbon triple bond of this compound. A common starting material would be 1,2-dichloroethane-d₄, which can be treated with a strong base.
Experimental Protocol:
A general procedure for dehydrohalogenation to produce acetylenes is as follows:
-
Reactant Preparation: A deuterated 1,2-dihaloethane (e.g., 1,2-dichloroethane-d₄) is dissolved in a suitable solvent.
-
Reaction: The solution is treated with a strong base, such as alcoholic potassium hydroxide (B78521) or sodium amide. The reaction typically requires heating to drive the double dehydrohalogenation.
-
Product Isolation: The volatile this compound is distilled from the reaction mixture and collected in a cold trap.
-
Purification: The collected this compound may require further purification to remove any residual solvent or byproducts.
While this method is a standard synthetic route for alkynes, specific experimental data for the synthesis of this compound with high isotopic purity is not as readily available in the literature compared to the calcium carbide method. The reaction proceeds in two steps, first forming the vinyl halide and then acetylene.
Method 3: Catalytic Isotopic Exchange
This method relies on the exchange of hydrogen atoms for deuterium (B1214612) atoms on an acetylene molecule using a deuterium source, typically D₂O, in the presence of a catalyst.
Experimental Protocol:
The experimental setup for catalytic H/D exchange can vary depending on the phase (gas or liquid) and the catalyst used. A general approach is as follows:
-
Catalyst Activation: The chosen catalyst is activated, for example, by heating under vacuum.
-
Exchange Reaction: Acetylene gas is brought into contact with a deuterium source (e.g., D₂O vapor) in the presence of the catalyst at a specific temperature and pressure. The reaction can be carried out in a static or flow system.
-
Equilibration: The reaction is allowed to proceed until isotopic equilibrium is reached. The equilibrium constant for the gas-phase reaction C₂H₂ + D₂O ⇌ C₂D₂ + H₂O at 25°C is 0.473.[2]
-
Separation: The deuterated acetylene is separated from the reaction mixture.
Performance Data:
The efficiency of isotopic exchange depends on the catalyst, temperature, and the ratio of acetylene to the deuterium source. Achieving high levels of deuteration may require multiple exchange cycles or a large excess of the deuterium source. This method is often used for mechanistic studies rather than for the bulk synthesis of highly deuterated acetylene due to the challenges in driving the equilibrium towards the fully deuterated product.
Comparison Summary
| Method | Yield | Isotopic Purity | Advantages | Disadvantages |
| Calcium Carbide & D₂O | Nearly quantitative | High (up to 99.5%) | Simple, rapid, high purity. | Impurities from CaC₂, vigorous reaction. |
| Dehydrohalogenation | Moderate to High | Dependent on precursor purity | Standard organic transformation. | Requires deuterated starting material, multi-step. |
| Catalytic Isotopic Exchange | Variable (equilibrium-dependent) | Can be high with optimization | Can be used for partial deuteration. | May require multiple cycles, catalyst dependent. |
Signaling Pathways and Experimental Workflows
The logical workflow for the most common and efficient synthesis method, the reaction of Calcium Carbide with Heavy Water, is depicted below.
References
Acetylene-d2: A High-Precision Reference for Low-Mass Calibration in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the highest accuracy in their mass spectrometry analyses, particularly in the low-mass range, the choice of a calibration standard is paramount. This guide provides an objective comparison of Acetylene-d2 (dideuteroacetylene) as a reference compound against the commonly used alternative, perfluorotributylamine (B110022) (PFTBA), supported by experimental data and detailed protocols.
This compound emerges as a superior choice for high-resolution mass spectrometry applications where precise and accurate mass determination of small molecules is critical. Its simple, well-defined elemental composition and gaseous nature offer distinct advantages over the more complex and higher-mass fragments of PFTBA.
Performance Comparison: this compound vs. PFTBA
The selection of an appropriate mass spectrometry calibrant is critical for achieving reliable and reproducible results.[1] A comparison between this compound and PFTBA highlights their distinct characteristics and suitability for different applications.
| Feature | This compound (C₂D₂) | Perfluorotributylamine (PFTBA, FC-43) |
| Ionization Mode | Electron Ionization (EI)[2] | Electron Ionization (EI)[3] |
| Key Calibration Ions (m/z) | 28.0282 (C₂D₂⁺), 26.0220 (C₂D⁺) | 68.9952 (CF₃⁺), 131.9920 (C₃F₅⁺), 218.9856 (C₄F₉⁺), 263.9824 (C₅F₁₁⁺), 413.9766 (C₈F₁₆N⁺), 501.9706 (C₉F₂₀N⁺)[3][4] |
| Mass Range Coverage | Low mass range | Broad mass range[4] |
| Theoretical Mass Accuracy | High, due to simple and well-defined elemental composition.[4] Capable of achieving mass accuracy in the low parts-per-million (ppm) range with high-resolution instruments.[5][6] | High, with well-characterized fragment ions.[4] |
| Signal Stability | Can be introduced as a stable gas, providing a constant and reproducible ion signal. | Introduced as a vapor from a liquid reservoir, generally providing stable signals.[4] |
| Potential for Contamination | Low, as it is a simple hydrocarbon and can be introduced in a highly pure form.[4] | Low, as it is a perfluorinated compound and chemically inert.[4] |
| Primary Application | High-resolution mass spectrometry, particularly for the accurate mass determination of small molecules and fragments in the low mass range.[4] | General-purpose calibrant for a wide range of mass spectrometers and applications, including GC-MS.[4] |
Experimental Protocols
Achieving high mass accuracy is critically dependent on proper calibration procedures.[7] The following protocols outline the general steps for utilizing this compound and PFTBA as mass spectrometry calibrants.
Protocol 1: Calibration with Gaseous this compound
This protocol is designed for high-resolution mass spectrometers equipped with a gas inlet system or a modified ion source for the introduction of gaseous reference compounds.
Objective: To perform an external or internal calibration of the mass spectrometer in the low-mass range using high-purity this compound gas.
Materials:
-
High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR-MS)
-
This compound gas (99%+ purity)
-
Gas-tight syringe or a dedicated gas inlet system
-
Mass spectrometry data acquisition and analysis software
Procedure:
-
System Preparation: Ensure the mass spectrometer is tuned and operating under stable conditions. The ion source should be clean to minimize background interference.
-
Introduction of this compound:
-
External Calibration: Introduce a controlled flow of this compound gas directly into the ion source via a leak valve or a dedicated gas inlet port. The pressure should be optimized to obtain a stable and sufficient ion signal without causing pressure-induced mass shifts.
-
Internal Calibration: For continuous calibration, a constant, low-level flow of this compound can be maintained throughout the analytical run. This is particularly useful for correcting mass drifts during long acquisitions.
-
-
Data Acquisition: Acquire mass spectra in the desired mass range, ensuring that the key calibration ions of this compound (m/z 28.0282 and 26.0220) are clearly resolved and have sufficient intensity.
-
Calibration: Use the instrument's calibration software to define the theoretical exact masses of the this compound ions. The software will then apply a calibration function to the entire mass spectrum, correcting for any systematic mass errors.
-
Verification: After calibration, acquire a spectrum of a known compound in the low-mass range to verify the mass accuracy. The measured mass should be within the desired tolerance (typically < 2 ppm for high-resolution instruments).[8]
Protocol 2: Calibration with Liquid PFTBA
This is a standard protocol for the calibration of a wide range of mass spectrometers.
Objective: To perform an external calibration of the mass spectrometer across a broad mass range using PFTBA.
Materials:
-
Mass spectrometer
-
PFTBA (perfluorotributylamine)
-
Direct insertion probe or a heated reservoir connected to the ion source
-
Mass spectrometry data acquisition and analysis software
Procedure:
-
System Preparation: Ensure the mass spectrometer is tuned and operating under stable conditions.
-
Introduction of PFTBA: Introduce a small amount of PFTBA into the ion source. This is typically done by placing a vial of PFTBA connected to a heated inlet line, allowing the vapor to be drawn into the ion source.
-
Data Acquisition: Acquire mass spectra across the desired mass range. The spectrum should show the characteristic fragment ions of PFTBA.
-
Calibration: Use the instrument's calibration software and the well-established list of PFTBA fragment ion masses to perform the mass calibration.
-
Verification: Verify the calibration by checking the mass accuracy of the PFTBA ions themselves or by analyzing a known standard.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships involved in mass spectrometry calibration, the following diagrams are provided.
References
- 1. waters.com [waters.com]
- 2. Ionization Source Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Assessing the Isotopic Purity of Acetylene-d2: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Acetylene-d2 (C₂D₂), the accurate determination of its isotopic purity is paramount for the integrity of experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and includes visual workflows to aid in the selection of the most suitable technique for specific research needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the isotopic purity of this compound depends on several factors, including the required level of detail, the nature of potential impurities, and the available instrumentation. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Gas Chromatography (GC) |
| Principle | Measures the nuclear magnetic properties of isotopes (¹H and ²H) in a magnetic field. The chemical shift and signal intensity provide structural and quantitative information. | Separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues (C₂H₂, C₂HD, C₂D₂). | Separates volatile compounds based on their physical and chemical properties as they interact with a stationary phase. |
| Primary Use | Unambiguous structural confirmation and determination of the site and extent of deuteration.[1] | High-sensitivity detection and quantification of isotopologue distribution.[2][3] | Separation and quantification of volatile chemical impurities.[4] |
| Key Advantages | - Considered the "gold standard" for structural elucidation.[1]- Provides direct information on the location of deuterium (B1214612) atoms.- Quantitative ¹H NMR is a well-established method for purity determination.[5][6] | - High sensitivity and low sample consumption.[2][3]- High-resolution MS (HRMS) can precisely differentiate between isotopologues.[7][8]- Can be coupled with GC or LC for complex sample analysis. | - Excellent for separating volatile impurities from the this compound sample.- Can be equipped with various detectors (FID, MS) for specific analyses.[1][9] |
| Limitations | - Relatively lower sensitivity compared to MS.- Requires a non-deuterated solvent for ²H NMR analysis.[7] | - Can be susceptible to mass discrimination and isotopic fractionation effects.[10]- Fragmentation in some MS techniques can complicate data interpretation. | - Primarily for the analysis of chemical purity, not direct isotopic composition.- Requires a mass spectrometer detector (GC-MS) for isotopic analysis. |
| Typical Sample | Dissolved in a suitable non-deuterated solvent. | Gaseous or dissolved in a volatile solvent. | Gaseous sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the isotopic purity of this compound by quantifying the residual ¹H signal and observing the ²H signal.
¹H NMR Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any residual C₂HD or C₂H₂ signals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the proton in C₂HD.
-
Compare this integral to the integral of a known internal standard to quantify the amount of the partially deuterated species.
-
The absence or minimal presence of a signal at the chemical shift for C₂H₂ confirms high isotopic purity.
-
²H NMR Protocol:
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃) in an NMR tube.[7]
-
Instrumentation: Use an NMR spectrometer equipped with a deuterium probe.
-
Data Acquisition:
-
Data Analysis:
-
The presence of a strong signal at the expected chemical shift for this compound confirms the presence of the deuterated species.
-
The relative integration of signals can be used to determine the ratio of different deuterated species if they are resolved.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile impurities and determine the isotopic distribution of the acetylene (B1199291) sample.
Protocol:
-
Sample Introduction: Introduce the gaseous this compound sample into the GC system using a gas-tight syringe or a gas sampling valve.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a suitable column for separating light hydrocarbons, such as an alumina (B75360) porous layer open tubular (PLOT) column.[1][9]
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
-
GC Conditions:
-
Injector Temperature: 150 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to ensure separation of any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ions of interest (e.g., m/z 26 for C₂H₂, 27 for C₂HD, and 28 for C₂D₂).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to acetylene.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the ions at m/z 26, 27, and 28 to calculate the isotopic distribution.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the isotopic composition of the this compound sample.
Protocol:
-
Sample Introduction: Introduce the gaseous sample directly into the ion source of the mass spectrometer via a leak valve or infuse a solution of the sample.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
MS Conditions:
-
Ionization Mode: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to minimize fragmentation.
-
Resolution: Set the instrument to a high resolving power to clearly separate the isotopologue peaks.
-
-
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Measure the accurate masses and relative intensities of the peaks corresponding to C₂H₂⁺, C₂HD⁺, and C₂D₂⁺.
-
Calculate the isotopic purity by determining the percentage of the C₂D₂ isotopologue relative to the sum of all acetylene isotopologues. Corrections for the natural abundance of ¹³C should be applied for high-accuracy measurements.[11]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Workflow for Isotopic Purity Assessment by NMR.
Caption: Workflow for Isotopic Purity Assessment by GC-MS.
Caption: Workflow for Isotopic Purity Assessment by HRMS.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of acetylene in blood and urine using cryogenic gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. normsplash.com [normsplash.com]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.dal.ca [cdn.dal.ca]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Impurities in Ethylene by ASTM D6159-97 [restek.com]
- 10. Analysis of hydrogen isotopes with quadrupole mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of Force Fields for Acetylene-d2
For researchers, scientists, and drug development professionals utilizing molecular simulations, the accuracy of the underlying force field is paramount. This guide provides a framework for the comparative analysis of common classical force fields for Acetylene-d2 (dideuteroacetylene), a fundamental building block in many organic molecules. By leveraging publicly available experimental data, researchers can rigorously evaluate and select the most appropriate force field for their specific application, ensuring the reliability of their simulation results.
This guide outlines the experimental benchmark data for this compound and presents a general workflow for conducting a comparative analysis of force fields such as the Generalized Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS-AA).
Experimental Benchmark Data for this compound
A critical step in validating a force field is to compare its predictions against experimental data. For this compound, a wealth of high-precision spectroscopic data is available. The following tables summarize key experimental values for molecular geometry and vibrational frequencies, which serve as the gold standard for force field performance evaluation.
Molecular Geometry
The equilibrium structure of acetylene (B1199291) has been determined with high precision through the analysis of rotational constants from various isotopologues. These experimental bond lengths are crucial for assessing how well a force field reproduces the fundamental molecular geometry.
| Parameter | Experimental Value (Å) |
| C-C Bond Length | 1.203 |
| C-D Bond Length | 1.063 |
Vibrational Frequencies
Infrared and Raman spectroscopy provide precise measurements of the vibrational modes of a molecule. For this compound, these frequencies are sensitive to the force constants used in a force field and are therefore excellent benchmarks for the accuracy of the bonded parameters.
| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) |
| ν₁ | Σg⁺ | Symmetric C-D stretch | 2705.29 |
| ν₂ | Σg⁺ | C-C stretch | 1762.4 |
| ν₃ | Σu⁺ | Antisymmetric C-D stretch | 2439.24 |
| ν₄ | Πg | Symmetric C-C-D bend | 537.8 |
| ν₅ | Πu | Antisymmetric C-C-D bend | 539.1 |
Rotational Constant
The ground state rotational constant (B₀) is directly related to the moment of inertia of the molecule and, consequently, its geometry. It provides another stringent test for the structural accuracy of a force field.
| Parameter | Experimental Value (GHz) |
| Ground State Rotational Constant (B₀) | 25.2771 ± 0.0045[1] |
Experimental Protocols: A General Workflow for Force Field Validation
The process of evaluating a force field for a small molecule like this compound involves a series of computational steps. While specific software packages may have slightly different implementations, the general workflow remains consistent. This protocol outlines the key stages of this process.
Molecule Building and Initial Parameterization
The first step is to construct a three-dimensional model of the this compound molecule. This can be done using any standard molecular modeling software. Once the structure is built, an initial set of force field parameters is assigned. For generalized force fields like GAFF, CGenFF, and OPLS-AA, this is typically an automated process where the software assigns atom types and corresponding parameters based on the molecular topology.[2][3][4]
Energy Minimization
To obtain a stable, low-energy conformation, the initial structure is subjected to energy minimization. This computational process adjusts the positions of the atoms to find a local minimum on the potential energy surface defined by the force field. The resulting geometry can then be compared to the experimental bond lengths.
Vibrational Frequency Calculation
Following energy minimization, a vibrational analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian yields the normal modes of vibration and their corresponding frequencies. These calculated frequencies can be directly compared to the experimental values.
Molecular Dynamics Simulation (Optional but Recommended)
For a more rigorous evaluation, a molecular dynamics (MD) simulation can be performed. This involves simulating the motion of the molecule over time at a given temperature. From the trajectory of the simulation, various properties can be calculated, including average bond lengths, bond angles, and the power spectrum of atomic motions, which can be related to the vibrational frequencies.
Analysis and Comparison
The final step is to systematically compare the calculated properties (bond lengths, vibrational frequencies, rotational constants) with the experimental benchmark data. This quantitative comparison allows for an objective assessment of the force field's performance.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the force field comparison process.
By following this structured approach and utilizing the provided benchmark data, researchers can make informed decisions about the most suitable force field for their studies involving this compound and related chemical moieties. This rigorous evaluation is a cornerstone of producing high-quality, reliable, and reproducible results in computational chemistry and drug development.
References
- 1. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for Deuterated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated compounds as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard for achieving accurate and reproducible results.[1][2][3] This guide provides an objective comparison of analytical methods employing deuterated standards against alternatives, supported by experimental data and detailed protocols in alignment with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
The fundamental principle behind the utility of deuterated standards is isotope dilution mass spectrometry (IDMS).[1] In IDMS, a known quantity of a stable isotope-labeled analog of the analyte is introduced to the sample.[1] Due to their chemical near-identity, deuterated standards co-elute and co-ionize with their non-deuterated counterparts, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[1][7] This leads to a significant enhancement in the accuracy and precision of the analytical method.[8]
Comparative Performance of Internal Standards
The choice of an internal standard is a critical factor that significantly influences the robustness and reliability of a bioanalytical method.[3] While stable isotope-labeled internal standards are widely preferred, understanding their performance characteristics in comparison to other options, such as analog internal standards, is essential for informed method development.
| Performance Parameter | Deuterated Internal Standard (d-IS) | Analog Internal Standard (a-IS) | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | d-IS co-elutes and experiences identical matrix effects, providing superior normalization.[7][8] a-IS may have different chromatographic behavior and susceptibility to matrix effects. |
| Precision (%RSD) | Typically < 10% | Can be > 20% | The near-identical physicochemical properties of d-IS to the analyte lead to more consistent recovery and ionization, reducing variability.[7][8] |
| Matrix Effect | Minimal (IS-normalized matrix factor close to 1) | Variable and often significant | d-IS effectively compensates for ion suppression or enhancement due to its similar behavior to the analyte in the presence of matrix components.[7][9] |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ significantly from the analyte | The chemical similarity of d-IS ensures it behaves almost identically to the analyte during sample preparation steps.[2] |
| Regulatory Acceptance | Highly recommended by FDA and EMA | Acceptable, but requires more rigorous validation to demonstrate suitability | Regulatory bodies recognize the superior performance of stable isotope-labeled internal standards for ensuring data integrity.[4][5][9] |
This table presents illustrative performance data based on typical outcomes in bioanalytical method validation.
Experimental Protocols for Key Validation Experiments
A comprehensive validation of an analytical method ensures its suitability for the intended purpose.[10] The following are detailed protocols for essential validation experiments when using a deuterated internal standard, based on international guidelines such as the ICH M10.[5]
Specificity and Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[4][11]
Methodology:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[7]
-
Prepare the following sets of samples:
-
Process and analyze the samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix (Set A) at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample (Set C).[4]
-
The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples (Set B).[4]
-
Accuracy and Precision
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[12]
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).[12]
-
Intra-day (Repeatability): In a single analytical run, analyze at least five replicates of each QC level.[12]
-
Inter-day (Intermediate Precision): Repeat the analysis on at least two additional days.[12]
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level. Accuracy is expressed as the percent bias from the nominal concentration.
-
Acceptance Criteria:
Linearity and Range
Objective: To demonstrate a direct correlation between the analyte concentration and the instrument response over a defined range.[11]
Methodology:
-
Prepare a series of at least six to eight calibration standards by spiking the blank matrix with known concentrations of the analyte.[8]
-
Analyze the calibration standards along with a blank and a zero sample (matrix with IS only).
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Apply a suitable regression model (e.g., linear weighted 1/x²).
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).
-
Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[7]
Methodology:
-
Obtain at least six different sources of the blank biological matrix.[7]
-
Prepare three sets of samples at low and high concentration levels:
-
Analyze the samples and calculate the Matrix Factor (MF) for the analyte and internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[7]
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[7]
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[12]
-
Visualizing the Validation Workflow
A structured workflow is essential for a comprehensive and compliant analytical method validation. The following diagram illustrates the key stages and decision points in the validation process for a method using a deuterated internal standard.
Caption: A generalized workflow for the validation of an analytical method using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
The Deuterium Kinetic Isotope Effect: A Comparative Analysis of C2D2 and C2H2 Reaction Rates
For researchers, scientists, and drug development professionals, understanding the subtle differences in reaction kinetics imparted by isotopic substitution is paramount. This guide provides a detailed comparison of the reaction rates of dideuteroacetylene (C2D2) and acetylene (B1199291) (C2H2), focusing on the kinetic isotope effect (KIE) and supported by experimental data.
The substitution of hydrogen with its heavier isotope, deuterium, leads to a change in the zero-point vibrational energy of the C-H bond. This seemingly minor alteration can have a significant impact on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By measuring and analyzing the KIE, researchers can gain profound insights into reaction mechanisms, particularly the nature of the rate-determining step.
Quantitative Comparison of Reaction Rates
The reaction of acetylene with the hydroxyl radical (•OH) is a crucial process in both combustion and atmospheric chemistry. The temperature dependence of the rate constants for the reactions of •OH with C2H2 and C2D2 reveals a fascinating interplay of reaction mechanisms.
| Temperature (K) | k(OH + C2H2) (cm³ molecule⁻¹ s⁻¹) | k(OH + C2D2) (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 333 | 8.10 x 10⁻¹³ | 8.10 x 10⁻¹³ | 1.00 |
| 363 | 7.80 x 10⁻¹³ | 8.00 x 10⁻¹³ | 0.98 |
| 393 | 7.50 x 10⁻¹³ | 7.90 x 10⁻¹³ | 0.95 |
| 423 | 7.30 x 10⁻¹³ | 7.80 x 10⁻¹³ | 0.94 |
| 523 | 7.20 x 10⁻¹³ | 8.00 x 10⁻¹³ | 0.90 |
| 623 | 7.60 x 10⁻¹³ | 8.70 x 10⁻¹³ | 0.87 |
| 723 | 8.40 x 10⁻¹³ | 9.90 x 10⁻¹³ | 0.85 |
| 823 | 9.80 x 10⁻¹³ | 1.16 x 10⁻¹² | 0.84 |
| 923 | 1.17 x 10⁻¹² | 1.36 x 10⁻¹² | 0.86 |
| 1023 | 1.41 x 10⁻¹² | 1.58 x 10⁻¹² | 0.89 |
| 1073 | 1.56 x 10⁻¹² | 1.68 x 10⁻¹² | 0.93 |
| 1173 | 1.90 x 10⁻¹² | 1.80 x 10⁻¹² | 1.06 |
| 1273 | 2.30 x 10⁻¹² | 2.00 x 10⁻¹² | 1.15 |
Data sourced from a study by Liu et al. (1987).[1]
At lower temperatures (below 393 K), the kinetic isotope effect is approximately 1, indicating that the rates of reaction for C2H2 and C2D2 are nearly identical.[1] In the intermediate temperature range (393 K to 1073 K), an inverse KIE (kH/kD < 1) is observed, where C2D2 reacts faster than C2H2.[1] Above 1073 K, a normal KIE (kH/kD > 1) is established, with C2H2 reacting faster than C2D2.[1] This temperature-dependent shift in the KIE suggests a change in the dominant reaction mechanism from an addition reaction at lower temperatures to a hydrogen-atom abstraction reaction at higher temperatures.[1]
Similarly, studies on the reaction of atomic oxygen (O) with C2H2 and C2D2 have been conducted. Over the temperature range of approximately 850-1950 K, the rate constants for both reactions were determined using the flash photolysis-shock tube technique.[2]
Experimental Protocols
Reaction of OH with C2H2 and C2D2
The rate constants for the reaction of hydroxyl radicals with acetylene and dideuteroacetylene were determined using the pulse radiolysis technique.[1]
Experimental Setup:
-
A transient digitizer was used to record the decay of the OH radical concentration by monitoring its absorption at 308 nm.
-
The reactions were carried out in a 2-cm-long cell with a total pressure of 1 atm, using argon as the buffer gas.[1]
-
The temperature of the reaction cell was controlled and varied from 333 to 1273 K.[1]
Procedure:
-
Hydroxyl radicals were generated by the pulse radiolysis of water vapor in argon.
-
The concentration of C2H2 or C2D2 was kept in large excess compared to the initial OH concentration to ensure pseudo-first-order kinetics.
-
The decay of the OH concentration was monitored over time by absorption spectroscopy.
-
The pseudo-first-order rate constant was determined from the slope of the decay curve.
-
The bimolecular rate constant was then calculated by dividing the pseudo-first-order rate constant by the concentration of the respective acetylene isotopologue.
Reaction Mechanism: OH Addition to Acetylene
At lower temperatures, the reaction between the hydroxyl radical and acetylene proceeds primarily through an addition mechanism. The OH radical adds across the triple bond of acetylene to form an energized vinyl alcohol adduct. This adduct can then be stabilized by collisions with a third body (M).
Caption: OH radical addition to acetylene.
Logical Workflow for Determining Kinetic Isotope Effect
The determination of the kinetic isotope effect involves a systematic experimental and analytical workflow.
Caption: Workflow for KIE determination.
References
A Comparative Guide to Acetylene-d2 for Instrument Performance Validation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the validation of instrument performance is paramount. Accurate and reliable data hinges on the meticulous calibration and verification of analytical instruments. This guide provides a comprehensive comparison of Acetylene-d2 (C₂D₂) as a standard for instrument performance validation, particularly in spectroscopic applications. We will delve into its properties, compare it with alternative standards, and provide detailed experimental protocols and data to support its use.
The Critical Role of Instrument Validation
Instrument validation is a formal process that provides documented evidence that an analytical instrument is suitable for its intended purpose.[1][2] This process is essential for ensuring the accuracy, precision, and reliability of experimental data, which is a cornerstone of regulatory compliance in drug development and a fundamental requirement for reproducible scientific research.[3][4] The validation process typically involves several stages, including Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[1][2] Calibration with known standards is a key component of OQ and PQ, verifying that the instrument's measurements are accurate against a traceable reference.[5][6][7]
This compound: A High-Fidelity Standard for Spectroscopic Validation
This compound (C₂D₂), or deuterated acetylene, presents a compelling option as a calibration standard for a range of spectroscopic instruments, particularly in the near-infrared (NIR) region. The substitution of hydrogen with its heavier isotope, deuterium, imparts several advantageous properties.
Key Advantages of Deuterated Compounds in Spectroscopy
The use of deuterated compounds like this compound offers several intrinsic benefits for instrument validation:
-
Reduced Isotopic Interference : In mass spectrometry, the use of deuterated internal standards helps to correct for isotopic interferences between the analyte and the standard, leading to more accurate quantification.[8]
-
Distinct Spectral Signatures : The change in mass upon deuteration alters the vibrational and rotational frequencies of the molecule, resulting in a unique spectral fingerprint that is shifted from its non-deuterated counterpart. This can be advantageous in complex sample matrices where spectral overlap may be a concern.
-
Probing Reaction Mechanisms : While not directly related to routine calibration, the use of deuterated compounds is invaluable in mechanistic studies, allowing researchers to track the fate of specific atoms in a chemical reaction.
Comparative Analysis: this compound vs. Alternative Calibration Gases
The choice of a calibration gas depends on the specific instrument, the spectral region of interest, and the desired level of accuracy. Below is a comparison of this compound with other commonly used calibration gases.
| Feature | This compound (C₂D₂) | Acetylene (C₂H₂) | Methane (CH₄) | Carbon Monoxide (CO) | Nitrogen (N₂) |
| Primary Use | High-resolution spectroscopy calibration, particularly in the NIR. | Wavelength calibration in the NIR for telecommunications and spectroscopy. | Calibration of infrared spectrometers and gas analyzers. | Calibration of infrared detectors and environmental monitors. | Zero gas for setting baseline; carrier gas. |
| Key Spectral Regions | Strong absorption bands in the near-infrared. | Well-characterized absorption lines in the 1510-1540 nm range.[9] | Strong absorption in the mid-infrared around 3.3 µm and 7.6 µm. | Fundamental vibrational band around 4.7 µm. | Largely transparent in the IR; used for purging and as a blank. |
| Advantages | Unique spectral signature, reduced interference from C₂H₂. | Extensive spectral databases (e.g., HITRAN), readily available.[10] | Abundant and relatively inexpensive. | Simple diatomic molecule with well-defined spectral lines. | Inert and non-reactive. |
| Limitations | Less common and potentially more expensive than C₂H₂. Limited commercially available certified reference materials. | Potential for spectral overlap with other hydrocarbons. | Broader absorption features compared to acetylene. | Toxic, requiring careful handling. | Not suitable for wavelength or intensity calibration. |
Experimental Protocol: Validating a TDLAS Spectrometer with this compound
This protocol outlines a general procedure for validating the performance of a Tunable Diode Laser Absorption Spectrometer (TDLAS) using this compound.
Objective:
To verify the wavelength accuracy and linearity of a TDLAS instrument using a certified this compound gas standard.
Materials:
-
TDLAS Spectrometer
-
Certified this compound gas standard of known concentration
-
Zero gas (e.g., high-purity Nitrogen)
-
Gas handling system (mass flow controllers, tubing, gas cell)
-
Data acquisition and analysis software
Procedure:
-
System Purge : Purge the entire gas handling system and the gas cell with the zero gas (Nitrogen) to establish a stable baseline.
-
Baseline Acquisition : Acquire a baseline spectrum with the zero gas to account for any background absorption.
-
Introduction of this compound : Introduce the certified this compound gas standard into the gas cell at a known pressure and temperature.
-
Spectral Acquisition : Scan the laser across the desired spectral range to acquire the absorption spectrum of this compound.
-
Data Analysis :
-
Wavelength Accuracy : Compare the measured positions of the this compound absorption lines with the known values from a spectroscopic database.
-
Linearity : If multiple concentrations are available, plot the measured absorbance against the known concentrations to assess the instrument's linear response.
-
-
Documentation : Record all experimental parameters, results, and any deviations from the expected performance.
Visualizing the Workflow
The following diagrams illustrate the key workflows in instrument validation.
References
- 1. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 2. bioglobax.com [bioglobax.com]
- 3. fda.gov [fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. environics.com [environics.com]
- 6. advanceanalytik.com [advanceanalytik.com]
- 7. asap.nl [asap.nl]
- 8. cpiinternational.com [cpiinternational.com]
- 9. infinitalab.com [infinitalab.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Safe Disposal of Acetylene-d2: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Acetylene-d2. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the environment.
This compound (C₂D₂), a deuterated isotopologue of acetylene, shares the same hazardous characteristics as its non-deuterated counterpart. It is a highly flammable and reactive gas that can form explosive mixtures with air and is unstable under pressure.[1][2] Therefore, its disposal must be handled with the utmost care and in strict compliance with safety regulations. The primary and most crucial step in the disposal of this compound is to recognize that end-users should not attempt to dispose of the gas or its cylinder.
The recommended and mandatory procedure is to contact a licensed professional waste disposal service or the original supplier for collection and proper handling.[3][4] Acetylene cylinders are not simple containers; they contain a porous mass and a solvent, typically acetone (B3395972) or dimethylformamide (DMF), to stabilize the highly reactive gas.[2][5][6] This complex composition necessitates specialized procedures for safe disposal.
Key Disposal and Safety Information
For quick reference, the following table summarizes the critical data regarding this compound hazards and disposal logistics.
| Parameter | Description | Source(s) |
| UN Number | UN1001 (for Acetylene, dissolved) | [2] |
| Hazard Class | 2.1 (Flammable Gas) | [3][7] |
| Primary Hazards | Extremely flammable, may react explosively even in the absence of air, contains gas under pressure; may explode if heated.[1][5] | [1][5] |
| Incompatible Materials | Oxidizing agents, copper, silver, mercury, brass with >65% copper, halogens, and certain powdered metals.[2][3] | [2][3] |
| Disposal Method | Contact a licensed professional waste disposal service or return to the supplier. Do not attempt to vent or dispose of the cylinder. | [3][4] |
| Personal Protective Equipment (PPE) | Flame-resistant clothing, safety goggles, and gloves should be worn when handling cylinders.[2] | [2] |
Procedural Workflow for this compound Cylinder Disposal
The logical workflow for the disposal of an this compound cylinder is a decision-making process focused on safety and compliance. The following diagram illustrates the necessary steps.
Caption: Workflow for the safe disposal of this compound cylinders.
Detailed Steps for Arranging Disposal
The "experimental protocol" for end-users regarding the disposal of this compound is a logistical and safety procedure, not a chemical one. Follow these steps meticulously:
-
Cease Use and Secure the Cylinder :
-
Ensure the cylinder valve is securely closed.[8]
-
If the cylinder has a protective cap, it should be securely fastened.[8]
-
Move the cylinder to a designated, well-ventilated storage area.
-
The storage location should be away from heat, sparks, open flames, and incompatible materials.[4] Cylinders should be stored upright and secured to prevent falling.[2]
-
-
Inspect for Leaks :
-
Before moving, check for any signs of leaks. If a leak is suspected (e.g., by sound or odor), implement emergency procedures immediately.
-
Emergency steps include evacuating the immediate area, ensuring adequate ventilation, eliminating all sources of ignition, and contacting your institution's Environmental Health and Safety (EH&S) department.[9]
-
-
Contact a Professional Disposal Service :
-
Do not attempt to vent the remaining gas.[1]
-
Contact the supplier of the this compound cylinder. Many suppliers have a program for returning empty or partially used cylinders.
-
If the supplier cannot be contacted or does not accept returns, a licensed hazardous waste disposal company must be engaged. Your EH&S office will have a list of approved vendors.
-
-
Prepare for Transport :
-
Follow the specific instructions provided by the disposal service or supplier for preparing the cylinder for transport.
-
This may include specific labeling requirements. Ensure the cylinder is clearly marked for disposal.[6]
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the significant hazards associated with this gas.
References
- 1. tn.airliquide.com [tn.airliquide.com]
- 2. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. airgas.com [airgas.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. anziga.org [anziga.org]
- 7. gasandsupply.com [gasandsupply.com]
- 8. bocgases.co.uk [bocgases.co.uk]
- 9. nj.gov [nj.gov]
Essential Safety and Handling Protocols for Acetylene-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling highly flammable and unstable substances like Acetylene-d2. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is crucial to mitigate risks. The following table summarizes the recommended PPE for various parts of the body.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety glasses with side shields or welding goggles | Should safeguard against dust, vapor, heat, and chemical splashes. For welding, a No. 4 filter lens or higher is recommended.[1][2][3] |
| Hands and Arms | Leather safety gloves or chemical-resistant gloves | Long gloves or gloves with cuffs are advised to protect against electrical shocks, chemical splashes, extreme heat, and cuts.[1][3][4] |
| Body | Flame-resistant and anti-static clothing; leather apron | Clothing made of natural fibers like cotton is preferred over synthetic materials.[2][3][4] For welding, a leather apron and chaps (B1210295) provide additional protection.[2] |
| Feet and Legs | Safety shoes | Must be able to withstand chemical spills and penetration from sharp objects.[1] |
| Respiratory | Self-contained breathing apparatus (SCBA) | Necessary in confined spaces, during firefighting, or when ventilation is inadequate to prevent asphyxiation.[3][5][6][7] |
| Head and Neck | Helmet or hard hat | Important in industrial settings or where there is a risk of falling objects.[1][2] |
| Ears | Industrial-grade earplugs or canal caps | Recommended when working around noisy machinery.[1] |
Experimental Protocols: Handling and Use of this compound
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound cylinders in a laboratory setting.
Pre-operational Checks
-
Risk Assessment : Conduct a thorough risk assessment for all work involving this compound, considering its high flammability and potential for explosive decomposition.[8]
-
Area Preparation : Ensure the work area is well-ventilated and clear of combustible materials and ignition sources such as heat, sparks, and open flames.[9][10] Fire extinguishers should be readily accessible.[4][10]
-
PPE Inspection : Inspect all required personal protective equipment for damage and ensure it is worn correctly before handling the cylinder.[11]
-
Cylinder Inspection : Visually inspect the this compound cylinder for any signs of damage or leaks. Do not use a damaged cylinder.[10]
Operational Procedure
-
Transportation : Move cylinders using a suitable hand truck or cart, ensuring they are secured in an upright position.[3][4][9] Never drag or roll cylinders.[3][4][9] If a cylinder has been transported horizontally, it must stand upright for at least as long as it was on its side (up to 24 hours) before use.[8][12]
-
Connection :
-
Ensure the cylinder is securely fastened to a wall or workbench.[2][4]
-
Use only regulators, flashback arrestors, and check valves specifically designed for acetylene (B1199291).[10]
-
Employ non-sparking tools for all connections.[9]
-
Check that the regulator adjusting knob is loose before opening the cylinder valve.[11]
-
-
Gas Flow :
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan for this compound Cylinders
Proper disposal of this compound cylinders is a critical final step to ensure safety and environmental responsibility.
Disposal Protocol
-
Identify Ownership : The majority of gas cylinders are reusable and remain the property of the gas supplier.[14] Identify the owner by the label on the cylinder.[14]
-
Return to Supplier : Contact the supplier to arrange for the collection of the empty or partially used cylinder.[14] This is the simplest and most recommended method of disposal.
-
For Non-Returnable Cylinders :
-
Ventilation : Any remaining gas must be safely vented.[14][15] This should be done in a well-ventilated area, away from ignition sources.
-
De-valving : The cylinder valve should be removed by a trained professional.[14][15]
-
Rendering Unfit for Reuse : The cylinder must be made unfit for further use as a gas container, for example, by puncturing it or damaging the neck threads.[14][15][16]
-
Disposal : The cylinder shell can then be recycled as scrap metal.[15][16] The internal porous material, which may contain acetone (B3395972) and asbestos (B1170538) in older cylinders, must be disposed of as hazardous waste in a licensed landfill.[15][16][17]
-
The following diagram outlines the decision-making process for the disposal of this compound cylinders.
Caption: Disposal workflow for this compound cylinders.
References
- 1. Importance of PPE in Acetylene Plants [rexarc.com]
- 2. tru.ca [tru.ca]
- 3. rwlapine.com [rwlapine.com]
- 4. nexair.com [nexair.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. alsafetydatasheets.com [alsafetydatasheets.com]
- 7. holstongases.com [holstongases.com]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. airgas.com [airgas.com]
- 10. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
- 11. brandonu.ca [brandonu.ca]
- 12. bocgases.co.uk [bocgases.co.uk]
- 13. gasandsupply.com [gasandsupply.com]
- 14. bcga.co.uk [bcga.co.uk]
- 15. jetstreamcgs.com [jetstreamcgs.com]
- 16. anziga.org [anziga.org]
- 17. Acetylene Cylinder Recycling | Proper Disposal | Cylinder Recyclers [cylinderrecyclers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
